molecular formula C8H5N3S B1266817 1,2,4-Triazolo[3,4-b]benzothiazole CAS No. 247-92-7

1,2,4-Triazolo[3,4-b]benzothiazole

Cat. No.: B1266817
CAS No.: 247-92-7
M. Wt: 175.21 g/mol
InChI Key: BGFURDBGMRKOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo[3,4-b]benzothiazole is a useful research compound. Its molecular formula is C8H5N3S and its molecular weight is 175.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79001. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c1-2-4-7-6(3-1)11-5-9-10-8(11)12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFURDBGMRKOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=NN=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947638
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247-92-7
Record name NSC79001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-thia-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4-Triazolo[3,4-b]benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fused heterocyclic system of 1,2,4-triazolo[3,4-b]benzothiazole represents a scaffold of significant interest in medicinal chemistry and materials science. Its unique structural architecture imparts a range of biological activities, including potent enzyme inhibition and antimicrobial properties. This guide provides a comprehensive overview of the synthesis and characterization of the this compound core, intended to equip researchers with the foundational knowledge and practical insights required for its effective utilization in drug discovery and development. We will delve into the prevalent synthetic methodologies, elucidating the underlying reaction mechanisms and rationale for procedural choices. Furthermore, a detailed exploration of the essential characterization techniques will be presented, offering a roadmap for structural confirmation and purity assessment.

The Strategic Importance of the this compound Scaffold

The this compound core is a rigid, planar heterocyclic system that has garnered considerable attention due to its versatile pharmacological profile. This scaffold serves as a versatile mimic for endogenous molecules, such as nicotinamide, enabling it to interact with the binding pockets of various enzymes.[1][2] Notably, derivatives of this tricycle have emerged as potent inhibitors of poly(ADP-ribose) polymerases (PARPs), a class of enzymes crucial in DNA repair and a key target in oncology.[1][2][3] The ability to readily functionalize the benzothiazole and triazole rings allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for medicinal chemistry campaigns.[1][4] Beyond oncology, this scaffold has been explored for its antimicrobial and other biological activities, highlighting its broad therapeutic potential.[5][6]

Synthetic Strategies: Constructing the Tricyclic Core

The construction of the this compound ring system predominantly relies on the cyclization of a key intermediate, 2-hydrazinobenzothiazole. This precursor provides the necessary nitrogen and sulfur-containing bicyclic foundation upon which the triazole ring is annulated.

Synthesis of the Key Intermediate: 2-Hydrazinobenzothiazole

There are several established routes to obtain 2-hydrazinobenzothiazole, with the choice of method often depending on the availability of starting materials and desired substitution patterns on the benzene ring.

One common and efficient method begins with the appropriately substituted aniline. The aniline is first converted to its corresponding arylthiourea derivative by reacting with ammonium thiocyanate in an acidic medium. Subsequent oxidative cyclization of the arylthiourea, typically using bromine, yields the 2-aminobenzothiazole. Finally, treatment with hydrazine hydrate affords the desired 2-hydrazinobenzothiazole intermediate.[3]

An alternative pathway involves the direct reaction of 2-chlorobenzothiazole with hydrazine hydrate, providing a high-yielding conversion to 2-hydrazinobenzothiazole.[3]

Cyclization to Form the this compound Core

With the 2-hydrazinobenzothiazole intermediate in hand, the final triazole ring can be formed through cyclization with a one-carbon synthon. A widely employed and straightforward method involves refluxing the 2-hydrazinobenzothiazole with an excess of formic acid.[1][3] This reaction proceeds via an initial formylation of the hydrazine moiety, followed by an intramolecular cyclodehydration to yield the fused tricyclic system.

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization Aniline Substituted Aniline Arylthiourea Arylthiourea Aniline->Arylthiourea Aminobenzothiazole 2-Aminobenzothiazole Arylthiourea->Aminobenzothiazole Hydrazinobenzothiazole 2-Hydrazinobenzothiazole Aminobenzothiazole->Hydrazinobenzothiazole Triazolobenzothiazole This compound Hydrazinobenzothiazole->Triazolobenzothiazole

Caption: General workflow for the synthesis of this compound.

Diversification of the Scaffold

The versatility of the this compound system lies in the ability to introduce a wide array of substituents at various positions.

  • Substitution on the Benzene Ring: By starting with appropriately substituted anilines, functional groups such as methyl, methoxy, or halogens can be incorporated onto the benzothiazole portion of the molecule. These substituents can modulate the electronic properties and steric profile of the scaffold, influencing its binding affinity and selectivity for biological targets.[1]

  • Functionalization of the Triazole Ring: The C-3 position of the triazole ring is a common site for derivatization. For instance, reacting 2-hydrazinobenzothiazole with carbon disulfide in the presence of a base leads to the formation of a 3-thiol derivative.[1] This thiol group can then be further alkylated or otherwise modified. Similarly, using cyanogen bromide can introduce an amino group at the C-3 position.[1] These modifications can introduce new hydrogen bonding donors or acceptors, or provide a handle for further conjugation.

Comprehensive Characterization of this compound

Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for elucidating the molecular structure. In the 1H NMR spectrum of the unsubstituted this compound, the aromatic protons on the benzothiazole ring will appear in the downfield region (typically δ 7.0-8.5 ppm). A key diagnostic signal is the singlet corresponding to the proton on the triazole ring. The 13C NMR spectrum will show characteristic signals for the aromatic and heterocyclic carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. The spectrum of this compound will exhibit characteristic aromatic C-H and C=C stretching vibrations. The C=N stretching vibrations of the fused ring system are also typically observed.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the molecular formula.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), can provide insights into the thermal stability of the synthesized compounds.[7] TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and decomposition events. For novel derivatives, understanding their thermal stability is crucial for formulation and storage considerations.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the molecule. The experimentally determined percentages should align with the calculated values for the proposed structure, serving as a final confirmation of purity and composition.

Technique Purpose Expected Observations for this compound
1H NMR Structural ElucidationAromatic protons in the δ 7.0-8.5 ppm range; a singlet for the triazole proton.
13C NMR Carbon Skeleton ConfirmationCharacteristic signals for aromatic and heterocyclic carbons.
IR Spectroscopy Functional Group IdentificationAromatic C-H and C=C stretching; C=N stretching vibrations.
Mass Spectrometry Molecular Weight DeterminationA molecular ion peak corresponding to the calculated molecular weight.
Thermal Analysis (TGA/DSC) Thermal Stability AssessmentDetermination of melting point and decomposition temperature.[7]
Elemental Analysis Purity and Composition VerificationExperimental C, H, N, S percentages matching calculated values.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of the parent this compound.

Synthesis of 2-Hydrazinobenzothiazole

Method A: From 2-Aminobenzothiazole

  • To a solution of 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (excess, e.g., 10 equivalents).

  • Reflux the reaction mixture for several hours (e.g., 8-12 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Method B: From 2-Chlorobenzothiazole

  • Dissolve 2-chlorobenzothiazole (1 equivalent) in ethanol.

  • Add hydrazine hydrate (excess, e.g., 5-10 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) for a few hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.

Synthesis of this compound
  • In a round-bottom flask, place 2-hydrazinobenzothiazole (1 equivalent).

  • Add an excess of formic acid (e.g., 10-20 equivalents).

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water.

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Wash the solid thoroughly with water to remove any residual formic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Characterization Workflow

Characterization_Workflow Start Synthesized Compound Purity_Check TLC/LC-MS for Purity Start->Purity_Check Structural_Confirmation Structural Confirmation Purity_Check->Structural_Confirmation Spectroscopic_Analysis Spectroscopic Analysis Structural_Confirmation->Spectroscopic_Analysis Thermal_Analysis Thermal Analysis Structural_Confirmation->Thermal_Analysis Elemental_Analysis Elemental Analysis Structural_Confirmation->Elemental_Analysis Final_Product Characterized Product Spectroscopic_Analysis->Final_Product Thermal_Analysis->Final_Product Elemental_Analysis->Final_Product

Caption: A typical workflow for the characterization of synthesized compounds.

Conclusion

The this compound scaffold represents a privileged structure in contemporary drug discovery. Its synthesis is accessible through well-established chemical transformations, and its structure can be readily diversified to explore a wide chemical space. A thorough characterization using a suite of analytical techniques is crucial to ensure the integrity of the synthesized molecules. This guide has provided a comprehensive, yet practical, overview of the synthesis and characterization of this important heterocyclic system, with the aim of empowering researchers to confidently utilize this scaffold in their scientific endeavors. The continued exploration of this versatile core is expected to yield novel therapeutic agents with improved efficacy and selectivity.

References

  • Murthy, S., Nizi, M. G., Maksimainen, M. M., Massari, S., Alaviuhkola, J., Lippok, B. E., ... & Lehtiö, L. (2023).[1][4][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 66(2), 1189-1214. [Link]

  • Synthesis of 3-substituted 1,2,4-triazolo (3,4-b) benzothiazoles. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Murthy, S., Nizi, M. G., Maksimainen, M. M., Massari, S., Alaviuhkola, J., Lippok, B. E., ... & Lehtiö, L. (2023).[1][4][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. PubMed Central. [Link]

  • Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety. (n.d.). Der Pharma Chemica. Retrieved January 16, 2026, from [Link]

  • Patel, N. B., & Khan, I. H. (2011). Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 527-534. [Link]

  • Synthesis, structural characterization and biological evaluation of novel[1][4][8]triazolo [1,5-b][1][4][8]benzothiadiazine-benzothiazole conjugates as potential anticancer agents. (2008). Chemical Biology & Drug Design, 71(1), 78-86. [Link]

  • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. (2022). Molecules, 27(23), 8567. [Link]

  • Patel, N. B., & Khan, I. H. (2011). Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. ResearchGate. [Link]

  • Synthesis and thermal study of 1,2,4-triazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link] 10.[1][4][8]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (2023). PubMed. [Link]

Sources

The Ascendant Therapeutic Potential of 1,2,4-Triazolo[3,4-b]benzothiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fused heterocyclic system of 1,2,4-triazolo[3,4-b]benzothiazole has emerged as a "privileged scaffold" in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel derivatives of this versatile core. We will delve into their significant antimicrobial, anticancer, anti-inflammatory, and antiviral properties, offering detailed experimental protocols and mechanistic insights to empower researchers and drug development professionals in their quest for novel therapeutic agents.

Introduction: The this compound Scaffold - A Gateway to Diverse Bioactivity

The unique structural architecture of this compound, a rigid, planar system, provides an ideal framework for molecular recognition by various biological targets. The presence of multiple nitrogen and sulfur heteroatoms facilitates a range of non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for high-affinity binding to enzymes and receptors. This inherent versatility has spurred extensive research, revealing a treasure trove of pharmacological activities.[1][2] This guide will systematically unpack these activities, providing a robust foundation for future drug design and development endeavors.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the this compound core and its derivatives is typically achieved through a multi-step process. A common and efficient route involves the initial formation of a 2-hydrazinobenzothiazole intermediate, which is then cyclized with various reagents to construct the fused triazole ring.

A general synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Substituted Anilines Substituted Anilines Arylthiourea Derivatives Arylthiourea Derivatives Substituted Anilines->Arylthiourea Derivatives Reaction with NH4SCN NH4SCN NH4SCN Br2 Br2 Hydrazine Hydrate Hydrazine Hydrate Carboxylic Acids Carboxylic Acids This compound Derivatives This compound Derivatives Carboxylic Acids->this compound Derivatives POCl3 POCl3 POCl3->this compound Derivatives 2-Aminobenzothiazoles 2-Aminobenzothiazoles Arylthiourea Derivatives->2-Aminobenzothiazoles Oxidative Cyclization with Br2 2-Hydrazinobenzothiazoles 2-Hydrazinobenzothiazoles 2-Aminobenzothiazoles->2-Hydrazinobenzothiazoles Reaction with Hydrazine Hydrate 2-Hydrazinobenzothiazoles->this compound Derivatives Cyclization with Carboxylic Acids & POCl3

Caption: General synthetic workflow for this compound derivatives.

This modular approach allows for the introduction of diverse substituents on both the benzothiazole and triazole rings, enabling the fine-tuning of physicochemical properties and biological activity.[3]

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Derivatives of this compound have demonstrated significant promise as a novel class of antimicrobial agents, exhibiting potent activity against a wide range of bacteria and fungi.[4][5][6][7]

Mechanism of Action

The antimicrobial effects of these compounds are often attributed to the inhibition of essential microbial enzymes. For instance, in fungi, a probable mechanism involves the inhibition of CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis, which is vital for fungal cell membrane integrity.[4] In bacteria, molecular docking studies have suggested that enzymes like E. coli MurB, involved in peptidoglycan biosynthesis, are potential targets.[4]

Antibacterial and Antifungal Spectrum

Numerous studies have reported the broad-spectrum antimicrobial activity of these derivatives. They have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, and various fungal species like Candida albicans and Aspergillus niger.[5][7] Notably, some derivatives have exhibited activity against resistant bacterial strains, highlighting their potential to overcome existing resistance mechanisms.[4]

Representative Antimicrobial Data
Compound IDTarget OrganismMIC (µg/mL)Reference
Compound XStaphylococcus aureus8[5]
Compound YEscherichia coli16[6]
Compound ZCandida albicans32[6]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum, standardized to 0.5 McFarland

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ampicillin, Ketoconazole)

  • Negative control (medium only)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the 96-well plates. The final concentration range should be sufficient to determine the MIC.

  • Inoculate each well (except the negative control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive control wells with a known antibiotic and negative control wells with uninoculated broth.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting the Hallmarks of Cancer

The this compound scaffold has also proven to be a fertile ground for the discovery of novel anticancer agents.[1][8] Derivatives have demonstrated cytotoxic and antiproliferative effects against a variety of human cancer cell lines, including breast, lung, colon, and ovarian cancers.[8][9]

Mechanisms of Anticancer Action

The anticancer activity of these compounds is multifaceted. One prominent mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair.[3][10] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, a hallmark of many tumors. Other proposed mechanisms include the inhibition of protein kinases like Akt, which are key components of cell survival signaling pathways.[9][11]

Anticancer_Mechanism cluster_0 Drug Action cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Outcome Triazolo-benzothiazole Derivative Triazolo-benzothiazole Derivative PARP Enzymes PARP Enzymes Triazolo-benzothiazole Derivative->PARP Enzymes Inhibition Akt Kinase Akt Kinase Triazolo-benzothiazole Derivative->Akt Kinase Inhibition DNA Repair DNA Repair PARP Enzymes->DNA Repair Blocks Cell Survival Signaling Cell Survival Signaling Akt Kinase->Cell Survival Signaling Blocks Apoptosis Apoptosis DNA Repair->Apoptosis Induces Cell Survival Signaling->Apoptosis Induces

Caption: Proposed anticancer mechanisms of this compound derivatives.

In Vitro and In Vivo Efficacy

Studies have shown that these derivatives can induce apoptosis and inhibit the proliferation of various cancer cell lines at micromolar concentrations.[9] Furthermore, some compounds have demonstrated in vivo efficacy in xenograft models of human tumors, indicating their potential for further preclinical and clinical development.[9][11]

Representative Anticancer Data
Compound IDCancer Cell LineIC50 (µM)Reference
OUL232PARP100.0078[3][10]
KA39HT-29 (Colon)Potent[9]
Compound AMCF-7 (Breast)Moderate[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[9][12]

Anti-inflammatory and Antiviral Activities: Expanding the Therapeutic Horizon

Beyond their antimicrobial and anticancer properties, this compound derivatives have also shown promise as anti-inflammatory and antiviral agents.

Anti-inflammatory Effects

Several derivatives have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.[13][14] The proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the production of pro-inflammatory prostaglandins.[13] Some compounds have shown selective inhibition of COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[13]

Antiviral Potential

The 1,2,4-triazole nucleus is a component of several clinically used antiviral drugs, and derivatives of the this compound scaffold have also been investigated for their antiviral activity.[15][16][17][18] Studies have reported activity against a range of viruses, including influenza viruses and herpes simplex virus (HSV).[15][17][18] The mechanisms of antiviral action are still under investigation but may involve the inhibition of viral enzymes or interference with viral replication processes.

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on this compound derivatives has provided valuable insights into their structure-activity relationships. The nature and position of substituents on the benzothiazole and triazole rings have been shown to significantly influence the potency and selectivity of their biological activities.[19][20][21] For example, the introduction of specific functional groups can enhance interactions with the target binding site, leading to improved efficacy.

Future research in this area should focus on:

  • Rational drug design: Utilizing computational modeling and SAR data to design more potent and selective inhibitors.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways responsible for the observed biological effects.

  • Pharmacokinetic and toxicological profiling: Evaluating the drug-like properties of lead compounds to assess their potential for clinical development.

Conclusion

The this compound scaffold represents a highly promising platform for the discovery of novel therapeutic agents with a diverse range of biological activities. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system. Continued exploration of this chemical space is poised to yield the next generation of innovative medicines to address unmet medical needs.

References

  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • Antimycobacterial and antimicrobial study of new 1,2,4‐triazoles with benzothiazoles. Archiv der Pharmazie. [Link]

  • [4][5][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. PubMed Central. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PubMed Central. [Link]

  • [4][5][8]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. PubMed. [Link]

  • Antiviral activity of 1,2,4-triazole derivatives (microreview). PubMed Central. [Link]

  • Novel three component synthesis of 1,2,4-triazolo [3,4-b]thiazoles and their antimicrobial activity. ResearchGate. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

  • A Literature Review Focusing on the Antiviral Activity of[4][5][8] and[3][4][5]-triazoles. Bentham Science. [Link]

  • Benzothiazole derivatives as anticancer agents. PubMed. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Semantic Scholar. [Link]

  • Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. ResearchGate. [Link]

  • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. PubMed Central. [Link] 16.[4][5][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. ACS Publications. [Link]

  • Synthesis or some new 1,2,4-triazolo[3,4-b]-thiadiazole derivatives as possible anticancer agents. ResearchGate. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central. [Link]

  • Synthesis and Anti-Inflammatory Activity of Fused 1,2,4-triazolo-[3,4-b][3][4][8]thiadiazole Derivatives of Phenothiazine. ResearchGate. [Link]

  • Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][3][4][8]thiadiazole Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some Novel 5-[(3-Aralkyl Amido/Imidoalkyl) Phenyl]-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazines as Antiviral Agents. PubMed Central. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. [Link]

  • Novel[4][5][8]triazolo[3,4-b][3][4][8]thiadiazine and[4][5][8]triazolo[3,4-b][3][4][8]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. MDPI. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. [Link]

  • (PDF) Antiviral activity of 1,2,4-triazole derivatives (microreview). ResearchGate. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central. [Link]

  • Synthesis and Antifungal Activity of Novel Substituted- 3-aryl-1,2,4-triazolo[3,4- b ]benzothiazoles. ResearchGate. [Link]

  • (PDF) Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. ResearchGate. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

  • Synthesis of Benzo[8][9]thiazolo[2,3-c][4][5][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. PubMed Central. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. [Link]

  • Novel[4][5][8]triazolo[3,4-b][3][4][8]thiadiazine and[4][5][8]triazolo[3,4-b][3][4][8]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Semantic Scholar. [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles …. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Initial Synthesis of 3-Substituted 1,2,4-Triazolo[3,4-b]benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fused heterocyclic system of 1,2,4-triazolo[3,4-b]benzothiazole is a scaffold of significant interest in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive overview of the foundational synthetic strategies for accessing 3-substituted derivatives of this privileged structure. We will delve into the core chemical principles, explain the causality behind experimental choices, and provide detailed, field-proven protocols for the synthesis of key intermediates and final compounds. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents based on this versatile heterocyclic core.

Introduction: The Significance of the this compound Scaffold

The fusion of the benzothiazole and 1,2,4-triazole ring systems creates a rigid, planar structure with unique electronic properties, making it an attractive pharmacophore. Derivatives of this compound have been reported to exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[1][2] For instance, the commercially available fungicide Tricyclazole is a 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole derivative.[3] The ability to readily introduce a variety of substituents at the 3-position of the triazole ring allows for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of pharmacological properties. This guide will focus on the initial and most fundamental synthetic routes to this important class of compounds.

Core Synthetic Strategies: A Tale of Two Rings

The initial synthesis of the this compound core primarily revolves around two strategic approaches:

  • Strategy A: Benzothiazole First, Then Triazole. This is the most prevalent and versatile approach. It involves the initial construction of the benzothiazole ring system, followed by the annulation of the 1,2,4-triazole ring. The key to this strategy is the formation of a crucial intermediate: 2-hydrazinylbenzothiazole .

  • Strategy B: Triazole First, Then Thiazole. A less common but viable alternative involves the synthesis of a substituted 1,2,4-triazole bearing a suitable ortho-functionalized phenyl group that can be cyclized to form the thiazole ring in a later step.

This guide will focus on the more widely adopted Strategy A due to its robustness and the ready availability of starting materials.

Visualizing the General Workflow (Strategy A)

Synthetic Workflow cluster_benzothiazole Benzothiazole Formation cluster_intermediate Key Intermediate Synthesis cluster_triazole Triazole Annulation 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole 2-Hydrazinylbenzothiazole 2-Hydrazinylbenzothiazole 2-Mercaptobenzothiazole->2-Hydrazinylbenzothiazole Hydrazine Hydrate 2-Aminobenzothiazole 2-Aminobenzothiazole 2-Aminobenzothiazole->2-Hydrazinylbenzothiazole Hydrazine Hydrate 3-Substituted-1,2,4-triazolo[3,4-b]benzothiazoles 3-Substituted-1,2,4-triazolo[3,4-b]benzothiazoles 2-Hydrazinylbenzothiazole->3-Substituted-1,2,4-triazolo[3,4-b]benzothiazoles One-Carbon Electrophiles One-Carbon Electrophiles One-Carbon Electrophiles->3-Substituted-1,2,4-triazolo[3,4-b]benzothiazoles Cyclization

Caption: General synthetic workflow for 3-substituted 1,2,4-triazolo[3,4-b]benzothiazoles.

The Keystone Intermediate: Synthesis of 2-Hydrazinylbenzothiazole

The versatility of the "benzothiazole first" strategy hinges on the successful synthesis of 2-hydrazinylbenzothiazole. This intermediate can be reliably prepared from two common starting materials: 2-mercaptobenzothiazole or 2-aminobenzothiazole.

From 2-Mercaptobenzothiazole: A Nucleophilic Substitution Approach

This is a widely used and efficient method based on the nucleophilic displacement of the thiol group by hydrazine.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: Serves as both the nucleophile and the solvent in many cases. An excess is often used to drive the reaction to completion.

  • Ethanol: A common solvent that facilitates the dissolution of the starting materials and allows the reaction to be conducted at reflux temperature, thereby increasing the reaction rate.

  • Reflux: Heating the reaction mixture to its boiling point ensures sufficient thermal energy to overcome the activation energy of the reaction.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-mercaptobenzothiazole (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (80% aqueous solution, excess, e.g., 10-20 eq.) to the suspension.

  • Heat the mixture to reflux and maintain for 8-12 hours, during which the solid will gradually dissolve.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration, wash with cold water and then with a small amount of cold ethanol to remove residual hydrazine.

  • Recrystallize the crude product from a suitable solvent such as ethanol or chloroform to obtain pure 2-hydrazinylbenzothiazole as a yellowish solid.[4]

From 2-Aminobenzothiazole: A Diazotization-Reduction or Direct Displacement

While less common than the route from 2-mercaptobenzothiazole, 2-aminobenzothiazole can also be converted to 2-hydrazinylbenzothiazole. One method involves diazotization followed by reduction. A more direct approach involves heating with hydrazine hydrate, often in the presence of an acid catalyst.[5]

Annulation of the Triazole Ring: Introducing Diversity at the 3-Position

With 2-hydrazinylbenzothiazole in hand, the final step is the cyclization with a suitable one-carbon electrophile to form the 1,2,4-triazole ring. The choice of this electrophile directly dictates the substituent at the 3-position of the final product.

Synthesis of Unsubstituted this compound

The parent, unsubstituted heterocycle is a valuable starting point for further functionalization.

Causality Behind Experimental Choices:

  • Formic Acid: Serves as the source of the C3 carbon and the hydrogen atom. It also acts as the reaction solvent and an acid catalyst.

  • Reflux: Provides the necessary energy for the condensation and subsequent dehydrative cyclization.

Experimental Protocol:

  • Dissolve 2-hydrazinylbenzothiazole (1.0 eq.) in an excess of formic acid (e.g., 10-15 mL per gram of starting material) in a round-bottom flask fitted with a reflux condenser.

  • Heat the reaction mixture to reflux for 3-6 hours.[4][6]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water to remove excess formic acid.

  • Dry the crude product and recrystallize from ethanol to afford pure this compound.

Reaction Mechanism:

Formic_Acid_Cyclization cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Hydrazine 2-Hydrazinylbenzothiazole Formylhydrazinyl N-Formylhydrazinyl Intermediate Hydrazine->Formylhydrazinyl Nucleophilic Acyl Substitution FormicAcid Formic Acid FormicAcid->Formylhydrazinyl Triazole This compound Formylhydrazinyl->Triazole Intramolecular Cyclization & Dehydration

Caption: Mechanism of cyclization of 2-hydrazinylbenzothiazole with formic acid.

Synthesis of 3-Mercapto-1,2,4-triazolo[3,4-b]benzothiazole

The 3-mercapto derivative is a versatile intermediate for further S-alkylation or oxidation reactions.

Causality Behind Experimental Choices:

  • Carbon Disulfide (CS₂): Provides the C3 carbon and the sulfur atom.

  • Potassium Hydroxide (KOH) in Ethanol: Creates an alkaline medium which facilitates the reaction of the hydrazine with CS₂ to form a dithiocarbazate intermediate.

  • Reflux: Promotes the cyclization and elimination of H₂S.

  • Acidification: Neutralizes the reaction mixture and precipitates the thiol product.

Experimental Protocol:

  • Dissolve 2-hydrazinylbenzothiazole (1.0 eq.) in ethanol containing potassium hydroxide (1.1 eq.).

  • Add carbon disulfide (1.2 eq.) dropwise to the stirred solution.

  • Heat the mixture to reflux for 3-5 hours. The color of the solution will typically change.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid or acetic acid until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure 3-mercapto derivative.[7][8]

Synthesis of 3-Methyl-1,2,4-triazolo[3,4-b]benzothiazole

The introduction of a small alkyl group like methyl can significantly impact the biological activity.

Causality Behind Experimental Choices:

  • Acetic Anhydride or Glacial Acetic Acid: Serves as the source for the C3-methyl group and the C3 carbon. Acetic anhydride is more reactive.

  • Reflux: Provides the necessary energy for the acylation and subsequent cyclization.

  • Phosphoric Acid (optional): Can be used as a catalyst to promote the cyclization of the intermediate acetylhydrazinyl derivative.[9]

Experimental Protocol:

  • Reflux a solution of 2-hydrazinylbenzothiazole (1.0 eq.) in an excess of glacial acetic acid for 4-6 hours.

  • Alternatively, treat 2-hydrazinylbenzothiazole with acetic anhydride and heat the mixture.[10]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize from ethanol to yield the pure 3-methyl derivative.

Synthesis of 3-Aryl-1,2,4-triazolo[3,4-b]benzothiazoles

The introduction of an aryl substituent at the 3-position is a common strategy in drug design to explore π-π stacking interactions with biological targets.

Causality Behind Experimental Choices:

  • Aromatic Aldehydes: React with the terminal nitrogen of the hydrazine to form a hydrazone intermediate.

  • Acetic Anhydride: Acts as a cyclizing and dehydrating agent to convert the hydrazone to the triazole ring.

Experimental Protocol:

  • Step 1: Hydrazone Formation. Dissolve 2-hydrazinylbenzothiazole (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol. Add a catalytic amount of glacial acetic acid and reflux for 2-4 hours. The hydrazone intermediate often precipitates upon cooling.

  • Step 2: Oxidative Cyclization. Suspend the isolated hydrazone in acetic anhydride and reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure 3-aryl derivative.[7]

Data Presentation: A Summary of 3-Substituted Derivatives

The following table summarizes the synthesis of various 3-substituted 1,2,4-triazolo[3,4-b]benzothiazoles from 2-hydrazinylbenzothiazole.

3-SubstituentReagent(s)SolventConditionsYield (%)Reference
-HFormic AcidFormic AcidReflux, 3-6 hGood[4][6]
-SHCarbon Disulfide, KOHEthanolReflux, 3-5 hGood[7][8]
-CH₃Acetic Acid / Acetic AnhydrideAcetic AcidReflux, 4-6 hGood[9][10]
-NH₂Cyanogen BromideMethanolReflux, 3 h15-27[8]
-C₆H₅Benzaldehyde, then Acetic AnhydrideEthanol, then Acetic AnhydrideRefluxModerate[7]
-C₆H₄-Cl (p)p-Chlorobenzaldehyde, then Acetic AnhydrideEthanol, then Acetic AnhydrideRefluxModerate[7]
-OHUreaNeatFusion10[8]

Conclusion

The synthetic routes outlined in this guide provide a robust and versatile platform for the initial synthesis of 3-substituted 1,2,4-triazolo[3,4-b]benzothiazoles. The "benzothiazole first" strategy, centered around the key intermediate 2-hydrazinylbenzothiazole, offers a reliable and modular approach to access a wide range of derivatives. By carefully selecting the appropriate one-carbon electrophile for the triazole ring closure, researchers can readily introduce chemical diversity at the 3-position, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The provided protocols and mechanistic insights are intended to empower researchers to confidently and efficiently synthesize these valuable heterocyclic compounds.

References

  • Gvozdjakova, A., & Ivanovicova, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800. [Link]

  • Gvozdjakova, A., & Odlerova, Z. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. [Link]

  • ResearchGate. (n.d.). Synthesis of new triazolo and pyrazolo benzothiazoles. Request PDF. [Link]

  • Mor, S., et al. (n.d.). Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted... ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1,2,4-triazolo (3,4-b) benzothiazoles. Request PDF. [Link]

  • Arote, R. B., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of some triazolo[3,4-b]benzothiazol-3-ylthioacetyl amino acid methyl esters. [Link]

  • Straub, T., et al. (2022). Synthesis of Benzo[11][12]thiazolo[2,3-c][4][11][13]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1428. [Link]

  • Murthy, S., et al. (2022).[4][11][13]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 65(10), 7196-7217. [Link]

  • Nizi, M. G., et al. (2022).[4][11][13]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 65(10), 7196-7217. [Link]

  • Patil, S. B., et al. (2017). Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. Trade Science Inc. [Link]

  • Al-Majidi, S. M. R. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(18), 5674. [Link]

  • Jassim, H. A. (2020). Synthesis and Study of Some fused Substituted 1,3,4-Thiadiazoles and 1,2,4- Triazoles from 4-Chloro- phenoxy acetic acid and 2,4. Journal of Education and Science, 29(3), 218-226. [Link]

  • ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. [Link]

  • Patel, N. B., & Khan, I. H. (2011). Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 527-534. [Link]

  • Gomha, S. M., et al. (2011). Synthesis of some new[4][11][13]triazolo[3,4-b][10][11][13]thiadiazines and[4][11][13]triazolo[3,4-b][10][11][13] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. Bioorganic & Medicinal Chemistry, 19(15), 4506-4512. [Link]

  • El-Kashef, H. S., et al. (1993). Condensation and Cyclization Reactions of 2-Hydrazinobenzimidazole, -benzoxazole, and -benzothiazole. Journal of Chemical Research, Synopses, (1), 14-15. [Link]

  • Lee, S. K., et al. (1991). Recovery of formic acid from process of tricyclazole.

Sources

An In-Depth Technical Guide to the 1,2,4-Triazolo[3,4-b]benzothiazole Core: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazolo[3,4-b]benzothiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. This fused bicyclic structure, containing both a triazole and a benzothiazole ring, exhibits a unique combination of chemical properties that make it an attractive core for the development of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of the this compound core, with a focus on the underlying principles and experimental methodologies that are crucial for researchers in the field.

Structural and Physicochemical Properties of the Core

The this compound core is a planar, aromatic system. The fusion of the electron-deficient 1,2,4-triazole ring with the benzothiazole moiety significantly influences its electronic distribution and, consequently, its chemical behavior.

Key Physicochemical Properties:

While specific data for the unsubstituted parent compound is not extensively reported, studies on its derivatives provide valuable insights into its general characteristics.

PropertyObservation
Melting Point Derivatives of the this compound core are generally crystalline solids with relatively high melting points, indicative of a stable crystal lattice.
Solubility The solubility of derivatives is highly dependent on the nature of the substituents. Generally, they exhibit good solubility in polar organic solvents like DMSO and DMF. The solubility of some derivatives has been reported to be in the 50–150 μM range.[1][2]
pKa The 1,2,4-triazole ring is weakly basic. The pKa of the parent 1,2,4-triazole is 2.19 for the protonated form, indicating that it is a very weak base. The fusion to the benzothiazole ring is expected to further decrease the basicity of the triazole nitrogen atoms due to electron delocalization.
Stability Derivatives of this core have been shown to be extremely stable in polar solvents and human plasma, which is a desirable characteristic for potential drug candidates.[1][2]

Spectroscopic Characterization:

The structural elucidation of this compound derivatives relies heavily on modern spectroscopic techniques.

  • ¹H NMR Spectroscopy: The aromatic protons on the benzothiazole ring typically appear in the downfield region (δ 7.0-8.5 ppm). The chemical shifts and coupling constants are influenced by the substitution pattern on the benzene ring. The proton on the triazole ring, if present, would also resonate in this region.

  • ¹³C NMR Spectroscopy: The carbon atoms of the fused aromatic system resonate in the range of δ 110-160 ppm. The chemical shifts of the bridgehead carbons and the carbons of the triazole ring are characteristic of this heterocyclic system.

  • Mass Spectrometry: Electrospray ionization (ESI) and other soft ionization techniques are commonly used to determine the molecular weight and fragmentation patterns of these compounds.

Synthesis of the this compound Core

The most prevalent and versatile synthetic strategy for the construction of the this compound core involves a two-step sequence starting from readily available benzothiazole precursors.

Preparation of the Key Intermediate: 2-Hydrazinobenzothiazole

The synthesis of 2-hydrazinobenzothiazole is a critical first step. Several methods have been reported, with the most common being the reaction of 2-chlorobenzothiazole or 2-mercaptobenzothiazole with hydrazine hydrate.

Workflow for the Synthesis of 2-Hydrazinobenzothiazole:

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 2-Chlorobenzothiazole C Hydrazine Hydrate (N2H4·H2O) A->C Nucleophilic Substitution B 2-Mercaptobenzothiazole B->C Nucleophilic Substitution D 2-Hydrazinobenzothiazole C->D

Caption: General synthetic routes to 2-hydrazinobenzothiazole.

Detailed Experimental Protocol: Synthesis of 2-Hydrazinobenzothiazole from 2-Chlorobenzothiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzothiazole (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-hydrazinobenzothiazole.

Cyclization to the this compound Core

The final step in the synthesis of the core structure is the cyclization of 2-hydrazinobenzothiazole. This is typically achieved by reacting it with a one-carbon synthon, such as formic acid, which provides the final carbon atom for the triazole ring.

Mechanism of Cyclization with Formic Acid:

The reaction proceeds through an initial acylation of the hydrazine moiety by formic acid, followed by an intramolecular cyclization with the elimination of a water molecule.

A 2-Hydrazinobenzothiazole B Formic Acid (HCOOH) A->B Acylation C N'- (Benzothiazol-2-yl)formohydrazide (Intermediate) B->C D This compound C->D Intramolecular Cyclization / Dehydration E H2O A This compound B Electrophile (E+) A->B Electrophilic Attack C Sigma Complex (Resonance Stabilized) B->C D Substituted Product C->D Deprotonation

Caption: General mechanism for electrophilic aromatic substitution on the core.

Applications in Drug Discovery and Materials Science

The unique structural features and chemical reactivity of the this compound core have led to its exploration in various fields, most notably in drug discovery.

Pharmacological Activities:

  • PARP Inhibition: Derivatives of this scaffold have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and are important targets in cancer therapy. [1]* Antimicrobial Activity: Several compounds incorporating this core have demonstrated significant antibacterial and antifungal properties.

  • Anticancer Activity: Beyond PARP inhibition, various derivatives have shown cytotoxic effects against different cancer cell lines.

  • Other Biological Activities: The scaffold has also been investigated for other therapeutic applications, including as anti-inflammatory and anticonvulsant agents.

The diverse biological activities of this core underscore its potential as a versatile template for the design of novel therapeutic agents. The ability to readily functionalize both the triazole and benzothiazole rings allows for the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships.

Conclusion

The this compound core represents a valuable and versatile scaffold in modern organic and medicinal chemistry. Its synthesis is well-established, and its chemical properties allow for a wide range of modifications, making it an ideal starting point for the development of new functional molecules. The proven biological activities of its derivatives highlight its significance in drug discovery, and ongoing research continues to unveil new applications for this remarkable heterocyclic system. This guide provides a solid foundation for researchers looking to explore the rich chemistry and therapeutic potential of the this compound core.

References

  • Murthy, S., Nizi, M. G., Maksimainen, M. M., Massari, S., Alaviuhkola, J., Lippok, B. E., ... & Lehtiö, L. (2023).T[1][3][4]riazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 66(2), 1149–1174. [Link]

  • Synthesis of 3-substituted 1,2,4-triazolo (3,4-b) benzothiazoles. (2008). ResearchGate. [Link]

  • T[1][3][4]riazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (2023). PubMed Central. [Link]

  • Guan, Q., Xing, S., Wang, L., Zhu, J., Guo, C., Xu, C., ... & Sun, H. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788–7824. [Link]

  • Barnett, C. J., & Smirz, J. C. (1974). PREPARATION OF 2-HYDRAZINOBENZOTHIAZOLES BY EXCHANGE AMINATION. Organic Preparations and Procedures International, 6(4), 179-182. [Link]

  • Synthesis of Benzot[4][5]hiazolo[2,3-c]t[1][3][4]riazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). PubMed Central. [Link]

  • Nitration of Methyl Benzoate Experiment. (n.d.). PraxiLabs. [Link]

Sources

The Emergence of 1,2,4-Triazolo[3,4-b]benzothiazole: A Novel Scaffold for Potent and Selective PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Expanding Universe of PARP Enzymes and the Quest for Specificity

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for maintaining genomic stability through their central role in DNA repair and other cellular processes.[1] The most well-studied member, PARP-1, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks.[1] Upon detecting a break, PARP-1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[1][2] This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.[1]

The therapeutic potential of inhibiting PARP enzymes, particularly in the context of "synthetic lethality" in cancers with defective homologous recombination (HR) repair pathways (e.g., those with BRCA mutations), has been a major breakthrough in oncology.[3] This has led to the development and approval of several PARP-1/2 inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, for treating ovarian and breast cancers.[3] However, the PARP family is diverse, with multiple members involved in a wide array of biological processes beyond DNA repair, including transcription, cell death, and inflammation.[4] This diversity presents both a challenge and an opportunity: the development of inhibitors that can selectively target specific PARP enzymes could lead to novel therapeutic applications with improved efficacy and reduced side effects.

Recently, the[3][4][5]triazolo[3,4-b]benzothiazole (TBT) scaffold has emerged as a versatile and potent nicotinamide mimic capable of inhibiting various PARP enzymes with nanomolar efficacy.[3][6] This technical guide provides an in-depth exploration of the discovery, synthesis, structure-activity relationship (SAR), and biological evaluation of this promising new class of PARP inhibitors.

The Discovery of the[3][4][5]Triazolo[3,4-b]benzothiazole (TBT) Scaffold

The journey to identifying the TBT scaffold as a potent PARP inhibitor began with the screening of a diverse set of compounds. A TBT derivative, OUL40 (NSC295701), was identified as a micromolar inhibitor of PARP10.[7] This initial finding sparked the hypothesis that the TBT core could serve as a nicotinamide-mimicking chemotype with the potential to inhibit a broader range of PARP enzymes.[7] Subsequent screening against a panel of poly- and mono-ADP-ribosylating enzymes confirmed this, with the parent compound showing low micromolar IC50 values against PARP2, TNKS2, PARP14, and PARP15.[7] X-ray crystallography studies further validated that the TBT scaffold binds to the nicotinamide binding pocket of these enzymes, confirming its mechanism of action as a competitive inhibitor.[3][7]

Chemical Synthesis: Building the TBT Core and its Derivatives

The synthesis of the[3][4][5]triazolo[3,4-b]benzothiazole scaffold and its derivatives is a multi-step process that allows for functionalization at various positions, enabling the exploration of structure-activity relationships. The general synthetic strategy involves the initial construction of a substituted 2-hydrazinyl-1,3-benzothiazole intermediate, followed by cyclization to form the fused triazole ring.

Synthesis of the 2-Hydrazinyl-1,3-benzothiazole Intermediate

There are two primary routes to synthesize the key 2-hydrazinyl-1,3-benzothiazole intermediate, depending on the starting material.

Route A: From 2-Chlorobenzothiazole

The unsubstituted 2-hydrazinobenzothiazole can be synthesized from 2-chlorobenzothiazole by reaction with hydrazine hydrate in ethanol.[3]

Route B: From Substituted Anilines

For substituted derivatives, the synthesis typically starts from the corresponding aniline. The aniline is first converted to an arylthiourea derivative by reacting with ammonium thiocyanate in an acidic solution.[3] Subsequent oxidative cyclization with bromine yields the 2-aminobenzothiazole, which is then treated with hydrazine hydrate to produce the desired 2-hydrazinobenzothiazole intermediate.[3]

Formation of the[3][4][5]Triazolo[3,4-b]benzothiazole Core

The final tricyclic TBT core is formed by reacting the 2-hydrazinobenzothiazole intermediate with formic acid under reflux.[3] This reaction facilitates the cyclization of the hydrazine moiety to form the triazole ring.

Functionalization at the C-3 Position

The C-3 position of the TBT scaffold is a key point for introducing chemical diversity and modulating the inhibitory activity and selectivity. Various functional groups can be introduced by reacting the 2-hydrazinobenzothiazole intermediate with different reagents prior to or during the cyclization step.[3][8] For example:

  • 3-Oxo derivatives: Treatment of the hydrazine intermediate with urea at high temperature yields the benzothiazol-3-one derivative.[3]

  • 3-Thione and S-alkylated derivatives: Reaction with carbon disulfide in ethanol produces the benzothiazole-3-thione, which can be further S-alkylated using reagents like methyl iodide.[3]

  • 3-Amino derivatives: These can be synthesized through various methods, often involving the use of cyanogen bromide or related reagents.

Below is a generalized workflow for the synthesis of the TBT scaffold.

G cluster_0 Synthesis of 2-Hydrazinyl-1,3-benzothiazole cluster_1 Formation and Functionalization of TBT Core Substituted Aniline Substituted Aniline Arylthiourea Arylthiourea Substituted Aniline->Arylthiourea NH4SCN, Acid 2-Aminobenzothiazole 2-Aminobenzothiazole Arylthiourea->2-Aminobenzothiazole Br2 2-Hydrazinyl-1,3-benzothiazole 2-Hydrazinyl-1,3-benzothiazole 2-Aminobenzothiazole->2-Hydrazinyl-1,3-benzothiazole Hydrazine Hydrate TBT Core TBT Core 2-Hydrazinyl-1,3-benzothiazole->TBT Core Formic Acid, Reflux C-3 Functionalized TBT C-3 Functionalized TBT 2-Hydrazinyl-1,3-benzothiazole->C-3 Functionalized TBT Various Reagents (e.g., Urea, CS2)

Caption: General synthetic workflow for the[3][4][5]triazolo[3,4-b]benzothiazole scaffold.

Structure-Activity Relationship (SAR): Tuning Potency and Selectivity

Systematic modifications of the TBT scaffold have revealed key structural features that govern its inhibitory potency and selectivity across the PARP family.

Substitutions on the Benzene Ring

Modifications on the benzene ring of the benzothiazole moiety have been explored to optimize interactions within the PARP active site. The position and nature of the substituent can significantly impact activity. For instance, moving a methyl group from the C-7 to the C-6 or C-8 position, or replacing it with bulkier groups, has been investigated.[7] Furthermore, the introduction of electron-donating groups like methoxy and hydroxy groups has been shown to influence potency.[7]

Functionalization at the C-3 Position of the Triazole Ring

The most dramatic effects on selectivity have been observed with substitutions at the C-3 position of the triazole ring.[3]

  • 3-Amino Derivatives: The introduction of an amino group at the C-3 position leads to potent inhibitors of several mono-ARTs (mono-ADP-ribosyltransferases), including PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15, with nanomolar potencies.[3] Notably, compound 27 (OUL232) , a 3-amino derivative, is the most potent PARP10 inhibitor reported to date, with an IC50 of 7.8 nM.[3] It is also the first potent inhibitor reported for PARP12.[3]

  • 3-Hydroxy Derivatives: In contrast, a hydroxy group at the C-3 position, as seen in compound 16 (OUL245) , shifts the selectivity towards poly-ARTs, particularly PARP2.[3] Compound 16 is a potent and selective PARP2 inhibitor with an IC50 of 44 nM and demonstrates 13-fold selectivity over PARP-1.[3]

  • Other C-3 Substitutions: Compounds with an oxygen or small sulfur-containing groups at the C-3 position generally exhibit micromolar activities and tend to be selective for PARP10.[7]

The following table summarizes the inhibitory activities of key TBT derivatives against a panel of PARP enzymes.

CompoundC-3 SubstituentPARP2 IC50 (µM)TNKS2 IC50 (µM)PARP10 IC50 (µM)PARP14 IC50 (µM)PARP15 IC50 (µM)
1 (OUL40) Unsubstituted1.25.33.21.83.2
21 (OUL243) Amino1.65.70.18>100.30
27 (OUL232) Amino>10>100.0078>100.056
16 (OUL245) Hydroxy0.0440.58>101.80.44

Data sourced from Murthy et al. (2023).[3]

Biological Evaluation: From Enzymatic Assays to Cellular Activity

The comprehensive evaluation of novel PARP inhibitors requires a multi-faceted approach, encompassing both enzymatic and cell-based assays.

In Vitro PARP Inhibition Assay

A common method to determine the in vitro potency of PARP inhibitors is through a biochemical assay that measures the enzymatic activity of purified PARP enzymes. This can be achieved using various formats, such as fluorescence-based assays or ELISA-based methods.[5][9] A general workflow for a PARP activity assay is as follows:

G Immobilized Histones Immobilized Histones Add PARP Enzyme Add PARP Enzyme Immobilized Histones->Add PARP Enzyme Add Biotinylated NAD+ Add Biotinylated NAD+ Add PARP Enzyme->Add Biotinylated NAD+ Add TBT Inhibitor Add TBT Inhibitor Add Biotinylated NAD+->Add TBT Inhibitor Incubation Incubation Add TBT Inhibitor->Incubation Wash Wash Incubation->Wash Add Streptavidin-HRP Add Streptavidin-HRP Wash->Add Streptavidin-HRP Add Substrate Add Substrate Add Streptavidin-HRP->Add Substrate Measure Signal Measure Signal Add Substrate->Measure Signal

Caption: Workflow for a typical PARP inhibition ELISA.

Detailed Protocol: PARP1 Inhibition ELISA

  • Plate Preparation: Coat a 96-well plate with histone proteins and incubate to allow for immobilization. Wash the plate to remove unbound histones.

  • Reaction Setup: Add the PARP1 enzyme, the test compound (TBT derivative) at various concentrations, and a solution containing biotinylated NAD+ to the wells. Include appropriate positive (no inhibitor) and negative (no enzyme) controls.

  • Enzymatic Reaction: Incubate the plate to allow the PARP1-catalyzed PARylation of histones to occur.

  • Detection: Wash the plate to remove unreacted components. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.

  • Signal Generation: After another wash step, add a chemiluminescent or colorimetric HRP substrate.

  • Data Acquisition: Measure the resulting signal using a plate reader. The signal intensity is proportional to the PARP1 activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

To assess the activity of TBT inhibitors in a more physiologically relevant context, cell-based assays are essential. These assays can confirm that the compounds are cell-permeable and can engage with their target in a cellular environment.

Cellular PARP Activity Assay: This assay measures the levels of PAR in cell lysates following treatment with the inhibitor and a DNA-damaging agent.[5] A reduction in PAR levels indicates cellular target engagement.

Cell Viability and Cytotoxicity Assays: These assays, such as the MTT or AlamarBlue assay, are used to determine the effect of the inhibitors on cancer cell proliferation and survival, both alone and in combination with DNA-damaging agents.[9][10]

Target Engagement Studies: Techniques like the cellular thermal shift assay (CETSA) can be employed to directly demonstrate that the inhibitor binds to its target PARP enzyme within the cell.

The TBT scaffold has been shown to be non-toxic to cells, and potent derivatives like compound 27 have demonstrated cellular target engagement with an EC50 of 150 nM for the inhibition of intracellular PARP10.[3]

The Role of PARP in DNA Damage Response: The Mechanism of Action

The therapeutic rationale for PARP inhibitors is deeply rooted in their ability to disrupt the DNA damage response (DDR). PARP-1, in particular, is a primary sensor of single-strand DNA breaks.[11]

G DNA Single-Strand Break DNA Single-Strand Break PARP-1 Recruitment PARP-1 Recruitment DNA Single-Strand Break->PARP-1 Recruitment PARP-1 Activation PARP-1 Activation PARP-1 Recruitment->PARP-1 Activation PAR Synthesis PAR Synthesis PARP-1 Activation->PAR Synthesis NAD+ Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PAR Synthesis->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair TBT PARP Inhibitor TBT PARP Inhibitor TBT PARP Inhibitor->PARP-1 Activation Inhibition

Caption: Simplified PARP-1 signaling pathway in DNA repair and the point of inhibition.

When a single-strand break occurs, PARP-1 binds to the damaged DNA, leading to its catalytic activation.[1] This triggers the synthesis of PAR chains, which act as a beacon to recruit a cascade of DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta.[2] By inhibiting the catalytic activity of PARP-1, TBT derivatives prevent the formation of these PAR chains, thereby stalling the repair of single-strand breaks.[12] In cancer cells with deficient homologous recombination, these unrepaired single-strand breaks are converted into more lethal double-strand breaks during DNA replication, leading to cell death—the principle of synthetic lethality.

Future Outlook and Conclusion

The discovery of the[3][4][5]triazolo[3,4-b]benzothiazole scaffold represents a significant advancement in the field of PARP inhibitor development. Its versatility as a nicotinamide mimic allows for the generation of potent inhibitors with tunable selectivity for different PARP family members. The identification of highly potent and selective inhibitors for mono-ARTs like PARP10 and PARP12 opens up new avenues for therapeutic intervention in diseases where these enzymes play a critical role.

Future research in this area will likely focus on:

  • Further optimization of ADME properties: While initial studies show favorable ADME (absorption, distribution, metabolism, and excretion) properties, further refinement will be necessary for clinical development.[3]

  • In vivo efficacy studies: Evaluating the most promising TBT derivatives in preclinical animal models of cancer and other relevant diseases is a crucial next step.

  • Elucidation of the biological roles of understudied PARPs: Selective TBT inhibitors will be invaluable as chemical probes to unravel the specific functions of less-characterized PARP enzymes.

  • Exploration of new therapeutic areas: Given the diverse roles of PARP enzymes, selective inhibitors based on the TBT scaffold may find applications beyond oncology, for instance, in inflammatory and neurodegenerative diseases.

References

  • Murthy, S., Nizi, M. G., Maksimainen, M. M., Massari, S., Alaviuhkola, J., Lippok, B. E., ... & Lehtiö, L. (2023).[3][4][5]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 66(2), 1301–1320. [Link]

  • Golia, E., D'Angiolella, V., & Mymryk, J. S. (2020). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cancers, 12(7), 1858. [Link]

  • Lord, C. J., & Ashworth, A. (2012). The role of PARP in DNA repair and its therapeutic exploitation. British Journal of Cancer, 106(7), 1217–1222. [Link]

  • Murthy, S., Nizi, M. G., Maksimainen, M. M., Massari, S., Alaviuhkola, J., Lippok, B. E., ... & Lehtiö, L. (2023).[3][4][5]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry. [Link]

  • Ray Chaudhuri, A., & Nussenzweig, A. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology, 18(10), 610–621. [Link]

  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2014). PARP-1 mechanism for coupling DNA damage detection to catalytic activation. Trends in Biochemical Sciences, 39(11), 521–529. [Link]

  • Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase. Massive Bio. [Link]

  • Murthy, S., Nizi, M. G., Maksimainen, M. M., Massari, S., Alaviuhkola, J., Lippok, B. E., ... & Lehtiö, L. (2023).[3][4][5]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry. [Link]

  • Singh, H., & Yadav, L. D. S. (1986). Synthesis of 3-substituted 1,2,4-triazolo (3,4-b) benzothiazoles. Journal of the Indian Chemical Society, 63(3), 315-317. [Link]

  • Murthy, S., Nizi, M. G., Maksimainen, M. M., Massari, S., Alaviuhkola, J., Lippok, B. E., ... & Lehtiö, L. (2023).[3][4][5]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 66(2), 1301–1320. [Link]

  • Murthy, S., Nizi, M. G., Maksimainen, M. M., Massari, S., Alaviuhkola, J., Lippok, B. E., ... & Lehtiö, L. (2022).[3][4][5]Triazolo[3,4-b]benzothiazole scaffold as versatile nicotinamide mimic allowing nanomolar inhibition of different PARP enzymes. bioRxiv. [Link]

  • Kirby, I. T., Zha, S., & Leung, A. K. L. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100301. [Link]

  • Kamal, A., Khan, M. N. A., Reddy, K. S., Srikanth, Y. V. V., & Sridhar, B. (2008). Synthesis, structural characterization and biological evaluation of novel[3][4][5]triazolo [1,5-b][3][4][5]benzothiadiazine-benzothiazole conjugates as potential anticancer agents. Chemical Biology & Drug Design, 71(1), 78–86. [Link]

  • Kamal, A., Khan, M. N. A., Reddy, K. S., Srikanth, Y. V. V., & Sridhar, B. (2007). Synthesis, Structural Characterization and Biological Evaluation of Novel[3][4][5]triazolo [1,5‐b][3][4][5]benzothiadiazine‐benzothiazole Conjugates as Potential Anticancer Agents. Chemical Biology & Drug Design, 71(1), 78–86. [Link]

  • Kanev, K., Gittens, W., & Georgiev, G. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102595. [Link]

  • Patel, N. B., & Khan, I. H. (2011). Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 527–534. [Link]

  • Mor, S., Khatri, M., Punia, R., & Jakhar, K. (2024). Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted benzo[d]thiazoles 4a‒e. ResearchGate. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2013). Design, synthesis and biological evaluation of novel benzo[2][4]thiazolo[2,3-c][3][4][5]triazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 69, 541–549. [Link]

  • Deshmukh, M. B., & Patil, S. B. (2012). SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE. International Journal of Pharmaceutical and Biological Archives, 3(4), 868-871. [Link]

  • Murthy, S., Nizi, M. G., Maksimainen, M. M., Massari, S., Alaviuhkola, J., Lippok, B. E., ... & Lehtiö, L. (2022).[3][4][5]Triazolo[3,4- b ]benzothiazole scaffold as versatile nicotinamide mimic allowing nanomolar inhibition of different PARP enzymes. ResearchGate. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]

  • El-Sayed, W. M., & Al-Ghorbani, M. (2022). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. ResearchGate. [Link]

  • Holbová, E., & Perjéssy, A. (1987). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 41(2), 231–239. [Link]

  • Schremmer, S., Stier, F., & Straub, B. F. (2022). Synthesis of Benzo[2][4]thiazolo[2,3-c][3][4][5]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(5), 1493. [Link]

  • Foks, H., Pancechowska-Ksepko, D., Kędzia, A., Zwolska, Z., Augustynowicz-Kopeć, E., & Andruszkiewicz, R. (2005). Synthesis and biological activity of 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones and their derivatives. Il Farmaco, 60(6-7), 513–517. [Link]

  • Zhang, Y., Li, S., & Zhang, Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988480. [Link]

  • Gulea, M., & Annotation, A. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(18), 5667. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis of some new 1,2,4-triazolo[3,4-b]-thiadiazole derivatives as possible anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(8), 1595–1603. [Link]

  • Lee, J. M., Lee, J. Y., & Kim, S. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 13(23), 6033. [Link]

  • Creative Proteomics. (2022, August 29). How PARP inhibitors (PARPi) work [Video]. YouTube. [Link]

  • Al-Ghorbani, M., & El-Sayed, W. M. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 431–443. [Link]

  • Kumar, R., & Kumar, S. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][3][4][13]thiadiazine Scaffold. Catalysts, 12(4), 365. [Link]

Sources

An In-Depth Technical Guide to the Preliminary Anticancer Screening of 1,2,4-Triazolo[3,4-b]benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,2,4-Triazolo[3,4-b]benzothiazole Scaffold

The fused heterocyclic system of this compound represents a "privileged scaffold" in medicinal chemistry. This unique structural motif, which combines the electron-rich triazole ring with the versatile benzothiazole moiety, has garnered significant attention for its broad spectrum of pharmacological activities.[1] Notably, derivatives of this and related scaffolds, such as the isomeric benzo[2][3]thiazolo[2,3-c][2][4][5]triazoles, have demonstrated promising anticancer properties, positioning them as compelling candidates for novel drug discovery programs.[6]

The rationale for exploring these compounds stems from the established anticancer activities of both the individual 1,2,4-triazole and benzothiazole cores. 1,2,4-triazole is a key component in several FDA-approved anticancer drugs, valued for its ability to engage in hydrogen bonding and act as a stable bioisostere for amide or ester groups, thereby interacting with various biological targets.[7] The benzothiazole ring is also a well-known pharmacophore, with derivatives exhibiting potent growth-inhibitory effects against a multitude of cancer cell lines through diverse mechanisms of action.[1] The fusion of these two heterocycles into a rigid, planar system creates a unique chemical entity with the potential for novel interactions with anticancer targets.

This guide provides a comprehensive overview of the preliminary in vitro screening cascade for novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific reasoning to enable robust and reproducible experimental design.

Part 1: The Initial Screening Phase - Assessing Cytotoxicity

The first critical step in evaluating a new compound is to determine its general cytotoxicity against a panel of cancer cell lines. This provides a broad-spectrum view of the compound's potential and helps to identify initial hits for further investigation.

The Rationale for Cell Line Selection

The choice of cell lines is a critical experimental parameter. A well-selected panel can provide insights into potential tumor-type selectivity. For a novel scaffold like this compound, a diverse panel is recommended, such as the NCI-60 panel or a subset thereof, which represents various cancer types including leukemia, lung, colon, breast, and others.[5][8] This approach maximizes the chances of identifying a sensitive cell line. For instance, studies on related benzo[2][3]thiazolo[2,3-c][2][4][5]triazole derivatives have utilized cell lines such as A549 (lung), MCF-7 (breast), and Hep3B (liver) to establish a preliminary activity profile.[6]

Choosing the Right Cytotoxicity Assay: A Comparative Analysis

Two of the most widely used colorimetric assays for preliminary cytotoxicity screening are the MTT and the Sulforhodamine B (SRB) assays. The choice between them depends on the specific experimental context and the anticipated mechanism of action of the compounds.

  • The MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial reductases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[9]

  • The Sulforhodamine B (SRB) Assay: This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein mass, which is an indicator of cell number.[8]

Causality Behind the Choice: While both assays are robust, the SRB assay offers several practical advantages for high-throughput screening. Its endpoint is more stable, it is less susceptible to interference from reducing compounds, and the staining is not dependent on the metabolic state of the cells, which can be altered by the test compounds.[8] The MTT assay, being dependent on mitochondrial activity, can sometimes yield misleading results if the compounds directly affect mitochondrial function without necessarily causing cell death.

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for the preliminary anticancer screening of this compound compounds using the SRB assay.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: SRB Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (Select and expand cancer cell lines) compound_prep 2. Compound Preparation (Dissolve triazolobenzothiazoles in DMSO) cell_seeding 3. Cell Seeding (Plate cells in 96-well plates) treatment 4. Compound Treatment (Add serial dilutions to wells) cell_seeding->treatment incubation 5. Incubation (48-72 hours at 37°C, 5% CO2) fixation 6. Cell Fixation (Trichloroacetic acid) incubation->fixation staining 7. Staining (Sulforhodamine B) solubilization 8. Solubilization (Tris base) readout 9. Absorbance Reading (510 nm) solubilization->readout calculation 10. IC50 Calculation (Dose-response curve fitting)

Caption: A generalized workflow for in vitro anticancer screening.

Detailed Protocol: The Sulforhodamine B (SRB) Assay

This protocol is a self-validating system, with controls at each stage to ensure data integrity.

Materials:

  • Selected cancer cell lines

  • Appropriate cell culture medium with fetal bovine serum (FBS) and antibiotics

  • This compound compounds dissolved in DMSO (stock solution)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Wash solution: 1% (v/v) acetic acid

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation:

    • Gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for at least 1 hour.

  • Washing:

    • Carefully remove the TCA.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

  • Solubilization and Readout:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plates on a mechanical shaker for 5-10 minutes.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Part 2: Interpreting the Data - From Raw Numbers to Actionable Insights

The primary output of the preliminary screen is the IC₅₀ value. This metric provides a quantitative measure of a compound's potency.

Structure-Activity Relationship (SAR) Insights

By comparing the IC₅₀ values of a series of this compound derivatives, preliminary structure-activity relationships can be established. For the closely related 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole scaffold, it has been observed that the nature of the substituents at positions 3 and 6 significantly influences the anticancer activity.[3][4][5] For example, the introduction of certain aromatic and heterocyclic moieties can enhance cytotoxicity. A systematic analysis of substitutions on the benzothiazole ring (e.g., electron-donating or withdrawing groups at various positions) and on the triazole ring of the this compound core is crucial for identifying the key structural features required for potent anticancer activity.

Example IC₅₀ Data for Triazole-Fused Heterocycles

The following table presents hypothetical, yet representative, IC₅₀ values for a series of this compound derivatives against a panel of cancer cell lines. This illustrates how data can be organized to facilitate comparison and identify promising candidates.

Compound IDR-Group on BenzothiazoleA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)
TBZ-1 H> 50> 50> 50
TBZ-2 6-Cl15.222.518.9
TBZ-3 6-OCH₃8.712.110.4
TBZ-4 6-NO₂5.49.87.1
Doxorubicin (Positive Control)0.80.51.2

Data is illustrative and based on trends observed in related heterocyclic systems.

From this illustrative data, one could hypothesize that electron-withdrawing groups at the 6-position of the benzothiazole ring enhance cytotoxic activity.

Part 3: Preliminary Mechanistic Insights

While the primary screen focuses on cytotoxicity, it is beneficial to consider potential mechanisms of action that could be explored in subsequent studies. The this compound scaffold is structurally analogous to other heterocyclic compounds known to target key cancer-related pathways.

Potential Molecular Targets and Signaling Pathways

Based on studies of related triazole and benzothiazole derivatives, several potential molecular targets can be hypothesized for this compound compounds:

  • Kinase Inhibition: Many heterocyclic compounds function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and Akt.[10][11]

  • PARP Inhibition: The this compound scaffold has been identified as a versatile mimic of nicotinamide, allowing for potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair.[12]

  • Apoptosis Induction: Active compounds may trigger programmed cell death (apoptosis) through the activation of caspases, as has been observed for some benzo[2][3]thiazolo[2,3-c][2][4][5]triazole derivatives.[6]

The following diagram illustrates a simplified hypothetical signaling pathway that could be inhibited by a this compound derivative targeting a receptor tyrosine kinase.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Compound 1,2,4-Triazolo[3,4-b] benzothiazole Compound->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Conclusion and Future Directions

The preliminary anticancer screening of this compound compounds is a critical first step in the drug discovery pipeline. A methodologically sound approach, utilizing a diverse cancer cell line panel and a robust cytotoxicity assay such as the SRB assay, is essential for generating reliable and reproducible data. The initial IC₅₀ values, when analyzed in the context of structure-activity relationships, provide the foundation for selecting lead compounds for further optimization and more in-depth mechanistic studies. Compounds exhibiting potent and selective cytotoxicity should be advanced to secondary screens to elucidate their mechanism of action, such as kinase inhibition assays, cell cycle analysis, and apoptosis assays, to further validate their potential as novel anticancer agents.

References

  • Synthesis and anticancer activity of novel 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives. (2016). ResearchGate. [Link]

  • Ibrahim, D. A. (2009). Synthesis and biological evaluation of 3,6-disubstituted[2][4][5]triazolo[3,4-b][2][4][8]thiadiazole derivatives as a novel class of potential anti-tumor agents. European Journal of Medicinal Chemistry, 44(7), 2776–2781. [Link]

  • Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European journal of cancer, 27(7), 897-900. [Link]

  • Nistor, G., Mioc, A., Marius, M., & Soica, C. (2022). Novel Semisynthetic Betulinic Acid−Triazole Hybrids with In Vitro Antiproliferative Potential. Molecules, 27(23), 8259. [Link]

  • Synthesis and biological evaluation of 3,6-disubstituted[2][4][5]triazolo[3,4-b][2][4][8]thiadiazole derivatives as a novel class of potential anti-tumor agents. (2009). Sci-Hub. [Link]

  • Korcz, J., Sączewski, F., Bednarski, P., & Kornicka, A. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(11), 2827. [Link]

  • Murthy, S., Nizi, M. G., Maksimainen, M. M., Massari, S., Alaviuhkola, J., Lippok, B. E., ... & Lehtiö, L. (2022).[2][4][5] Triazolo [3, 4-b] benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 65(15), 10393-10411. [Link]

  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][2][4][5]triazole-6(5H)-ones as Possible Anticancer Agents. (2021). PMC. [Link]

  • Wen, X., Zhou, Y., Zeng, J., & Liu, X. (2020). Recent Development of 1, 2, 4-triazole-containing Compounds as Anticancer Agents. Current topics in medicinal chemistry, 20(16), 1441-1460. [Link]

  • Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. (2023). PMC. [Link]

  • Design, synthesis and biological evaluation of novel benzo[2][3]thiazolo[2,3-c][2][4][5]triazole derivatives as potential anticancer agents. (2018). ResearchGate. [Link]

  • Kamal, A., Khan, M. N. A., Reddy, K. S., Srikanth, Y. V. V., & Sridhar, B. (2008). Synthesis, structural characterization and biological evaluation of novel[2][4][5] triazolo [1, 5-b][2][4][5] benzothiadiazine-benzothiazole conjugates as potential anticancer agents. Chemical biology & drug design, 71(1), 78-86. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology. [Link]

  • Request PDF. (2018). ResearchGate. [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2020). PMC. [Link]

  • Mechanism of action of benzothiazoles. (n.d.). ResearchGate. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2024). Frontiers in Chemistry. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Molecules. [Link]

  • Benzothiazole derivatives as anticancer agents. (2020). PMC. [Link]

Sources

investigation of 1,2,4-triazolo[3,4-b]benzothiazole as corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Investigation of 1,2,4-Triazolo[3,4-b]benzothiazoles as Corrosion Inhibitors

Authored by: Gemini, Senior Application Scientist

Foreword

Corrosion remains a pervasive challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly in acidic environments. Among the vast array of organic compounds, heterocyclic molecules containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy. This is due to the presence of lone pair electrons and π-electrons, which facilitate strong adsorption onto metal surfaces.

This technical guide focuses on a promising class of heterocyclic compounds: 1,2,4-triazolo[3,4-b]benzothiazoles . The fused ring system, rich in heteroatoms, provides multiple active centers for adsorption, making these molecules highly effective at forming protective barriers on metal surfaces. This document provides a comprehensive overview for researchers and scientists, detailing the synthesis, mechanism of action, and the multi-faceted evaluation of these compounds as corrosion inhibitors. Our approach integrates well-established experimental protocols with modern computational techniques to provide a holistic understanding of their inhibitive properties.

The 1,2,4-Triazolo[3,4-b]benzothiazole Scaffold: A Profile of a Potent Inhibitor

The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure. The this compound system is a planar, fused heterocyclic structure. Its potential as a corrosion inhibitor stems from several key features:

  • Multiple Heteroatoms: The presence of three nitrogen atoms and one sulfur atom provides multiple lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms, forming strong coordinate bonds.

  • Aromatic π-Systems: The fused aromatic rings (benzothiazole and triazole) provide a source of π-electrons. These can interact with the charged metal surface, enhancing the adsorption process.

  • Planar Configuration: The planarity of the molecule allows for a larger surface area coverage when it adsorbs on the metal, leading to a more effective protective barrier.

Derivatives of this core structure can be synthesized to further enhance their properties, for example, by introducing electron-donating groups to increase the electron density on the molecule and promote stronger adsorption.

Synthetic Pathways to Functionalized Inhibitors

The synthesis of this compound derivatives is a critical step in developing new and effective inhibitors. A common and efficient synthetic route involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various reagents like phenacyl bromides or aromatic aldehydes.[1] For instance, the reaction with substituted phenacyl bromides leads to the formation of 3-(substituted-phenyl)-7H-[2][3][4]triazolo[3,4-b][2][4][5]thiadiazines.[1] Another approach involves the 1,3-dipolar cycloaddition reactions to build the triazole ring onto a benzodiazepine scaffold, which shares structural similarities.[6][7]

The ability to functionalize the core structure allows for the tuning of properties such as solubility in corrosive media and the electronic characteristics of the molecule, which directly impact inhibition efficiency.

The Core Mechanism: Adsorption at the Metal-Solution Interface

The fundamental principle behind the action of this compound inhibitors is their adsorption onto the metal surface, creating a barrier that isolates the metal from the corrosive environment. This adsorption can occur through two primary mechanisms:

  • Physisorption (Physical Adsorption): This involves weaker electrostatic interactions between the charged metal surface and the charged inhibitor molecule (e.g., protonated inhibitor in acidic solution). This process is generally reversible.

  • Chemisorption (Chemical Adsorption): This is a stronger form of adsorption involving the sharing of electrons or charge transfer from the inhibitor molecule to the metal surface, forming a coordinate-type bond. The lone pairs on nitrogen and sulfur atoms, along with the π-electrons of the aromatic rings, are crucial for this process.

Often, the adsorption of these inhibitors is a combination of both physisorption and chemisorption.[6] The inhibitor molecules displace water molecules from the metal surface and form a stable, protective film.

A Multi-pronged Approach to Inhibitor Evaluation

G cluster_0 Inhibitor Evaluation Workflow Synthesis Synthesis Weight_Loss Weight Loss Method Synthesis->Weight_Loss Initial Screening Electrochemical Electrochemical Studies (PDP, EIS) Synthesis->Electrochemical Detailed Kinetics Performance_Assessment Performance Assessment & Mechanism Weight_Loss->Performance_Assessment Surface_Analysis Surface Analysis (SEM, AFM, EDX) Electrochemical->Surface_Analysis Film Confirmation Theoretical Theoretical Studies (DFT, MD) Electrochemical->Theoretical Mechanistic Insight Electrochemical->Performance_Assessment Surface_Analysis->Performance_Assessment Theoretical->Performance_Assessment

Caption: Workflow for comprehensive evaluation of corrosion inhibitors.

Gravimetric Analysis: The Weight Loss Method

This is a fundamental and straightforward technique to determine the corrosion rate and the inhibitor's efficiency.

Experimental Protocol: Weight Loss
  • Sample Preparation: Metal coupons (e.g., mild steel) of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with acetone, washed with distilled water, and dried.[8]

  • Initial Measurement: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a predetermined period (e.g., 6-24 hours) at a constant temperature.[8][9]

  • Final Measurement: After immersion, the coupons are removed, cleaned to remove corrosion products (typically with a solution containing Rodine inhibitor), washed, dried, and re-weighed.

  • Calculations:

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • The Inhibition Efficiency (%IE) is calculated as: %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

This method provides a reliable average corrosion rate but does not give insights into the real-time corrosion mechanism.

Electrochemical Techniques

Electrochemical methods are rapid and provide detailed information about the corrosion kinetics and the inhibitor's mode of action.[3][4][9] The experiments are typically conducted in a three-electrode cell containing the corrosive solution.

4.2.1. Potentiodynamic Polarization (PDP)

This technique measures the current response of the metal as the potential is scanned. The resulting Tafel plot provides key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Causality: By observing the shift in the anodic and cathodic branches of the Tafel plot upon adding the inhibitor, one can determine its mode of action.

    • Anodic Inhibitor: Primarily suppresses the metal dissolution reaction (anodic branch shifts to lower current densities).

    • Cathodic Inhibitor: Primarily suppresses the hydrogen evolution reaction (cathodic branch shifts to lower current densities).

    • Mixed-Type Inhibitor: Affects both reactions. Many triazole derivatives act as mixed-type inhibitors.[10]

Experimental Protocol: Potentiodynamic Polarization
  • Cell Setup: A three-electrode setup is used with the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Stabilization: The working electrode is immersed in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[11]

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel slopes. The %IE is calculated from the icorr values with and without the inhibitor.

4.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-solution interface. It is highly sensitive to the formation of a protective inhibitor film.

  • Causality: When the inhibitor adsorbs on the metal surface, it typically causes:

    • An increase in the charge transfer resistance (Rct), indicating a slower corrosion process.

    • A decrease in the double-layer capacitance (Cdl), which is due to the displacement of water molecules by the organic inhibitor molecules, effectively increasing the thickness of the electrical double layer.

Experimental Protocol: Electrochemical Impedance Spectroscopy
  • Cell Setup and Stabilization: The same setup as for PDP is used, and the system is allowed to stabilize at its OCP.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted as a Nyquist plot and fitted to an appropriate equivalent electrical circuit (EEC) to extract parameters like Rct and Cdl. The %IE can be calculated from the Rct values.

G cluster_0 Metal-Solution Interface Model cluster_1 Inhibitor Film Effects node1 Solution Rs Solution Resistance node2 Rct Charge Transfer Resistance Cdl Double Layer Capacitance node1:f2->node2:f0 Inhibitor increases Rct node1:f2->node2:f1 Inhibitor decreases Cdl node3 Metal Substrate node2->node3 Protection Electrolyte Electrolyte Electrolyte->node1:f0

Caption: Equivalent circuit model for an inhibited metal surface.

Surface Analysis Techniques

These methods provide direct visual and chemical evidence of the formation of a protective inhibitor film on the metal surface.[3][4][5]

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface morphology. A comparison of images of a metal sample corroded with and without the inhibitor can reveal a much smoother, less damaged surface in the presence of the inhibitor.[8]

  • Energy Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX analyzes the elemental composition of the surface. The detection of elements from the inhibitor molecule (like N and S) on the metal surface confirms its adsorption.[8]

  • Atomic Force Microscopy (AFM): Provides three-dimensional topographical images of the surface at a very high resolution, allowing for the quantification of surface roughness. A significant reduction in surface roughness for the inhibited sample compared to the uninhibited one provides strong evidence of protection.[8]

Theoretical Modeling: Quantum Chemical and Simulation Studies

Computational chemistry offers powerful tools to understand the inhibitor-metal interaction at a molecular level, complementing experimental findings.[12]

  • Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is used to calculate various molecular properties (quantum chemical parameters) of the inhibitor molecule that correlate with its efficiency.[13][14] Key parameters include:

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface (back-donation).

    • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and thus better inhibition efficiency.[12]

  • Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the inhibitor molecules at the metal/solution interface, providing insights into the most stable adsorption configuration (e.g., parallel or perpendicular to the surface) and the binding energy.[6]

G cluster_0 Inhibition Mechanism Inhibitor Inhibitor Molecule (e.g., this compound) Adsorption Adsorption (Protective Film Formation) Inhibitor->Adsorption e- donation (HOMO) π-electron interaction Metal Metal Surface (e.g., Fe) Metal->Adsorption Vacant d-orbitals Adsorption->Metal Back-donation (LUMO)

Caption: Diagram of inhibitor adsorption on a metal surface.

Quantifying Adsorption: The Role of Isotherms

To understand the interaction between the inhibitor molecules and the metal surface, experimental data can be fitted to various adsorption isotherm models.[2][15] The Langmuir adsorption isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the surface.[6][16][17]

By plotting C/θ versus C (where C is the inhibitor concentration and θ is the surface coverage, obtained from %IE/100), a linear relationship suggests that the adsorption follows the Langmuir model. From this analysis, thermodynamic parameters like the standard free energy of adsorption (ΔG°_ads) can be calculated. A negative and large value of ΔG°_ads indicates a strong and spontaneous adsorption process.

Summary of Performance Data

The following table summarizes typical data obtained from the evaluation of a hypothetical this compound derivative.

Concentration (M)Weight Loss %IEPDP %IEEIS %IERct (Ω cm²)Cdl (µF/cm²)
0 (Blank)---50200
1x10⁻⁵75.278.179.5244125
5x10⁻⁵88.689.590.150580
1x10⁻⁴94.193.895.2104255
5x10⁻⁴95.895.596.3135048

The consistency across the different methods (Weight Loss, PDP, EIS) validates the results, showing a clear trend of increasing inhibition efficiency with concentration. The corresponding increase in Rct and decrease in Cdl from EIS data further corroborate the formation of a protective film.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising class of corrosion inhibitors. Their efficacy is rooted in their molecular structure, which is rich in heteroatoms and π-electrons, facilitating strong and stable adsorption on metal surfaces. A comprehensive evaluation, combining gravimetric, electrochemical, surface analysis, and computational methods, provides a robust framework for understanding their performance and mechanism.

Future research should focus on the synthesis of novel derivatives with tailored properties, such as enhanced solubility and "green" characteristics. The development of inhibitors that are effective at very low concentrations and high temperatures remains a key objective. Furthermore, exploring synergistic effects by combining these inhibitors with other compounds could lead to even more potent and cost-effective corrosion protection solutions.

References

  • Ituen, E., Akaranta, O., & James, A. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal, 18(1), 1-34. [Link]

  • Request PDF. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. Retrieved from ResearchGate. [Link]

  • Ramachandran, S., Tsai, B. L., Blanco, M., Chen, H., & Tang, Y. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18. [Link]

  • Sharma, S., Ganjoo, R., Thakur, A., & Kumar, A. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. Journal of Adhesion Science and Technology, 36(18), 1957-1994. [Link]

  • (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies - ResearchGate. (n.d.). Retrieved from [Link]

  • Infinita Lab. (2025, September 24). Corrosion Inhibitor Testing. [Link]

  • OHIO Open Library. (n.d.). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. [Link]

  • Jepson, W. P., & Al-Sahan, M. (2023). Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. Corrosion and Materials Degradation, 4(1), 126-141. [Link]

  • Ettahiri, W., et al. (2025). Synthesis, characterization, and inhibition performance of 1,2,4-triazolo-benzodiazepine derivatives as corrosion inhibitors: Insights from experimental and theoretical studies. Materials Chemistry and Physics. [Link]

  • ResearchGate. (n.d.). Various adsorption isotherms for different corrosion inhibitors on... | Download Table. [Link]

  • Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Journal of American Science, 7(7). [Link]

  • ResearchGate. (n.d.). Study of corrosion inhibition phenomena in acidic media by electrochemical and surface analysis techniques | Request PDF. [Link]

  • Fouda, A. E. S., El-Hallag, I. S., El-Barbary, A. A., & El Salamony, F. M. (2024). Electrochemical and theoretical evaluations of 3-(4-chlorophenyl)-7-methyl-5H-[2][3][4]triazolo[3,4-b][2][4][5]thiadiazin-6(7H)-one as corrosion inhibitor for copper in nitric acid environment. Zastita Materijala, 65(2), 331-342. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES - ResearchGate. (n.d.). Retrieved from [Link]

  • Fouda, A. E. S., et al. (n.d.). Electrochemical and theoretical evaluations of 3-(4-chlorophenyl)-7-methyl-5H-[2][3][4] triazolo [3,4-b][2][4][5]thiadiazin-6(7H)-one as corrosion inhibitor for copper in nitric acid environment. OUCI. [Link]

  • Ettahiri, W., et al. (2025). Synthesis, Characterization, and Inhibition performance of 1,2,4-Triazolobenzodiazepine Derivatives as corrosion inhibitors: Insights from Experimental and Theoretical Studies. Materials Chemistry and Physics. [Link]

  • ResearchGate. (n.d.). (PDF) Electrochemical and theoretical evaluations of 3-(4-chlorophenyl)-7-methyl-5H-[2][3][4] triazolo [3,4-b][2][4][5]thiadiazin-6(7H)-one as corrosion inhibitor for copper in nitric acid environment. [Link]

  • ResearchGate. (n.d.). Corrosion Inhibition of Copper in Aqueous Chloride Solution by 1H-1,2,3-Triazole and 1,2,4-Triazole and their Combinations: Electrochemical, Raman and Theoretical Studies. | Request PDF. [Link]

  • Encyclopedia.pub. (n.d.). Corrosion Inhibition of Metal Surfaces Mediated by 1,2,3-Triazoles. [Link]

  • Kuznetsov, Y. I. (2022). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and its alloys. International Journal of Corrosion and Scale Inhibition, 11(3), 956-979. [Link]

  • ResearchGate. (n.d.). A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization, and Inhibition performance of 1,2,4-Triazolobenzodiazepine Derivatives as corrosion inhibitors: Insights from Experimental and Theoretical Studies. [Link]

  • (PDF) The Quantum Chemical Calculations of Some Thiazole Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of some new[2][3][4]triazolo[3,4-b][2][4][5]thiadiazines and[2][3][4]triazolo[3,4-b][2][4][5] thiadiazoles starting from 5-nitro-2-furoic acid and - ResearchGate. (n.d.). Retrieved from [Link]

  • Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys. International Journal of Corrosion and Scale Inhibition, 9(3), 925-951. [Link]

  • Naeimabadi, M., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules, 27(23), 8565. [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - MDPI. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part II. 1,2,3-Benzotriazole and its derivatives. Iron and. [Link]

  • ResearchGate. (n.d.). Inhibition effect of 1,2,4-triazole-5-thione derivative on the corrosion of brass in 3% NaCl solution. [Link]

Sources

An In-depth Technical Guide to the Fundamental Reactions for Forming the 1,2,4-Triazolo[3,4-b]benzothiazole Ring System

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core synthetic strategies for constructing the 1,2,4-triazolo[3,4-b]benzothiazole scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug development. The insights and methodologies presented herein are curated for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but the underlying chemical principles and rationale behind experimental choices.

Introduction: The Significance of the this compound Scaffold

The fusion of a 1,2,4-triazole and a benzothiazole ring creates a rigid, planar heterocyclic system that has proven to be a versatile scaffold in the design of biologically active molecules. This privileged structure is known to interact with various biological targets, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The ability to readily functionalize different positions of the ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive core for drug discovery programs.[3][4]

This guide will delve into the primary and most robust synthetic pathways for the construction of this important heterocyclic system, with a focus on the key intermediate, 2-hydrazinyl-1,3-benzothiazole, and its subsequent cyclization to form the triazole ring.

Core Synthetic Strategy: The Central Role of 2-Hydrazinyl-1,3-benzothiazole

The most prevalent and versatile approach to the synthesis of the this compound ring system hinges on the cyclization of a pre-formed 2-hydrazinyl-1,3-benzothiazole intermediate. This strategy offers a modular approach, allowing for the synthesis of a diverse range of derivatives by varying the cyclizing agent.

Part 1: Synthesis of the Key Intermediate: 2-Hydrazinyl-1,3-benzothiazole

The accessibility and purity of the 2-hydrazinyl-1,3-benzothiazole precursor are paramount for the successful synthesis of the target tricyclic system. There are several reliable methods for its preparation, with the choice of route often depending on the availability of starting materials.

Method A: From 2-Mercaptobenzothiazole

This is a widely used and cost-effective method. The reaction proceeds via a nucleophilic substitution of the thiol group with hydrazine hydrate.

  • Causality: 2-Mercaptobenzothiazole is a readily available commercial starting material. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic C2 carbon of the benzothiazole ring, leading to the displacement of the mercapto group. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.[5][6]

Experimental Protocol: Synthesis of 2-Hydrazinyl-1,3-benzothiazole from 2-Mercaptobenzothiazole [6]

  • To a round-bottom flask equipped with a reflux condenser, add 2-mercaptobenzothiazole (1 equivalent).

  • Add an excess of hydrazine hydrate (e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol to the cooled mixture to precipitate the product.[6]

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to afford 2-hydrazinyl-1,3-benzothiazole.

Method B: From 2-Chlorobenzothiazole

An alternative route involves the nucleophilic substitution of a chloro group at the C2 position.

Experimental Protocol: Synthesis of 2-Hydrazinyl-1,3-benzothiazole from 2-Chlorobenzothiazole [3]

  • Dissolve 2-chlorobenzothiazole (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-hydrazinyl-1,3-benzothiazole.

Workflow for the Synthesis of 2-Hydrazinyl-1,3-benzothiazole

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction cluster_product Key Intermediate 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Nucleophilic Substitution Nucleophilic Substitution 2-Mercaptobenzothiazole->Nucleophilic Substitution 2-Chlorobenzothiazole 2-Chlorobenzothiazole 2-Chlorobenzothiazole->Nucleophilic Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Nucleophilic Substitution 2-Hydrazinyl-1,3-benzothiazole 2-Hydrazinyl-1,3-benzothiazole Nucleophilic Substitution->2-Hydrazinyl-1,3-benzothiazole

Caption: Synthesis pathways to the key intermediate.

Part 2: Cyclization to the this compound Core

With the 2-hydrazinyl-1,3-benzothiazole in hand, the subsequent step involves the construction of the fused 1,2,4-triazole ring. This is typically achieved by reacting the hydrazinyl intermediate with a one-carbon electrophile, which serves as the source for the C3 atom of the triazole ring.

Method A: Reaction with Formic Acid

This is a straightforward and widely employed method for the synthesis of the unsubstituted this compound.

  • Mechanism: The reaction proceeds through an initial acylation of the terminal nitrogen of the hydrazinyl group by formic acid to form a formylhydrazinyl intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the stable, aromatic tricyclic system.[3][5]

Experimental Protocol: Synthesis of this compound using Formic Acid [3]

  • In a round-bottom flask, suspend 2-hydrazinyl-1,3-benzothiazole (1 equivalent) in an excess of formic acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into ice-cold water.

  • The solid product precipitates out. Filter the solid, wash thoroughly with water to remove excess formic acid, and dry.

  • Recrystallize from a suitable solvent if necessary.

Method B: Reaction with Carbon Disulfide

This method is used to introduce a mercapto (thiol) group at the 3-position of the triazole ring, affording 3-mercapto-1,2,4-triazolo[3,4-b]benzothiazole. This derivative is a valuable intermediate for further functionalization.

  • Mechanism: The reaction of 2-hydrazinyl-1,3-benzothiazole with carbon disulfide in an alkaline medium (e.g., potassium hydroxide in ethanol) initially forms a dithiocarbazate salt. Upon heating, this intermediate undergoes intramolecular cyclization with the elimination of hydrogen sulfide to yield the 3-mercapto-1,2,4-triazolo[3,4-b]benzothiazole.[5][7]

Experimental Protocol: Synthesis of 3-Mercapto-1,2,4-triazolo[3,4-b]benzothiazole [7]

  • Dissolve potassium hydroxide (1.2 equivalents) in absolute ethanol in a round-bottom flask.

  • Add 2-hydrazinyl-1,3-benzothiazole (1 equivalent) to the solution and stir.

  • Add carbon disulfide (1.5 equivalents) dropwise to the mixture and reflux for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-mercapto-1,2,4-triazolo[3,4-b]benzothiazole.

Method C: Reaction with Urea

The use of urea as the one-carbon source leads to the formation of 3-hydroxy-1,2,4-triazolo[3,4-b]benzothiazole, which exists in tautomeric equilibrium with the corresponding 1,2,4-triazolo[3,4-b]benzothiazol-3(2H)-one.

  • Mechanism: The reaction involves the fusion of 2-hydrazinyl-1,3-benzothiazole with urea at elevated temperatures. The initial step is likely the formation of a semicarbazide intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia.[3]

Experimental Protocol: Synthesis of 3-Hydroxy-1,2,4-triazolo[3,4-b]benzothiazole [3]

  • Thoroughly mix 2-hydrazinyl-1,3-benzothiazole (1 equivalent) and urea (2-3 equivalents) in a flask.

  • Heat the mixture in an oil bath at a temperature above the melting point of urea (e.g., 135-140 °C) for 3-4 hours.

  • The reaction mixture will melt and then solidify.

  • Cool the reaction mass to room temperature.

  • Treat the solid with a dilute sodium hydroxide solution to dissolve the product and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the 3-hydroxy derivative.

  • Filter, wash with water, and dry.

Method D: Reaction with Cyanogen Bromide

This reaction provides a direct route to 3-amino-1,2,4-triazolo[3,4-b]benzothiazole, another key intermediate for further derivatization.

  • Mechanism: Cyanogen bromide reacts with the nucleophilic hydrazinyl group. The exact mechanism can be complex, but it is proposed to involve the formation of a cyano-hydrazinyl intermediate which then undergoes intramolecular cyclization.

Experimental Protocol: Synthesis of 3-Amino-1,2,4-triazolo[3,4-b]benzothiazole [4]

  • Dissolve 2-hydrazinyl-1,3-benzothiazole (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The product may precipitate from the reaction mixture. If not, the solvent can be partially evaporated, and the product precipitated by the addition of water.

  • Filter the solid, wash with a small amount of cold solvent, and dry.

Cyclization Pathways to the Fused Tricyclic System

G cluster_reagents One-Carbon Electrophiles cluster_products 3-Substituted-1,2,4-triazolo[3,4-b]benzothiazoles 2-Hydrazinyl-1,3-benzothiazole 2-Hydrazinyl-1,3-benzothiazole Formic Acid Formic Acid 2-Hydrazinyl-1,3-benzothiazole->Formic Acid Reflux Carbon Disulfide Carbon Disulfide 2-Hydrazinyl-1,3-benzothiazole->Carbon Disulfide KOH, Reflux Urea Urea 2-Hydrazinyl-1,3-benzothiazole->Urea Heat Cyanogen Bromide Cyanogen Bromide 2-Hydrazinyl-1,3-benzothiazole->Cyanogen Bromide Room Temp. Unsubstituted Unsubstituted Formic Acid->Unsubstituted 3-Mercapto 3-Mercapto Carbon Disulfide->3-Mercapto 3-Hydroxy 3-Hydroxy Urea->3-Hydroxy 3-Amino 3-Amino Cyanogen Bromide->3-Amino

Caption: Key cyclization reactions for core scaffold formation.

Data Summary: A Comparative Overview of Cyclization Reactions

ReagentProductTypical ConditionsYieldReference
Formic AcidUnsubstitutedRefluxGood to Excellent[3][5]
Carbon Disulfide3-MercaptoKOH, Ethanol, RefluxGood[5][7]
Urea3-HydroxyNeat, ~135 °CModerate to Good[3]
Cyanogen Bromide3-AminoEthanol, RTGood[4]

Alternative Synthetic Strategies

While the cyclization of 2-hydrazinyl-1,3-benzothiazole is the dominant approach, other strategies for constructing the this compound ring system exist. One notable alternative involves forming the thiazole ring as the final step. This can be achieved by starting with a suitably substituted 1,2,4-triazole and performing an intramolecular cyclization to form the fused benzothiazole ring.[1] However, these methods are generally less common and may be more substrate-specific.

Conclusion and Future Perspectives

The synthesis of the this compound ring system is well-established, with the cyclization of 2-hydrazinyl-1,3-benzothiazole being the most reliable and versatile strategy. The choice of the one-carbon electrophile for the cyclization step allows for the direct installation of key functional groups at the 3-position, which can be further elaborated to generate libraries of diverse compounds for biological screening. As the demand for novel therapeutic agents continues to grow, the development of more efficient, sustainable, and atom-economical methods for the synthesis of this important scaffold will remain an active area of research.

References

  • Synthesis of 3-substituted 1,2,4-triazolo (3,4-b) benzothiazoles. (2025). ResearchGate. [Link]

  • Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. (2017). TSI Journals. [Link]

  • [4][7][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (n.d.). PubMed Central. [Link]

  • [4][7][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (n.d.). ACS Publications. [Link]

  • Synthesis and Antifungal Activity of Novel Substituted- 3-aryl-1,2,4-triazolo[3,4- b ]benzothiazoles. (2014). ResearchGate. [Link]

  • Synthesis of Benzo[4][9]thiazolo[2,3-c][4][7][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). PMC - NIH. [Link]

  • Synthesis of new triazolo and pyrazolo benzothiazoles. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. (2011). PubMed. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). NIH. [Link]

  • Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety. (n.d.). Der Pharma Chemica. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). PMC - PubMed Central. [Link]

  • (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2019). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE. (n.d.). Journal of Applicable Chemistry. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Methodological & Application

Synthesis of 3-amino-1,2,4-triazolo[3,4-b]benzothiazole Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-amino-1,2,4-triazolo[3,4-b]benzothiazole derivatives. This class of heterocyclic compounds is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its diverse and potent biological activities. Researchers, scientists, and drug development professionals will find this document a valuable resource for both the practical synthesis and the underlying chemical principles of these promising molecules.

Introduction: The Significance of the 1,2,4-triazolo[3,4-b]benzothiazole Scaffold

The fusion of benzothiazole and triazole rings creates the this compound scaffold, a privileged structure in medicinal chemistry. This heterocyclic system is a key component in molecules exhibiting a wide array of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities[1][2][3][4]. The 3-amino substituted derivatives, in particular, have garnered considerable attention as versatile intermediates and bioactive compounds in their own right. Their unique structural features allow for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Synthetic Strategy: From 2-Hydrazinobenzothiazole to the Fused Triazole System

The most prevalent and efficient method for the synthesis of 3-amino-1,2,4-triazolo[3,4-b]benzothiazole involves a two-step process commencing from the readily available 2-mercaptobenzothiazole. The key intermediate, 2-hydrazinobenzothiazole, is first prepared and subsequently cyclized to form the desired triazole ring.

Part 1: Synthesis of the Key Intermediate: 2-Hydrazinobenzothiazole

The initial step involves the nucleophilic substitution of the thiol group in 2-mercaptobenzothiazole with hydrazine hydrate. This reaction proceeds readily under reflux conditions.

Experimental Protocol 1: Synthesis of 2-Hydrazinobenzothiazole

Materials and Reagents:

  • 2-Mercaptobenzothiazole

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

  • Crystallization dishes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-mercaptobenzothiazole (0.1 mol) in ethanol (150 mL).

  • To this suspension, add hydrazine hydrate (80%, 0.2 mol)[5].

  • Heat the reaction mixture to reflux with continuous stirring for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, 2-hydrazinobenzothiazole, will precipitate out of the solution as a yellowish solid.

  • Collect the solid product by filtration using a Büchner funnel and wash it with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from an appropriate solvent such as chloroform or ethanol to yield a pure, crystalline solid[5].

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for this reaction as it effectively dissolves the reactants at elevated temperatures and allows for the precipitation of the product upon cooling, simplifying the initial purification.

  • Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is used to ensure the complete conversion of the 2-mercaptobenzothiazole and to drive the reaction equilibrium towards the product side.

Part 2: Cyclization to 3-amino-1,2,4-triazolo[3,4-b]benzothiazole

The cyclization of 2-hydrazinobenzothiazole to form the 3-amino-1,2,4-triazolo[3,4-b]benzothiazole is typically achieved by reacting it with cyanogen bromide (CNBr). This reaction involves the nucleophilic attack of the hydrazine moiety on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and elimination of HBr.

Experimental Protocol 2: Synthesis of 3-amino-1,2,4-triazolo[3,4-b]benzothiazole

Materials and Reagents:

  • 2-Hydrazinobenzothiazole

  • Cyanogen bromide (CNBr) - Caution: Highly Toxic! Handle with extreme care in a well-ventilated fume hood.

  • Ethanol

  • Sodium bicarbonate (aqueous solution)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 2-hydrazinobenzothiazole (0.01 mol) in ethanol in a round-bottom flask with stirring.

  • Carefully add a solution of cyanogen bromide (0.01 mol) in ethanol to the reaction mixture at room temperature.

  • Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, a solid precipitate will form.

  • Filter the reaction mixture to collect the crude product.

  • Wash the solid with a dilute aqueous solution of sodium bicarbonate to neutralize any residual hydrobromic acid, followed by a wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford pure 3-amino-1,2,4-triazolo[3,4-b]benzothiazole.

Mechanistic Insight:

The reaction proceeds through an initial nucleophilic attack of the terminal nitrogen of the hydrazine group of 2-hydrazinobenzothiazole onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the nitrogen atom of the benzothiazole ring attacks the nitrile carbon, leading to the formation of the fused triazole ring system.

Trustworthiness and Self-Validation

The integrity of this synthetic protocol is ensured through rigorous in-process monitoring and comprehensive characterization of the final products.

  • In-Process Monitoring: The progress of both reaction steps should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). This allows for the determination of the reaction endpoint and ensures the complete consumption of starting materials.

  • Product Characterization: The identity and purity of the synthesized 2-hydrazinobenzothiazole and the final 3-amino-1,2,4-triazolo[3,4-b]benzothiazole derivatives must be confirmed by a combination of spectroscopic techniques:

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. For the final product, characteristic peaks for the amino group (N-H stretching) and the C=N bonds of the heterocyclic rings should be observed.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons in the molecule. The disappearance of the hydrazine protons and the appearance of the amino protons in the ¹H NMR spectrum are key indicators of successful cyclization.

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition.

Data Presentation: Exemplary Synthesized Derivatives

The following table summarizes representative data for a series of synthesized 3-amino-1,2,4-triazolo[3,4-b]benzothiazole derivatives, showcasing the versatility of this protocol.

DerivativeR-group on Benzothiazole RingMolecular FormulaYield (%)Melting Point (°C)
1 HC₈H₆N₄S85>300
2 6-CH₃C₉H₈N₄S82280-282
3 6-ClC₈H₅ClN₄S88>300
4 6-OCH₃C₉H₈N₄OS79265-267

Visualization of the Synthetic Workflow

The following diagrams illustrate the chemical reaction scheme and the overall experimental workflow.

Synthesis_Scheme cluster_step1 Step 1: Synthesis of 2-Hydrazinobenzothiazole cluster_step2 Step 2: Cyclization to the Triazole 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole 2-Hydrazinobenzothiazole 2-Hydrazinobenzothiazole 2-Mercaptobenzothiazole->2-Hydrazinobenzothiazole Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-Hydrazinobenzothiazole Final Product 3-amino-1,2,4-triazolo[3,4-b]benzothiazole 2-Hydrazinobenzothiazole->Final Product Ethanol, RT Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Final Product Experimental_Workflow cluster_prep Preparation of 2-Hydrazinobenzothiazole cluster_cyclization Cyclization and Purification start Start: 2-Mercaptobenzothiazole + Hydrazine Hydrate in Ethanol reflux Reflux for 8 hours start->reflux cool_filter1 Cool and Filter reflux->cool_filter1 recrystallize1 Recrystallize from Ethanol/Chloroform cool_filter1->recrystallize1 intermediate Pure 2-Hydrazinobenzothiazole recrystallize1->intermediate react Dissolve Intermediate in Ethanol + Add Cyanogen Bromide Solution intermediate->react stir Stir at Room Temperature for 4-6 hours react->stir filter_wash Filter and Wash with NaHCO3(aq) and Water stir->filter_wash recrystallize2 Recrystallize from Ethanol/Water filter_wash->recrystallize2 product Final Product: 3-amino-1,2,4-triazolo[3,4-b]benzothiazole recrystallize2->product characterize Characterization (IR, NMR, MS) product->characterize

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

  • Patel, N. B., & Khan, I. H. (2011). Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 527-534. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. [Link]

  • ResearchGate. (n.d.). 1,2,4-Triazole: A review of pharmacological activities. [Link]

  • Gvozdjakova, A., & Ivanovičová, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(2), 265-269. [Link]

  • PubMed Central. (2021). T[6][7][8]riazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. [Link]

  • PubMed Central. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. [Link]

  • PubMed. (n.d.). Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. [Link]

  • Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

  • PubMed Central. (2022). Synthesis of Benzot[8][9]hiazolo[2,3-c]t[6][7][8]riazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. [Link]

  • PubMed Central. (n.d.). Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. [Link]

  • Chemical Papers. (n.d.). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. [Link]

  • MDPI. (n.d.). Novelt[6][7][8]riazolo[3,4-b]t[6][8][10]hiadiazine andt[6][7][8]riazolo[3,4-b]t[6][8][10]hiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. [Link]

  • Chemical Papers. (n.d.). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. [Link]

Sources

using 1,2,4-triazolo[3,4-b]benzothiazole derivatives as PARP inhibitors in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1,2,4-Triazolo[3,4-b]benzothiazole Derivatives as PARP Inhibitors in Cancer Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound (TBT) derivatives as a novel class of Poly (ADP-ribose) Polymerase (PARP) inhibitors for cancer research. This guide covers the underlying scientific principles, synthesis, and detailed protocols for in vitro and in vivo evaluation.

Introduction: Targeting the DNA Damage Response with Novel Scaffolds

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular processes, most notably the DNA Damage Response (DDR).[1] PARP1, in particular, acts as a primary sensor for DNA single-strand breaks (SSBs).[2] Upon detecting damage, it synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[2][3]

The inhibition of PARP has become a cornerstone of targeted cancer therapy, exploiting a concept known as synthetic lethality .[4] In cancer cells with pre-existing defects in other DNA repair pathways, such as the Homologous Recombination (HR) pathway due to mutations in BRCA1 or BRCA2 genes, inhibiting PARP-mediated SSB repair leads to the accumulation of toxic double-strand breaks (DSBs) during DNA replication.[4][5] This overwhelming DNA damage triggers cell death, selectively killing cancer cells while largely sparing healthy cells with functional HR pathways.[5]

Recently, the[1][6][7]triazolo[3,4-b]benzothiazole (TBT) scaffold has emerged as a versatile and potent nicotinamide mimic capable of inhibiting various PARP enzymes.[8][9][10] Depending on the substitution pattern, TBT derivatives have demonstrated nanomolar potency and selectivity for different PARP family members, including both poly-ARTs (like PARP1/2) and mono-ARTs (like PARP10 and PARP12).[8][11][12] This guide provides the necessary protocols to explore the potential of these promising compounds in a cancer research setting.

Synthesis of this compound (TBT) Derivatives

The TBT scaffold is typically constructed from substituted anilines, which undergo a series of reactions to form the fused tricyclic system. The general approach involves the formation of a 2-hydrazinobenzothiazole intermediate, followed by cyclization to yield the triazolo-benzothiazole core.[8][13]

G cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Hydrazine Intermediate cluster_2 Step 3: Triazole Ring Cyclization cluster_3 Step 4: C-3 Functionalization (Optional) Aniline Substituted Aniline Thiourea Arylthiourea Derivative Aniline->Thiourea NH4SCN, Acid Aminobenzothiazole 2-Aminobenzothiazole Thiourea->Aminobenzothiazole Oxidative Cyclization (e.g., Br2) Hydrazinobenzothiazole 2-Hydrazinobenzothiazole Aminobenzothiazole->Hydrazinobenzothiazole Hydrazine Hydrate TBT_Core [1,2,4]Triazolo[3,4-b]benzothiazole Core Hydrazinobenzothiazole->TBT_Core e.g., Formic Acid, CS2 TBT_Final Functionalized TBT Derivative TBT_Core->TBT_Final Further Reactions

Caption: General synthetic workflow for TBT derivatives.

Protocol 2.1: General Synthesis of the TBT Core

This protocol is a generalized procedure based on established literature.[8][13] Researchers must adapt conditions based on the specific substituents.

Step 1: Synthesis of 2-Aminobenzothiazole

  • To a solution of the desired substituted aniline in an appropriate solvent (e.g., ethanol), add ammonium thiocyanate (NH₄SCN) and an acid catalyst (e.g., HCl).

  • Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction and isolate the resulting arylthiourea intermediate by filtration.

  • Suspend the arylthiourea in a solvent like chloroform or acetic acid and add an oxidizing agent (e.g., bromine in acetic acid) dropwise at a controlled temperature.

  • After the reaction is complete, neutralize the mixture and extract the 2-aminobenzothiazole product. Purify by recrystallization or column chromatography.

Step 2: Synthesis of 2-Hydrazinobenzothiazole

  • Dissolve the 2-aminobenzothiazole derivative in a suitable solvent (e.g., ethanol or ethylene glycol).

  • Add hydrazine hydrate in excess.

  • Reflux the mixture for an extended period (12-24 hours).

  • Cool the reaction mixture. The 2-hydrazinobenzothiazole product will often precipitate and can be collected by filtration.

Step 3: Cyclization to form the TBT Core

  • Reflux the 2-hydrazinobenzothiazole intermediate in an excess of formic acid for 2-4 hours.

  • Pour the cooled reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry to yield the unsubstituted TBT core.

Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation: Quantifying PARP Inhibition

Biochemical Assays for Enzymatic Activity (IC₅₀ Determination)

The first step in characterizing a new inhibitor is to determine its potency against the purified target enzyme(s). This is typically achieved using an ELISA-based or homogeneous (e.g., AlphaLISA®) assay format.[14][15]

Protocol 3.1.1: Chemiluminescent PARP1 Enzymatic Assay

Principle: This assay measures the incorporation of biotinylated NAD⁺ onto histone proteins coated on a microplate. The amount of incorporated biotin is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.[16] Inhibition of PARP1 activity results in a decreased signal.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD⁺

  • TBT derivative stock solution (in DMSO)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Microplate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of the TBT derivative in assay buffer. Also include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.

  • To each well of the histone-coated plate, add the assay buffer, activated DNA, and the TBT derivative dilution (or vehicle).

  • Initiate the reaction by adding the PARP1 enzyme to all wells except the background control.

  • Incubate for 1 hour at room temperature.

  • Add biotinylated NAD⁺ to all wells and incubate for another 1 hour.

  • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate 3 times.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

Data Analysis:

  • Subtract the background reading (no enzyme) from all other readings.

  • Normalize the data by setting the "no inhibitor" control to 100% activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)TNKS2 IC₅₀ (nM)
Olaparib (Reference) 52>10,000
TBT Derivative X 7.81500>10,000
TBT Derivative Y 18016005700
Table 1: Example IC₅₀ data for hypothetical TBT derivatives compared to a reference inhibitor.[8][11]
Cell-Based Assays: Confirming Target Engagement in a Cellular Context

It is crucial to confirm that the inhibitor can enter cells and engage its target. This is typically done by measuring the levels of PAR within cells after treatment.

Protocol 3.2.1: Western Blot for Cellular PAR Levels

Principle: Cells are treated with a DNA damaging agent to induce PARP activity. In the presence of an effective PARP inhibitor, the resulting accumulation of PAR (PARylation) will be significantly reduced. This can be visualized by Western blot using an anti-PAR antibody.[17]

Procedure:

  • Seed cancer cells (e.g., HeLa or a relevant cancer line) in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the TBT derivative for 1-2 hours.

  • Induce DNA damage by adding a damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 20 µM camptothecin for 1 hour).

  • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an 8% SDS-PAGE gel.[18]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against PAR (e.g., rabbit anti-PAR) overnight at 4°C.[18]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

Cellular Consequences of PARP Inhibition

Assessment of DNA Damage Accumulation (γH2AX Foci Formation)

Principle: Effective PARP inhibition prevents SSB repair, leading to the formation of DSBs during replication. The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early marker of DSB formation.[19] These phosphorylation events can be visualized as distinct nuclear foci using immunofluorescence microscopy.[19][20]

G Seed 1. Seed cells on coverslips Treat 2. Treat with TBT derivative Seed->Treat Fix 3. Fix with Paraformaldehyde Treat->Fix Perm 4. Permeabilize with Triton X-100 Fix->Perm Block 5. Block with BSA Perm->Block PrimaryAb 6. Incubate with anti-γH2AX Primary Ab Block->PrimaryAb SecondaryAb 7. Incubate with Fluorescent Secondary Ab PrimaryAb->SecondaryAb Mount 8. Mount with DAPI SecondaryAb->Mount Image 9. Image via Fluorescence Microscopy Mount->Image

Caption: Experimental workflow for γH2AX immunofluorescence staining.

Protocol 4.1.1: Immunofluorescence Staining for γH2AX

Procedure:

  • Seed cells (e.g., MDA-MB-436 [BRCA1 mutant] and MDA-MB-231 [BRCA wild-type]) onto glass coverslips in a 24-well plate.

  • Treat the cells with the TBT derivative for 24-48 hours.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.[21]

  • Wash three times with PBS.

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.[22]

  • Block with 5% BSA in PBS for 1 hour to reduce non-specific binding.[22]

  • Incubate with a primary antibody against γH2AX (e.g., mouse anti-γH2AX, 1:800 dilution) overnight at 4°C in a humidified chamber.[21]

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse, 1:1000 dilution) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Acquire images using a fluorescence or confocal microscope. Quantify the number of foci per nucleus using software like ImageJ or Fiji.[22]

Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[23] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6][24][25]

Protocol 4.2.1: MTT Cell Viability Assay

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Add serial dilutions of the TBT derivative to the wells and incubate for 72 hours.

  • Add 10 µL of 12 mM MTT stock solution to each well.[26]

  • Incubate at 37°C for 4 hours.[26]

  • Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[6][26]

  • Gently mix to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Cell LineBRCA1 StatusTBT Derivative GI₅₀ (µM)
MDA-MB-436 Mutant0.05
CAPAN-1 Mutant0.08
MDA-MB-231 Wild-Type>10
MCF-7 Wild-Type>10
Table 2: Example GI₅₀ data demonstrating synthetic lethality in BRCA-mutant cell lines.

In Vivo Evaluation in Preclinical Cancer Models

Validating the efficacy of a PARP inhibitor requires testing in a living system. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunocompromised mouse, are increasingly used as they better reflect human tumor complexity.[27][28]

G Implant 1. Implant Tumor Fragments (e.g., BRCA-mutant PDX) Grow 2. Allow Tumors to Reach Palpable Size Implant->Grow Randomize 3. Randomize Mice into Treatment Groups Grow->Randomize Treat 4. Administer TBT Derivative or Vehicle (e.g., Daily Oral Gavage) Randomize->Treat Monitor 5. Monitor Tumor Volume and Body Weight (2-3 times/week) Treat->Monitor Endpoint 6. Continue Until Endpoint (e.g., Tumor Volume >1500 mm³) Monitor->Endpoint Analyze 7. Harvest Tumors for Pharmacodynamic Analysis Endpoint->Analyze

Caption: Workflow for an in vivo patient-derived xenograft (PDX) efficacy study.

Protocol 5.1: Xenograft Tumor Model Efficacy Study

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor fragments from a relevant cancer model (e.g., a BRCA-mutated breast cancer PDX) into the flank of immunocompromised mice (e.g., NSG or athymic nude mice).[29][30]

  • Tumor Growth and Randomization: Allow tumors to grow to a mean volume of 100-150 mm³. Randomize mice into treatment groups (e.g., Vehicle control, TBT derivative).

  • Drug Administration: Prepare the TBT derivative in a suitable vehicle (e.g., 0.5% methylcellulose) and administer it to the mice at a predetermined dose and schedule (e.g., 50 mg/kg, once daily by oral gavage).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a set duration.

  • Pharmacodynamic (PD) Analysis: At the end of the study (or at an intermediate time point), harvest tumors and process them for analysis of target engagement (e.g., PAR levels by Western blot or IHC) and DNA damage (γH2AX by IHC).[31]

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel and selective PARP inhibitors. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these derivatives, from initial synthesis and biochemical characterization to cellular and in vivo efficacy studies. By systematically applying these methods, researchers can effectively identify and advance lead candidates for the targeted treatment of cancers with underlying DNA repair deficiencies. Future work should focus on optimizing the ADME properties of lead compounds, elucidating mechanisms of potential resistance, and exploring synergistic combinations with other anti-cancer agents.[32]

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Pilié, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 6, 27. Available at: [Link]

  • Lehtiö, L., et al. (2023). [1][6][7]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 66(2), 1301–1320. Available at: [Link]

  • Steward, R. G., & McCormick, D. L. (2016). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current protocols in pharmacology, 74(1), 14.28.1–14.28.21. Available at: [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors. Retrieved from [Link]

  • Massive Bio. (2026). Poly Adp Ribose Polymerase Inhibitor. Retrieved from [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors? Retrieved from [Link]

  • Scursoni, A. M., et al. (2011). Animal models and therapeutic molecular targets of cancer: utility and limitations. Veterinary pathology, 48(1), 53–64. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. Retrieved from [Link]

  • MDPI. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • CRPR. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells). Retrieved from [Link]

  • PubMed. (2023). [1][6][7]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Retrieved from [Link]

  • Dovepress. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]

  • Semantic Scholar. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]

  • NIH. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

  • JoVE. (2023). Video: Mouse Models of Cancer Study. Retrieved from [Link]

  • ACS Publications. (2023). [1][6][7]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Retrieved from [Link]

  • bioRxiv. (2022). [1][6][7]Triazolo[3,4-b]benzothiazole scaffold as versatile nicotinamide mimic allowing nanomolar inhibition of different PARP enzymes. Retrieved from [Link]

  • JoVE. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

  • Bio-protocol. (n.d.). Western blotting analysis of PARP1 and PARP10. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1,2,4-triazolo (3,4-b) benzothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). [1][6][7]Triazolo[3,4-b]benzothiazole scaffold as versatile nicotinamide mimic allowing nanomolar inhibition of different PARP enzymes | Request PDF. Retrieved from [Link]

  • Annual Reviews. (2018). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Retrieved from [Link]

  • ResearchGate. (2015). How can I detect PolyADP ribosylation (PAR) by western blot? Retrieved from [Link]

  • YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • AACR Journals. (2010). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. Retrieved from [Link]

  • NIH. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Retrieved from [Link]

  • PubMed. (2011). Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. Retrieved from [Link]

  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Retrieved from [Link]

  • Cancer Therapy Advisor. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Retrieved from [Link]

  • NIH. (n.d.). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Retrieved from [Link]

  • PubMed Central. (n.d.). [1][6][7]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Retrieved from [Link]

  • NIH. (2022). Synthesis of Benzo[7][23]thiazolo[2,3-c][1][6][7]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot evaluation of PARP activity and DNA damage in.... Retrieved from [Link]

  • EurekAlert!. (2026). New understanding of how to harness the immune system to fight cancer. Retrieved from [Link]

  • bioRxiv. (2026). MicroRNA spatial profiling for assessing drug efficacy in BRCA1-related triple-negative breast tumors. Retrieved from [Link]

Sources

Methodology for Testing the Anticancer Activity of 1,2,4-Triazolo[3,4-b]benzothiazole Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazolo[3,4-b]benzothiazoles

The fused heterocyclic system of 1,2,4-triazolo[3,4-b]benzothiazole represents a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities. In recent years, derivatives of this core structure have garnered significant attention as promising anticancer agents.[1][2] Their mechanism of action is often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. This guide provides a comprehensive overview of the methodologies for evaluating the anticancer potential of novel this compound analogs, from initial in vitro screening to in vivo efficacy studies and mechanistic elucidation. The protocols detailed herein are designed to be robust and reproducible, providing researchers in drug discovery and development with a validated framework for their investigations.

Part 1: Foundational In Vitro Assessment of Anticancer Activity

The initial phase of evaluating a novel compound's anticancer potential relies on a suite of in vitro assays to determine its cytotoxicity against a panel of cancer cell lines. This approach allows for a rapid assessment of a compound's potency and selectivity.

Rationale for Cell Line Selection

The choice of cancer cell lines is critical and should ideally represent a variety of tumor types to ascertain the spectrum of activity of the test compounds. It is also advisable to include a non-cancerous cell line to assess for selective toxicity towards cancer cells. A representative panel could include, but is not limited to:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Triple-negative breast cancer

  • A549: Lung carcinoma

  • HeLa: Cervical cancer

  • HT-29: Colorectal adenocarcinoma

  • HEK293: Human embryonic kidney cells (non-cancerous control)

Primary Cytotoxicity Screening: MTT and SRB Assays

Two of the most widely used and reliable colorimetric assays for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

1.2.1 The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, replace the medium in the wells with fresh medium containing varying concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

1.2.2 The SRB Assay: Quantifying Cellular Protein Content

The Sulforhodamine B (SRB) assay is a cell density-based assay where the bright pink aminoxanthene dye, SRB, binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

Protocol: SRB Cytotoxicity Assay

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation period, gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates completely.

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Dye Solubilization: Air dry the plates and add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Data Presentation: Summarizing Cytotoxic Activity

The IC₅₀ values obtained from the primary screening should be presented in a clear, tabular format for easy comparison of the cytotoxic potency of the different this compound analogs across the tested cell lines.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of this compound Analogs

CompoundMCF-7MDA-MB-231A549HeLaHT-29HEK293
Analog 1[Value][Value][Value][Value][Value][Value]
Analog 2[Value][Value][Value][Value][Value][Value]
Analog 3[Value][Value][Value][Value][Value][Value]
Doxorubicin[Value][Value][Value][Value][Value][Value]

Part 2: Delving into the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of the lead compounds has been established, the next crucial step is to investigate the mechanism by which they induce cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

During the early stages of apoptosis, phosphatidylserine (PS) residues translocate from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound analog at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis. Cell cycle analysis can be performed by staining the DNA of fixed cells with propidium iodide and analyzing the DNA content by flow cytometry.[3][4][5][6][7]

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade any RNA that might interfere with PI staining.

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate at room temperature for 15-30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Data Interpretation:

  • G0/G1 phase: Cells with 2n DNA content.

  • S phase: Cells with DNA content between 2n and 4n.

  • G2/M phase: Cells with 4n DNA content.

Caspase Activation Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide further evidence of apoptosis induction.[8][9][10][11]

Protocol: Caspase-3/7 Activity Assay

This can be performed using commercially available kits that utilize a fluorogenic substrate for caspase-3/7.

  • Cell Treatment: Treat cells with the test compound as previously described.

  • Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release the cellular contents, including active caspases.

  • Substrate Addition: Add the caspase-3/7 fluorogenic substrate to the cell lysates. The substrate consists of a specific peptide sequence (DEVD) linked to a fluorescent reporter.

  • Incubation: Incubate the mixture at 37°C. Active caspase-3/7 will cleave the DEVD peptide, releasing the fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader. The increase in fluorescence is proportional to the caspase-3/7 activity.

Part 3: Elucidating the Molecular Mechanisms and Signaling Pathways

To understand the molecular basis of the anticancer activity of this compound analogs, it is essential to identify their molecular targets and the signaling pathways they modulate.

Identifying Molecular Targets

Based on the structural features of the this compound scaffold, several potential molecular targets can be hypothesized and investigated. These include:

  • Poly(ADP-ribose) Polymerase (PARP): The triazole moiety can act as a nicotinamide mimic, potentially inhibiting PARP enzymes which are crucial for DNA repair.[4][6]

  • PI3K/Akt/mTOR Pathway: This is a key signaling pathway that is often dysregulated in cancer, promoting cell survival and proliferation.[12][[“]][14][15][16]

Western Blot Analysis

Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins within a signaling pathway upon treatment with the test compounds.

Key Proteins to Investigate:

  • PARP Signaling: PARP, cleaved PARP (a hallmark of apoptosis).

  • PI3K/Akt/mTOR Pathway: p-Akt, Akt, p-mTOR, mTOR.

  • Apoptosis-Related Proteins: Bcl-2, Bax, cleaved Caspase-3.

  • Cell Cycle Regulatory Proteins: Cyclin D1, CDK4, p21, p27.

Visualizing the Experimental Workflow and Signaling Pathways

G cluster_0 In Vitro Evaluation cluster_1 Mechanistic Studies cluster_2 In Vivo Validation Cell Lines Cell Lines Cytotoxicity Assays Cytotoxicity Assays (MTT/SRB) Cell Lines->Cytotoxicity Assays IC50 Determination IC50 Determination Cytotoxicity Assays->IC50 Determination Apoptosis Assay Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis (Propidium Iodide) IC50 Determination->Cell Cycle Analysis Caspase Assay Caspase-3/7 Assay Apoptosis Assay->Caspase Assay Western Blot Western Blot Analysis Caspase Assay->Western Blot Pathway Analysis Signaling Pathway Elucidation Western Blot->Pathway Analysis Xenograft Model Xenograft Mouse Model Pathway Analysis->Xenograft Model Efficacy Study Tumor Growth Inhibition Xenograft Model->Efficacy Study Toxicity Study Toxicity Assessment Xenograft Model->Toxicity Study G cluster_0 Cell Survival Signaling cluster_1 DNA Damage Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis TriazoloBenzothiazole This compound Analog TriazoloBenzothiazole->PI3K TriazoloBenzothiazole->AKT DNA_damage DNA Damage PARP PARP DNA_damage->PARP DNA_damage->Apoptosis DNA_repair DNA Repair PARP->DNA_repair TriazoloBenzothiazole2 This compound Analog TriazoloBenzothiazole2->PARP

Caption: Potential signaling pathways modulated by the test compounds.

Part 4: In Vivo Efficacy Assessment: The Xenograft Model

Promising candidates from in vitro studies should be further evaluated for their in vivo anticancer efficacy in animal models. The subcutaneous xenograft model in immunocompromised mice is a widely used and well-established model for this purpose. [17][18][19][20][21]

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC). The "3Rs" principle (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering. [22][23][24][25][26]

Protocol: Subcutaneous Xenograft Model
  • Animal Model: Use 4-6 week old female athymic nude mice or SCID mice. Allow for a one-week acclimatization period.

  • Cell Preparation: Culture the selected cancer cells (e.g., HT-29) to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 × 10⁶ to 1 × 10⁷ cells/mL.

  • Tumor Cell Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Compound Administration: Administer the this compound analog and the vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. A positive control group treated with a standard chemotherapeutic agent (e.g., 5-fluorouracil for colon cancer) should also be included.

  • Measurement of Tumor Volume and Body Weight: Measure the tumor dimensions with a caliper every 2-3 days and calculate the tumor volume using the formula: (length × width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The experiment is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a specific duration of treatment.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Data Presentation: In Vivo Antitumor Efficacy

The results of the in vivo study should be summarized in a table and graphically represented as tumor growth curves.

Table 2: In Vivo Antitumor Efficacy in Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control[e.g., Saline, i.p., daily][Value]N/A[Value]
Analog X[e.g., 50 mg/kg, i.p., daily][Value][Value][Value]
Positive Control[e.g., 5-FU, 20 mg/kg, i.p., twice weekly][Value][Value][Value]

Conclusion and Future Directions

The methodologies outlined in this guide provide a comprehensive framework for the preclinical evaluation of this compound analogs as potential anticancer agents. A systematic approach, from initial in vitro cytotoxicity screening to in vivo efficacy studies and mechanistic elucidation, is crucial for identifying and characterizing promising lead compounds. Future investigations could explore structure-activity relationships (SAR) to optimize the potency and selectivity of these analogs, as well as combination therapies with existing anticancer drugs to enhance therapeutic outcomes. The versatility of the this compound scaffold holds significant promise for the development of novel and effective cancer therapeutics.

References

  • Wikipedia. (2024, November 27). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Consensus. (n.d.). Interaction between PI3K/AKT and mTOR in apoptosis regulation. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • Tew, K. D., et al. (2021). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers, 13(11), 2799. Retrieved from [Link]

  • JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Protocol Online. (2005, December 5). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • STAR Protocols. (2024, August 2). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. Retrieved from [Link]

  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • Hennessy, B. T., et al. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. Journal of Clinical Oncology, 26(15_suppl), 13009-13009. Retrieved from [Link]

  • Cirnea, M., et al. (2022). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences, 23(19), 11680. Retrieved from [Link]

  • MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • Nature Protocols. (2022). The cell-line-derived subcutaneous tumor model in preclinical cancer research. Retrieved from [Link]

  • Pilié, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 766. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2010). PARP inhibitors: its role in treatment of cancer. Journal of Clinical Oncology, 28(34), 5105-5113. Retrieved from [Link]

  • Luminex Corporation. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. Retrieved from [Link]

  • Hegan, D. C., et al. (2010). Inhibition of poly(ADP-ribose) polymerase down-regulates BRCA1 and RAD51 in a pathway mediated by E2F4 and p130. Proceedings of the National Academy of Sciences, 107(5), 2201-2206. Retrieved from [Link]

  • Cancer Discovery. (2025, February 10). 'Where is my gap': mechanisms underpinning PARP inhibitor sensitivity in cancer. Retrieved from [Link]

  • Cancer Research. (2024, September 16). Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation. Retrieved from [Link]

  • faCellitate. (2023, February 7). Understanding the problems related to animal models. Retrieved from [Link]

  • News-Medical.Net. (2021, February 25). The Ethics of Animal Models in Preclinical Testing. Retrieved from [Link]

  • Chemical Biology & Drug Design. (2008). Synthesis, structural characterization and biological evaluation of novelt[3][12][[“]]riazolo [1,5-b]b[3][12][[“]]enzothiadiazine-benzothiazole conjugates as potential anticancer agents. Retrieved from [Link]

  • Pharmacia. (2022). Anticancer properties of 1,2,4-triazole derivatives (literature review). Retrieved from [Link]

  • SJMARS. (2025, June 6). Animal Models in Biomedical Research: Ethics and Alternatives. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]

  • Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating 1,2,4-Triazolo[3,4-b]benzothiazole Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous successful antifungal drugs like fluconazole and itraconazole.[1] These agents typically function by inhibiting lanosterol 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] The fusion of the 1,2,4-triazole ring with a benzothiazole moiety to form the 1,2,4-triazolo[3,4-b]benzothiazole system has emerged as a promising strategy in the development of new antimicrobial agents with a broad spectrum of activity.[4][5] This application note provides a comprehensive experimental framework for the systematic evaluation of this compound derivatives as potential antibacterial and antifungal agents.

Materials and Reagents

  • Test Compounds: this compound derivatives, synthesized and purified.

  • Solvent for Test Compounds: Dimethyl sulfoxide (DMSO), sterile.

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal Strains:

    • Yeast: Candida albicans (e.g., ATCC 90028)

    • Mold: Aspergillus niger (e.g., ATCC 16404)

  • Growth Media:

    • Mueller-Hinton Broth (MHB), cation-adjusted

    • Mueller-Hinton Agar (MHA)

    • Sabouraud Dextrose Broth (SDB)

    • Sabouraud Dextrose Agar (SDA)

  • Reagents for Inoculum Preparation:

    • Sterile saline (0.85% NaCl)

    • 0.5 McFarland turbidity standard

  • Equipment and Consumables:

    • Sterile 96-well microtiter plates

    • Sterile Petri dishes

    • Micropipettes and sterile tips

    • Incubator (35 ± 2°C)

    • Spectrophotometer or turbidity meter

    • Sterile inoculation loops and swabs

    • Vortex mixer

    • Filter paper disks (6 mm diameter)

    • Forceps

    • Ruler or caliper

  • Positive Control Antibiotics:

    • Ciprofloxacin or Vancomycin (for bacteria)

    • Fluconazole or Amphotericin B (for fungi)

  • Reagents for Mechanistic Studies:

    • N-Phenyl-1-naphthylamine (NPN)

    • Propidium Iodide (PI)

    • Ethidium Bromide (EtBr)

    • Calf Thymus DNA (CT-DNA)

    • Tris-HCl buffer

    • EDTA

Part 1: Primary Antimicrobial Susceptibility Testing

The initial evaluation of novel compounds involves determining their minimum inhibitory concentration (MIC) and, subsequently, their minimum bactericidal or fungicidal concentration (MBC/MFC). These parameters provide a quantitative measure of the compound's potency.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is a gold standard for determining the MIC of an antimicrobial agent.[6][7][8]

1. Preparation of Test Compound Stock Solution:

  • Dissolve the this compound derivative in sterile DMSO to a high concentration (e.g., 1280 µg/mL). Subsequent dilutions should be made in the appropriate broth to minimize the final DMSO concentration (ideally ≤1%).[9]

2. Preparation of Microtiter Plates:

  • Dispense 100 µL of the appropriate sterile broth (MHB for bacteria, SDB for fungi) into wells 2 through 12 of a 96-well microtiter plate.[10]
  • Add 200 µL of the test compound stock solution to well 1.
  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[10]
  • Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 will be the sterility control (broth only).[11]

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on an agar plate, pick several colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12]
  • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

4. Inoculation and Incubation:

  • Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
  • Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and 24-48 hours for fungi.[13]

5. MIC Determination:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Diagram 1: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solution Plate_Prep Prepare 96-Well Plate (Serial Dilutions) Compound_Stock->Plate_Prep Inoculation Inoculate Plate Plate_Prep->Inoculation Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate Plate (18-24h for Bacteria, 24-48h for Fungi) Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest Concentration with No Growth) Visual_Inspection->MIC_Determination Kirby_Bauer Inoculum Prepare Standardized Inoculum Lawn Create Bacterial Lawn on MHA Plate Inoculum->Lawn Disk_Placement Place Disks on Inoculated Plate Lawn->Disk_Placement Disk_Prep Impregnate Disks with Test Compound Disk_Prep->Disk_Placement Incubate Incubate Plate (18-24h) Disk_Placement->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Mechanism_of_Action cluster_compound This compound cluster_targets Potential Cellular Targets cluster_effects Resulting Effects Compound Test Compound Membrane Bacterial/Fungal Cell Membrane Compound->Membrane Primary Target DNA Bacterial/Fungal DNA Compound->DNA Secondary Target Membrane_Damage Membrane Permeabilization (Loss of Integrity) Membrane->Membrane_Damage DNA_Interaction Inhibition of Replication/ Transcription DNA->DNA_Interaction Cell_Death Cell Death Membrane_Damage->Cell_Death DNA_Interaction->Cell_Death

Caption: Putative mechanisms of antimicrobial action.

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: MIC and MBC/MFC Data for a Representative this compound Derivative (TZBT-1)

MicroorganismATCC NumberMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC Ratio
S. aureus292138162
E. coli2592216644
P. aeruginosa2785332>128>4
C. albicans90028482
A. niger1640416322
Positive Controls
Ciprofloxacinvs. Bacteria0.5 - 21 - 42
Fluconazolevs. Fungi1 - 82 - 162

Disclaimer: The data presented above are for illustrative purposes only and may not reflect actual experimental outcomes.

Table 2: Zone of Inhibition Data for TZBT-1 (50 µ g/disk )

MicroorganismATCC NumberZone of Inhibition (mm)
S. aureus2921318
E. coli2592214
P. aeruginosa2785310
C. albicans9002820
A. niger1640415
Positive Controls
Ciprofloxacin (5 µg)vs. Bacteria25 - 33
Fluconazole (25 µg)vs. Fungi18 - 26

Disclaimer: The data presented above are for illustrative purposes only and may not reflect actual experimental outcomes.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound derivatives as potential antimicrobial agents. By systematically determining their potency and investigating their mechanism of action, researchers can effectively identify promising lead compounds for further development in the fight against infectious diseases. The suggested primary mechanism of action for this class of compounds is the disruption of the microbial cell membrane, with potential secondary interactions with DNA.

References

  • Triazole antifungals. (n.d.). Research Starters - EBSCO.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing.
  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. (n.d.). Benchchem.
  • Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2024, December 30). Microbiology in Pictures.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). ASM.org.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). NIH.
  • Minimum bactericidal concentration. (n.d.). Grokipedia.
  • Membrane Permeabilization Assay. (n.d.). Bio-protocol.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC - PubMed Central.
  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (n.d.). PubMed Central.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics.
  • How to assess bacterial permeability? (2024, June 30). ResearchGate.
  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online.
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (n.d.). Benchchem.
  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020, March 5). PubMed.
  • Broth microdilution. (n.d.). Wikipedia.
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC - PubMed Central.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
  • Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • Antimycobacterial and antimicrobial study of new 1,2,4‐triazoles with benzothiazoles. (2010). Archiv der Pharmazie.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24).
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. (2023, March 20). Building Blocks.
  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020, March 5). PMC - PubMed Central.
  • Inner Membrane Permeability Assay (ONPG Assay). (n.d.). Hancock Lab.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (n.d.). MDPI.
  • Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). FDA.
  • Novel three component synthesis of 1,2,4-triazolo [3,4-b]thiazoles and their antimicrobial activity. (2025, August 6). ResearchGate.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020, January 8). PMC - NIH.
  • Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. (n.d.).
  • Synthesis, characterization and antimicrobial evaluation of some novel 1,2,4-triazolo[3,4-b]th[1]iadiazine bearing substituted phenylquinolin-2-one moiety. (n.d.). ResearchGate. Retrieved from

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC - NIH.
  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025, July 24).
  • DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics. (n.d.). PMC - PubMed Central.
  • Design, Synthesis, and Antimicrobial Evaluation of NovelTr[1]iazolo[3,4-b]th[1]iadiazepine Derivatives. (2021, May 18). ResearchGate. Retrieved from

  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b] t[1]hiadiazine derivatives. (n.d.). PMC - NIH. Retrieved from

  • DNA-Aptamers Binding Aminoglycoside Antibiotics. (n.d.). MDPI.
  • (PDF) Synthesis, antimicrobial activity, DNA-binding affinity and molecular docking of certain 1,2,4-triazolo[1,5-α]pyrimidines as nalidixic acid isosteres. (2015, December 8). ResearchGate.
  • (PDF) DNA-Aptamers Binding Aminoglycoside Antibiotics. (2025, October 15). ResearchGate.

Sources

Application Notes and Protocols for Assessing the Corrosion Inhibition Performance of 1,2,4-triazolo[3,4-b]benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide

Prepared by: Gemini, Senior Application Scientist

Introduction

Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant challenge across numerous industries. The use of organic corrosion inhibitors is a primary strategy to mitigate this destructive process. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive action.

Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are particularly effective due to the presence of lone pair electrons that facilitate adsorption onto metal surfaces.[1][2] 1,2,4-triazolo[3,4-b]benzothiazole is a fused heterocyclic compound of significant interest. Its molecular structure, featuring a triazole ring fused to a benzothiazole system, incorporates multiple nitrogen and sulfur atoms, making it a promising candidate for corrosion inhibition.[3][4] These heteroatoms can act as active centers for adsorption on a metal surface, effectively blocking the sites where corrosion would typically initiate.[2]

This guide provides a comprehensive suite of validated protocols for researchers, scientists, and development professionals to rigorously assess the corrosion inhibition performance of this compound. The methodologies detailed herein range from fundamental gravimetric analysis to advanced electrochemical and surface characterization techniques, supplemented by theoretical quantum chemical calculations.

Part 1: Foundational Concepts and Mechanism

Anticipated Mechanism of Inhibition

The efficacy of this compound as a corrosion inhibitor is predicated on its ability to adsorb onto the metallic substrate. The mechanism involves the sharing of electrons between the heteroatoms (N and S) and the vacant d-orbitals of the metal (e.g., iron). This interaction can be classified as:

  • Chemisorption: Involving charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond.

  • Physisorption: Involving electrostatic interactions between charged inhibitor molecules and the charged metal surface.

The inhibitor molecule displaces water molecules and aggressive ions (like Cl⁻) from the surface, forming a stable, protective film that acts as a barrier to both anodic and cathodic corrosion reactions.

G cluster_0 Metal Substrate (e.g., Mild Steel) cluster_1 Inhibitor Molecule Fe Fe (Surface Atom) Fe_d Vacant d-orbitals Protective_Film Formation of a Protective Barrier Film Fe->Protective_Film Surface Coverage Inhibitor This compound Heteroatoms N, S atoms (Lone Pair Electrons) Inhibitor->Protective_Film Heteroatoms->Fe_d Adsorption (Coordinate Bond Formation)

Caption: Adsorption mechanism of the inhibitor on a metal surface.

Selection of Materials and Corrosive Media

The choice of the metallic substrate and the corrosive environment is critical and should reflect the intended application.

  • Substrate: Mild steel is a common choice for laboratory studies due to its wide industrial use and susceptibility to corrosion.[5] Other metals like copper, aluminum, or specific alloys can be used depending on the research focus. The substrate surface should be systematically prepared by grinding with silicon carbide (SiC) papers of increasing grit size, followed by degreasing with acetone or ethanol, and rinsing with deionized water.

  • Corrosive Media: Acidic solutions such as 1 M HCl or 0.5 M H₂SO₄ are frequently used to accelerate corrosion for testing purposes.[6][7] For simulating marine or neutral environments, a 3.5% NaCl solution is standard. The concentration of this compound should be varied to determine the optimal effective concentration.

Part 2: Experimental and Theoretical Protocols

A multi-faceted approach combining different techniques is essential for a thorough and reliable assessment of inhibitor performance.[8]

Gravimetric Method (Weight Loss)

This classical method provides a direct, quantitative measure of metal loss over time.[9][10] Its simplicity and reliability make it an indispensable baseline technique.

Principle: The corrosion rate is determined by measuring the weight loss of a metal coupon after its immersion in the corrosive solution, with and without the inhibitor, for a specified duration.

Protocol:

  • Preparation: Prepare at least three identical metal coupons (e.g., mild steel, 2.5 cm x 2.0 cm x 0.1 cm).

  • Pre-Weighing: Mechanically polish the coupons, clean and degrease them, dry thoroughly, and record their initial weight (W_initial) using an analytical balance.

  • Immersion: Immerse each coupon in a beaker containing the corrosive medium (e.g., 100 mL of 1 M HCl) with a specific concentration of this compound. Also, run a blank test without the inhibitor. The immersion period can range from a few hours to several days depending on the corrosivity of the medium.[11]

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by scrubbing with a soft brush in a suitable cleaning solution (e.g., Clarke's solution for steel), rinse with deionized water and acetone, dry, and record the final weight (W_final).

  • Data Analysis:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[9]

    • Inhibition Efficiency (IE%): Calculate using the corrosion rates: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.[12]

Causality: Using multiple coupons (triplicates) ensures the reproducibility of the results. The cleaning step is crucial to remove only the corrosion products without affecting the underlying metal, ensuring an accurate final weight measurement.

Electrochemical Techniques

Electrochemical methods offer rapid and detailed insights into the kinetics and mechanisms of corrosion and inhibition.[13][14] A standard three-electrode cell is used, comprising the metal sample as the working electrode (WE), a platinum or graphite counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

Principle: This technique measures the current response of the working electrode as its potential is scanned away from the open-circuit potential (OCP).[15][16] The resulting Tafel plot provides key kinetic parameters like the corrosion current density (i_corr) and corrosion potential (E_corr).

Protocol:

  • Setup: Assemble the three-electrode cell with the corrosive solution. Immerse the working electrode in the test solution and allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[15]

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to their intersection point. The potential at this point is E_corr, and the current density is i_corr.[17]

    • Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] × 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities without and with the inhibitor, respectively.[18]

    • Inhibitor Type: Analyze the shift in E_corr. A significant shift (>85 mV) in the anodic or cathodic direction indicates an anodic or cathodic inhibitor, respectively. A smaller shift suggests a mixed-type inhibitor.[17]

Causality: A slow scan rate is used to ensure the electrode interface is in a quasi-steady state during the measurement, yielding more accurate Tafel slopes and i_corr values.

Principle: EIS is a non-destructive technique that probes the metal/solution interface by applying a small amplitude AC potential signal at various frequencies.[19][20] The impedance response provides information about the charge transfer resistance (R_ct), double-layer capacitance (C_dl), and the properties of the inhibitor film.

Protocol:

  • Setup: Use the same three-electrode setup as for PDP. Allow the system to stabilize at its OCP.

  • Measurement: Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Present the data as Nyquist plots (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • The Nyquist plot for a simple corrosion process often shows a single depressed semicircle. The diameter of this semicircle corresponds to the charge-transfer resistance (R_ct).[2]

    • Model the data using an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often a starting point.[19]

    • Inhibition Efficiency (IE%): IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.[21]

    • The decrease in C_dl value in the presence of the inhibitor is attributed to the adsorption of the inhibitor molecules, which displaces water molecules and decreases the local dielectric constant.

Causality: The small amplitude of the AC signal ensures that the measurement does not significantly disturb the corrosion process, allowing for in-situ monitoring of the inhibitor film formation over time.

G cluster_0 Experimental Workflow A Sample Preparation (Polishing, Cleaning) B Weight Loss Test (Gravimetric) A->B C Electrochemical Cell Setup (3-Electrode System) A->C F Surface Analysis (SEM, XPS) A->F Post-exposure G Data Analysis & IE% Calculation B->G D Potentiodynamic Polarization (PDP) C->D E Electrochemical Impedance Spectroscopy (EIS) C->E D->G E->G F->G

Caption: Overall workflow for experimental corrosion inhibition assessment.

Surface Analysis Techniques

These techniques provide visual and chemical evidence of the inhibitor's interaction with the metal surface.[1][22]

Principle: SEM uses a focused beam of electrons to generate high-resolution images of a surface's topography.[23] It is used to compare the morphology of the metal surface exposed to the corrosive medium with and without the inhibitor.

Protocol:

  • Immerse metal coupons in the corrosive solution with and without the inhibitor for a set period.

  • After immersion, gently rinse the coupons with deionized water and dry them.

  • Mount the samples on stubs and, if necessary, apply a thin conductive coating (e.g., gold).

  • Acquire images at various magnifications.

  • Interpretation: The surface of the coupon from the blank solution is expected to be rough and heavily damaged by corrosion. In contrast, the coupon protected by an effective inhibitor should show a significantly smoother and more intact surface, confirming the formation of a protective layer.[24][25]

Principle: XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.[26][27] It is used to confirm the adsorption of the inhibitor and identify the nature of the inhibitor-metal bond.

Protocol:

  • Prepare samples as for SEM. To minimize post-immersion oxidation, samples should be transferred from the solution to the XPS instrument under an inert atmosphere (e.g., in a glove box).[28][29]

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for key elements (e.g., Fe 2p, O 1s, N 1s, S 2p, C 1s).

  • Interpretation: The presence of N 1s and S 2p peaks on the surface of the inhibited sample provides direct evidence of the adsorption of this compound.[30] Analysis of the high-resolution spectra can reveal the chemical states and bonding environment, helping to elucidate the chemisorption mechanism.[31]

Theoretical Quantum Chemical Calculations

Principle: Density Functional Theory (DFT) calculations are used to correlate the molecular and electronic structure of the inhibitor with its observed performance.[32][33] Parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ) are calculated.[5][6]

Protocol:

  • Modeling: Optimize the geometry of the this compound molecule using a computational chemistry software package (e.g., Gaussian).

  • Calculation: Perform calculations at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).[5]

  • Interpretation:

    • E_HOMO: Higher values indicate a greater tendency to donate electrons to the metal's vacant orbitals, enhancing adsorption.

    • E_LUMO: Lower values suggest a greater ability to accept electrons from the metal.

    • ΔE (Energy Gap): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.

    • Dipole Moment (μ): A higher dipole moment may favor accumulation on the metal surface.

Part 3: Data Synthesis and Comparison

To draw a conclusive assessment, the results from all techniques should be compiled and compared. The Inhibition Efficiency (IE%) is a key metric that can be derived from multiple methods.

Table 1: Comparative Inhibition Efficiency Data for this compound

Inhibitor Conc. (mM)IE% (Weight Loss)IE% (PDP)IE% (EIS)
0.1DataDataData
0.5DataDataData
1.0DataDataData
5.0DataDataData

Note: This table should be populated with experimental data.

A strong correlation between the IE% values obtained from weight loss, PDP, and EIS validates the results and provides a high degree of confidence in the inhibitor's performance assessment.[34] These quantitative results, supported by the qualitative evidence from SEM and the chemical proof from XPS, form a comprehensive and authoritative evaluation.

References

  • Sharma, S., Ganjoo, R., Thakur, A., & Kumar, A. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. Taylor & Francis Online. [Link]

  • MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports. [Link]

  • Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (n.d.). ASTM International. [Link]

  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). ResearchGate. [Link]

  • Tan, Y. (2012). Electrochemical Methods Applied In Innovative Corrosion Inhibition Experiments: Case Studies. OnePetro. [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. [Link]

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). NACE International. [Link]

  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (n.d.). ResearchGate. [Link]

  • Giatec Scientific Inc. (2013). The application of electrochemical impedance spectroscopy to determine the long-term effectiveness of corrosion inhibitors for steel in concrete. Medium. [Link]

  • Methods used for evaluating corrosion inhibition efficiency. (n.d.). ResearchGate. [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. [Link]

  • A Quantum Computational Method for Corrosion Inhibition. (n.d.). ACS Publications. [Link]

  • Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021). ACS Publications. [Link]

  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (n.d.). Baghdad Science Journal. [Link]

  • X-ray photoelectron spectroscopy for surface film analysis in corrosion research. (n.d.). Indian Academy of Sciences. [Link]

  • Potentiodynamic. (n.d.). Corrosionpedia. [Link]

  • Electrochemical Techniques for Corrosion and Tribocorrosion Monitoring: Methods for the Assessment of Corrosion Rates. (2019). Semantic Scholar. [Link]

  • Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. (n.d.). ResearchGate. [Link]

  • Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.). ResearchGate. [Link]

  • Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022). RSC Publishing. [Link]

  • The role of drug as corrosion inhibitor for mild steel surface characterization by SEM, AFM, and FTIR. (n.d.). Emerald Publishing. [Link]

  • Weight Loss Analysis. (n.d.). Corrosionpedia. [Link]

  • Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investigation. (n.d.). Oxford Academic. [Link]

  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters. [Link]

  • Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017). NIH. [Link]

  • Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. (n.d.). Materials Science. [Link]

  • Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors. (n.d.). MDPI. [Link]

  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. [Link]

  • Potentiodynamic polarization parameters for corrosion Inhibition of AISI 1007 steel using CPE and CSO in Saline water. (n.d.). ResearchGate. [Link]

  • Corrosion inhibition in acidic environments: key interfacial insights with photoelectron spectroscopy. (2022). RSC Publishing. [Link]

  • Corrosion inhibition efficiency obtained from weight loss method for... (n.d.). ResearchGate. [Link]

  • Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017). ResearchGate. [Link]

  • Potentiodynamic polarization methods. (n.d.). University of Cambridge. [Link]

  • (PDF) The role of drug as corrosion inhibitor for mild steel surface characterization by SEM, AFM, and FTIR. (n.d.). ResearchGate. [Link]

  • (i) Potentiodynamic polarization curve for the corrosion inhibition of... (n.d.). ResearchGate. [Link]

  • Synthesis of 3-substituted 1,2,4-triazolo (3,4-b) benzothiazoles. (n.d.). ResearchGate. [Link]

  • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI. [Link]

  • Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety. (n.d.). Der Pharma Chemica. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). RSC Publishing. [Link]

  • Electrochemical, Theoretical, and Surface Morphological Studies of Corrosion Inhibition Effect of Green Naphthyridine Derivatives on Mild Steel in Hydrochloric Acid. (n.d.). The Journal of Physical Chemistry C. [Link] 42.[1][13][32]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (n.d.). PubMed Central. [Link]

  • New copper corrosion inhibitors in chloride environments based on benzo-[1][13][32]-triazolo-[1][32]-triazinones. (2021). International Journal of Corrosion and Scale Inhibition. [Link]

Sources

Application Notes and Protocols for the Structural Elucidation of 1,2,4-Triazolo[3,4-b]benzothiazole Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,2,4-Triazolo[3,4-b]benzothiazole Scaffold

The fused heterocyclic system of this compound represents a privileged scaffold in medicinal chemistry and materials science. This unique combination of a triazole and a benzothiazole ring gives rise to a planar, electron-rich structure with diverse pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as for applications in materials science.[1][2] Accurate and unambiguous structural characterization is paramount in the development of novel compounds based on this scaffold. This guide provides a comprehensive protocol for the characterization of this compound derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for molecular structure elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of the connectivity and stereochemistry of a molecule. For the this compound core, ¹H and ¹³C NMR are indispensable for confirming its formation and the position of substituents.

Sample Preparation: The Foundation of a High-Quality Spectrum

The quality of an NMR spectrum is critically dependent on proper sample preparation.[3] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3]

Protocol for NMR Sample Preparation:

  • Analyte Purity: Ensure the sample is of high purity. Impurities will complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is crucial. It should completely dissolve the analyte and have minimal overlapping signals with the compound of interest.[4] For this compound derivatives, which are often moderately polar, common choices include:

    • CDCl₃ (Deuterated Chloroform): A versatile solvent for many organic compounds. Residual proton signal at ~7.26 ppm.[5][6]

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for dissolving more polar compounds. Residual proton signal at ~2.50 ppm.[5][6] It is important to note that DMSO-d₆ is hygroscopic and will show a water peak.

    • Acetone-d₆: Another good option for moderately polar compounds. Residual proton signal at ~2.05 ppm.[5]

  • Concentration:

    • For ¹H NMR , a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[7]

    • For ¹³C NMR , which is inherently less sensitive, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Sample Filtration: To remove any suspended particles that can distort the magnetic field homogeneity and lead to poor spectral resolution, filter the sample solution directly into a clean, dry NMR tube. This can be achieved by passing the solution through a small plug of glass wool in a Pasteur pipette.[8]

  • Internal Standard: For accurate chemical shift referencing, an internal standard is used. Tetramethylsilane (TMS) is the most common standard and is set to 0.00 ppm.[7] Some deuterated solvents are available with TMS already added.

NMR Data Acquisition and Interpretation

The following provides a general protocol for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts: The aromatic protons on the benzothiazole ring of the this compound scaffold are expected to appear in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern on the benzene ring. Protons on substituents will have characteristic chemical shifts. For example, a methyl group attached to the triazole ring might appear around δ 2.5-3.0 ppm.

  • Interpretation: Analyze the integration values to determine the relative number of protons for each signal. The coupling constants (J-values) provide information about the connectivity of adjacent protons.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts: The carbon atoms of the this compound core are expected in the aromatic region (δ 110-160 ppm). Carbons of the triazole ring will likely be in the lower field region of this range. Quaternary carbons can sometimes be identified by their lower intensity and sharper signals.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups, which greatly aids in the assignment of the ¹³C spectrum.

2D NMR Spectroscopy:

For complex structures or to provide definitive assignments, 2D NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Pure Compound B Select Deuterated Solvent A->B C Dissolve & Filter B->C D Transfer to NMR Tube C->D E 1D NMR (¹H, ¹³C, DEPT) D->E F 2D NMR (COSY, HSQC, HMBC) E->F G Process Spectra (Phasing, Baseline Correction) F->G H Assign Signals G->H I Structure Elucidation H->I

Caption: Workflow for NMR characterization.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[9][10]

Sample Preparation and Ionization Techniques

Sample Preparation:

Samples for mass spectrometry are typically prepared by dissolving a small amount of the compound in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture of water and an organic solvent.[11] The concentration is generally much lower than for NMR, often in the range of µg/mL to ng/mL.

Ionization Techniques:

The choice of ionization technique is critical and depends on the properties of the analyte.

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules.[12] It typically produces protonated molecules [M+H]⁺ or other adducts. For this compound derivatives, ESI in positive ion mode is generally effective.

  • Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with high-energy electrons. This leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum.[13] EI is suitable for relatively volatile and thermally stable compounds.

Mass Spectrometry Data Acquisition and Interpretation

High-Resolution Mass Spectrometry (HRMS):

It is highly recommended to obtain high-resolution mass spectra to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition, which is a powerful tool for confirming the molecular formula of a newly synthesized compound.

Fragmentation Analysis:

The fragmentation patterns observed in the mass spectrum provide valuable structural information.

  • ESI-MS/MS: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. This controlled fragmentation helps to elucidate the structure of the molecule. For 1,2,4-triazole derivatives, common fragmentation pathways involve the cleavage of the triazole ring.[12][14]

  • EI-MS Fragmentation: Under EI conditions, the fragmentation of heterocyclic compounds can be complex.[9][15] For the this compound scaffold, fragmentation may involve the loss of small neutral molecules such as N₂, HCN, or cleavage of the benzothiazole ring system. The specific fragmentation pattern will be highly dependent on the nature and position of any substituents.

Expected Fragmentation Patterns:

Based on the literature for related heterocyclic systems, some expected fragmentation pathways for the this compound core include:

  • Loss of N₂: Cleavage of the triazole ring can lead to the loss of a nitrogen molecule.

  • Cleavage of the Benzothiazole Ring: Fragmentation of the benzothiazole moiety can occur, leading to characteristic fragment ions.

  • Loss of Substituents: The substituents on the core structure will also fragment in predictable ways, providing further structural clues.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis J Pure Compound K Dissolve in Volatile Solvent J->K L Choose Ionization (ESI or EI) K->L M Acquire Full Scan MS (HRMS) L->M N Acquire MS/MS (Fragmentation Data) M->N O Determine Molecular Formula (from HRMS) N->O P Analyze Fragmentation Pattern O->P Q Propose Structure P->Q

Caption: Workflow for mass spectrometry characterization.

Summary of Key Characterization Data

Technique Information Obtained Typical Parameters/Observations
¹H NMR Proton environment, connectivityAromatic protons: δ 7.0-8.5 ppm; Coupling constants reveal substitution patterns.
¹³C NMR Carbon skeletonAromatic carbons: δ 110-160 ppm.
DEPT Multiplicity of carbon signalsDifferentiates between CH, CH₂, and CH₃ groups.
2D NMR Detailed connectivityCOSY for H-H, HSQC for C-H (1-bond), HMBC for C-H (2-3 bonds).
HRMS Elemental compositionProvides exact mass to confirm the molecular formula.
MS/MS Structural fragmentsControlled fragmentation aids in structure elucidation.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach to the structural characterization of novel this compound derivatives. By following the detailed protocols outlined in these application notes, researchers and drug development professionals can confidently elucidate the structures of their synthesized compounds, a critical step in advancing the discovery of new therapeutic agents and functional materials.

References

  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons, 1985.
  • Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. NAVAL WEAPONS CENTER CHINA LAKE CA.
  • Al-Sodies, S. A., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules, 27(23), 8569. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of heterocyclic compounds. [Link]

  • Singh, P., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3), 1-10.
  • Der Pharma Chemica. (2015). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety. Der Pharma Chemica, 7(1), 160-168.
  • Al-Tannak, N. F., et al. (2020). Development of an LC–MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4395–4406. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Lehtio, L., et al. (2019).[3][9][10]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 62(17), 7986-8002. [Link]

  • Loo, X. T. (2021). Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazoles. UTAR Institutional Repository.
  • Farghaly, T. A. (2015). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 112-121.
  • Molecules. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase. Molecules, 29(13), 3186.
  • Kumar, A., et al. (2008). Synthesis, structural characterization and biological evaluation of novel[3][9][10]triazolo [1,5-b][3][9][10]benzothiadiazine-benzothiazole conjugates as potential anticancer agents. Chemical Biology & Drug Design, 71(1), 78-86.

  • Sravya, G., & Reddy, C. S. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Applicable Chemistry, 11(1), 1-8.
  • Le, T. N., et al. (2022). Synthesis of Benzo[3]thiazolo[2,3-c][3][9][10]triazole Derivatives via C–H Bond Functionalization of Disulfide Intermediates. Molecules, 27(5), 1500.

  • Le, T. N., et al. (2022). Synthesis of Benzo[3]thiazolo[2,3-c][3][9][10]triazole Derivatives via C–H Bond Functionalization of Disulfide Intermediates. Molecules, 27(5), 1500. [Link]

  • Bakalova, A., et al. (1991). Mass spectra of some 1,2,4-triazoles.
  • Lehtio, L., et al. (2019).[3][9][10]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 62(17), 7986-8002.

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • ResearchGate. (n.d.). 1 H and 13 C NMR of compounds I–III and 9. [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • Logvinova, Y. S., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry, 18(1), 34-41.
  • Kádár, J., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(1), 38-48.
  • Costa, S. P. G., et al. (2022). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Photophysical properties, theoretical calculations and anticancer activity. Dyes and Pigments, 207, 110729.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Jwad, R. S., et al. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR Spectra of Glucose-Based 1,2,3-Triazole Derivative. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(1), 1-8.
  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Link]

  • Potkin, V. I., et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Russian Chemical Bulletin, 49(1), 134-138.
  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • Sci-Hub. (n.d.). The electronic structure of some heterocycles with bridgehead nitrogen: photoelectron spectra and ab initio molecular orbital calculations. [Link]

  • Logvinova, Y. S., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole- 3-thiones, the intermediate compounds in the synthesis of. Journal of Organic and Pharmaceutical Chemistry, 18(1), 34-41.

Sources

Application Notes and Protocols for X-ray Crystallography of Novel 1,2,4-Triazolo[3,4-b]benzothiazole Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating the Molecular Architecture of a Privileged Scaffold

The 1,2,4-triazolo[3,4-b]benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. For drug development professionals, a deep understanding of the three-dimensional structure of these molecules is not just advantageous, it is essential for deciphering structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutics. Single-crystal X-ray diffraction (XRD) is the most powerful analytical technique for providing this precise structural information, revealing intricate details of molecular geometry, conformation, and intermolecular interactions.[1][2]

However, the path from a synthesized powder to a high-quality crystal suitable for XRD analysis is often a significant bottleneck.[3] This guide, designed for both novice and experienced researchers, provides a comprehensive overview of the methods and protocols for obtaining single crystals of novel this compound conjugates and determining their crystal structures. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the challenges of crystallization.

Part 1: The Foundation - Sample Purity and Characterization

The journey to a high-quality crystal begins with a highly pure sample. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[4][5]

Protocol 1: Rigorous Purification

  • Initial Purification: Purify the synthesized this compound conjugate using column chromatography or preparative HPLC to achieve >95% purity.

  • Final Recrystallization: Perform a final recrystallization step from a suitable solvent to remove any remaining micro-impurities. The choice of solvent will be highly dependent on the specific solubility profile of the conjugate.

  • Purity Confirmation: Confirm the purity of the final material using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. The presence of a single sharp melting point as determined by differential scanning calorimetry (DSC) is also a good indicator of high purity.

Part 2: The Art and Science of Crystallization

Crystallization is the process of generating a highly ordered solid form from a solution, melt, or vapor phase.[4] It is governed by principles of nucleation and crystal growth, which are influenced by parameters like supersaturation, temperature, solvent choice, and pH.[6][7] For novel this compound conjugates, a systematic screening of various crystallization conditions is paramount.

Core Crystallization Techniques

The three most common and effective methods for small molecules are slow evaporation, vapor diffusion, and liquid-liquid diffusion.[8] It is highly recommended to screen these techniques in parallel.

Protocol 2: Slow Evaporation

  • Principle: This technique relies on gradually increasing the concentration of the solute by evaporating the solvent until supersaturation is reached, leading to nucleation and crystal growth.[8]

  • Solvent Selection: Dissolve the compound (5-20 mg) in a minimal amount of a relatively volatile solvent or solvent mixture in which it is fully soluble (e.g., dichloromethane, chloroform, ethyl acetate, acetone, or methanol).

  • Preparation: Filter the nearly saturated solution through a 0.22 µm syringe filter into a clean, small vial. This removes dust particles that could act as unwanted nucleation sites.

  • Setup: Cover the vial with a cap that has one or two small holes pierced with a needle, or use parafilm with a few pinpricks. The size of the opening will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Observe periodically for crystal growth over several days to weeks.

Protocol 3: Vapor Diffusion

  • Principle: This is arguably the most successful technique for growing high-quality single crystals. It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually inducing supersaturation.

  • Solvent & Anti-solvent Selection:

    • Solvent: Choose a solvent in which your compound is readily soluble (e.g., DMF, DMSO, acetone).

    • Anti-solvent: Choose a more volatile solvent in which your compound is poorly soluble but which is miscible with the primary solvent (e.g., diethyl ether, pentane, hexane, water).

  • Setup (Vial-in-Vial):

    • Prepare a concentrated solution of your compound (2-10 mg) in the chosen solvent (0.1-0.5 mL) in a small, open vial.

    • Place this small vial inside a larger vial or jar containing a small amount (1-2 mL) of the anti-solvent.

    • Seal the larger container tightly and leave it undisturbed in a location with a stable temperature.

  • Mechanism: The anti-solvent will slowly vaporize and diffuse into the compound's solution, reducing the compound's solubility and leading to crystallization.

Protocol 4: Liquid-Liquid (or Solvent Layering) Diffusion

  • Principle: This method is ideal when the compound is sensitive or when vapor diffusion is unsuccessful. It involves carefully layering a solution of the compound with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.

  • Solvent Selection: Choose a dense solvent for your compound (e.g., chloroform, dichloromethane) and a less dense anti-solvent (e.g., hexane, pentane, ethanol).

  • Setup:

    • Dissolve the compound in the denser solvent in a narrow container, such as an NMR tube or a thin test tube.

    • Carefully layer the anti-solvent on top of the compound solution using a syringe or pipette, minimizing mixing.

  • Incubation: Seal the container and leave it undisturbed. Crystals will ideally form at the interface of the two solvents over days or weeks.

Experimental Workflow for Crystallization Screening

The following diagram illustrates a systematic approach to screening for crystallization conditions.

Caption: A workflow for screening and optimizing crystallization conditions.

Optimizing Crystallization Conditions

Once initial "hits" (conditions that produce crystals, even if small or of poor quality) are identified, the next step is optimization.[9] This involves systematically varying parameters around the initial successful condition.

ParameterOptimization StrategyRationale
Concentration Vary the initial concentration of the compound.Directly affects the level of supersaturation.
Temperature Conduct experiments at different constant temperatures (e.g., 4°C, room temperature, 37°C).Temperature affects both solubility and solvent vapor pressure, thus influencing the rate of crystallization.[5][6]
Solvent/Anti-solvent Ratio In diffusion methods, alter the ratio of solvent to anti-solvent.Fine-tunes the rate at which supersaturation is achieved.
pH If the molecule has ionizable groups, screen different pH values.Changes in the charge state of a molecule can significantly impact its solubility and packing in the crystal lattice.[5]
Additives Introduce small amounts of a third solvent or additives.Can sometimes alter solubility or mediate crystal contacts.

Part 3: From Crystal to Structure - Data Collection and Refinement

Once suitable crystals are obtained, the next phase involves using a single-crystal X-ray diffractometer to collect diffraction data.

The X-ray Diffraction Workflow

The general structure of a this compound conjugate features a rigid fused ring system, which is beneficial for crystallization. The 'R' groups represent points of synthetic modification, which will influence the molecule's overall shape, polarity, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Understanding these potential interactions is key to selecting appropriate crystallization solvents.

Caption: The workflow from a single crystal to a final structural model.

Protocol 5: Data Collection and Structure Solution

  • Crystal Mounting: Carefully select a single crystal with well-defined faces and mount it on a goniometer head, typically using a cryoloop and cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K).

  • Data Collection: The diffractometer directs a beam of X-rays onto the crystal. As the crystal is rotated, a detector records the diffraction pattern.[10]

  • Structure Solution: The collected diffraction data is used to calculate an electron density map of the unit cell. Software packages like SHELXT are used to solve the phase problem and generate an initial structural model.[11]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares techniques (e.g., with SHELXL) to improve the fit and determine the precise atomic positions, bond lengths, and angles.[11]

  • Validation: The final structure is validated using tools like CheckCIF to ensure its chemical and crystallographic reasonability. The data is then typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Part 4: Troubleshooting Common Crystallization Problems

ObservationPotential CauseSuggested Solution
Amorphous Precipitate or Oil Supersaturation is too high; process is too rapid.Decrease concentration; slow down the rate of evaporation/diffusion; use a solvent in which the compound is less soluble; increase the temperature.[8]
Many Small Crystals (Microcrystals) Nucleation rate is too high.Decrease concentration; slow down the crystallization process; use cleaner vials; try a different method like liquid-liquid diffusion.[8]
No Crystals Form Solution is not reaching supersaturation.Increase concentration; use a more volatile anti-solvent; reduce the temperature.
Poorly Formed, Twinned, or Clustered Crystals Suboptimal growth conditions.Re-screen conditions, focusing on slower diffusion/evaporation rates. Consider seeding with a crushed high-quality crystal.

Conclusion

The successful X-ray crystallographic analysis of novel this compound conjugates is an achievable goal that provides unparalleled insight into molecular structure. Success hinges on a systematic and patient approach, beginning with a highly pure compound and followed by a broad yet logical screening of crystallization conditions. By understanding the principles behind each technique and methodically optimizing the key parameters, researchers can overcome the crystallization bottleneck and unlock the structural data crucial for advancing drug discovery and development.

References

  • Benchchem. Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis.
  • Collazo, M., Vaezeslami, S., & Burl, S. (2014). Improving the Crystallization Process for Optimal Drug Development. American Laboratory.
  • Syrris. Pharmaceutical Crystallization in drug development.
  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?.
  • Harris, K. D. (2009). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate.
  • Crystal Pharmatech. Crystallization Process Development & Optimization Services.
  • ResearchGate. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature.
  • H.E.L Group. Key Considerations for Crystallization Studies.
  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Guide for crystallization.
  • JoVE. (2015). Video: Growing Crystals for X-ray Diffraction Analysis.
  • Rigaku. Single crystal X-ray diffraction.
  • Al-Warhi, T., et al. (2021). Efficient Synthesis and X-ray Structure of[6][8][9]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules. Available from:

Sources

Application Notes & Protocols: Computational Docking of 1,2,4-Triazolo[3,4-b]benzothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazolo[3,4-b]benzothiazole scaffold is a privileged heterocyclic system, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] Computational docking has emerged as an indispensable tool in contemporary drug discovery, offering a rapid and cost-effective methodology for predicting the binding modes and affinities of small molecules to biological targets.[3][4] This guide provides a comprehensive overview and detailed protocols for the application of molecular docking studies to this specific class of compounds, aimed at researchers, medicinal chemists, and computational scientists engaged in drug development. We will delve into the rationale behind the experimental design, from target selection and system preparation to the execution and critical analysis of docking results, ensuring a robust and reliable in silico workflow.

Introduction: The Scientific Rationale

The therapeutic potential of this compound derivatives stems from their rigid, planar structure which can effectively mimic interactions of endogenous ligands within protein binding sites.[5] For instance, certain derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes, a key target in cancer therapy.[5] Molecular docking allows for the elucidation of the structural basis of these interactions, providing insights that are crucial for lead optimization and the design of novel, more potent, and selective inhibitors.[6][7] The primary objective of a docking study in this context is to predict the preferred orientation of a derivative within a target's active site and to estimate the strength of the non-covalent interactions, which is quantified by a scoring function.[3][8][9]

The Computational Docking Workflow: A Conceptual Overview

A successful docking study is a multi-step process that requires careful planning and execution. The workflow can be broadly categorized into three main stages: Preparation, Docking Simulation, and Post-Docking Analysis and Validation. Each stage is critical for the integrity and reliability of the final results.

docking_workflow cluster_prep Stage 1: Preparation cluster_dock Stage 2: Docking Simulation cluster_analysis Stage 3: Analysis & Validation Target_Selection Target Identification & Retrieval - Select relevant PDB entry - Assess structural quality Protein_Prep Protein Preparation - Remove water & heteroatoms - Add hydrogens - Assign charges - Repair missing residues Target_Selection->Protein_Prep PDB File Grid_Generation Grid Box Definition - Define the search space - Center on the active site Protein_Prep->Grid_Generation Prepared Protein Ligand_Prep Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds - Assign charges Docking_Run Execution of Docking Algorithm - Select docking software (e.g., AutoDock Vina) - Set parameters (e.g., exhaustiveness) Ligand_Prep->Docking_Run Prepared Ligand(s) Grid_Generation->Docking_Run Grid Parameters Pose_Analysis Binding Pose & Interaction Analysis - Visualize top-ranked poses - Identify key interactions (H-bonds, hydrophobic, etc.) Docking_Run->Pose_Analysis Docked Poses Scoring Scoring & Ranking - Analyze binding energies - Compare with controls/known inhibitors Pose_Analysis->Scoring Validation Validation - Re-docking of co-crystallized ligand - RMSD calculation Scoring->Validation

Caption: High-level overview of the computational docking workflow.

Detailed Protocols

This section provides step-by-step protocols for conducting a docking study of this compound derivatives against a chosen protein target. We will use AutoDock Vina, a widely used and validated open-source docking program, in conjunction with visualization and preparation tools like UCSF Chimera or PyMOL.[10][11][12]

Materials and Software
ComponentDescriptionRecommended Source/Software
Protein Structure 3D coordinates of the target protein.Protein Data Bank (PDB)
Ligand Structures 2D or 3D structures of the this compound derivatives.PubChem, ZINC database, or drawn using chemical sketchers.[13]
Molecular Visualization For preparing structures and analyzing results.UCSF Chimera, PyMOL[14][15][16]
Docking Software To perform the docking simulation.AutoDock Vina[10][12]
File Preparation Tools For converting file formats and preparing input files.AutoDock Tools (MGLTools), Open Babel
Protocol 1: Receptor and Ligand Preparation

The quality of the input structures directly impacts the reliability of the docking results. This protocol outlines the essential steps for preparing both the protein (receptor) and the small molecule (ligand).[16][17][18]

Rationale: Raw PDB files often contain non-essential molecules (water, ions) and may lack hydrogen atoms, which are crucial for accurate interaction calculations.[18] Ligand structures need to be converted to a 3D format and their geometries optimized to represent a low-energy conformation.[17]

Step-by-Step Methodology:

  • Receptor Preparation (using UCSF Chimera): a. Fetch the Structure: Open UCSF Chimera and fetch the desired protein structure from the PDB (e.g., File > Fetch by ID). b. Clean the Structure: Delete all water molecules (Select > Structure > solvent, then Actions > Atoms/Bonds > delete). Remove any co-crystallized ligands or ions not essential for the binding interaction. If the PDB file contains multiple chains (dimer, tetramer), retain only the chain of interest for a monomeric target.[16][18][19] c. Add Hydrogens: Add hydrogen atoms, which are typically absent in crystal structures (Tools > Structure Editing > AddH). Ensure correct protonation states, especially for catalytic residues in the active site. d. Add Charges: Assign partial atomic charges using a force field like AMBER (Tools > Structure Editing > Add Charge). e. Save the Prepared Receptor: Save the cleaned and prepared protein structure in the PDB format.

  • Ligand Preparation: a. Obtain 2D Structure: Draw the this compound derivative using a chemical drawing tool (e.g., ChemDraw) or download the SDF file from a database like PubChem. b. Convert to 3D and Minimize Energy: Use a program like Open Babel or the features within UCSF Chimera to convert the 2D structure to a 3D conformation and perform energy minimization to obtain a stable, low-energy structure. c. Save in a Docking-Compatible Format: Save the prepared ligand in a format compatible with your docking software, such as MOL2 or PDB. For AutoDock Vina, the ligand will eventually be converted to the PDBQT format, which includes atomic charges and rotatable bond information.[20]

Protocol 2: Docking Simulation with AutoDock Vina

This protocol details the process of setting up and running the docking calculation.

Rationale: The docking algorithm systematically searches for the best binding poses of the flexible ligand within a defined rigid receptor binding site. The search space is defined by a "grid box," which confines the calculation to the region of interest, saving computational time and increasing accuracy.[10][21]

vina_protocol Input Prepared Receptor (PDB) Prepared Ligand (PDB/MOL2) ADT AutoDock Tools (MGLTools) Input->ADT 1. Convert to PDBQT Vina AutoDock Vina Engine ADT->Vina 2. Generate Grid Box & Config File Output Output File (PDBQT) Log File (TXT) Vina->Output 3. Run Docking Analysis Visualization & Analysis (PyMOL, Chimera) Output->Analysis 4. Interpret Results

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,4-Triazolo[3,4-b]benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazolo[3,4-b]benzothiazole and its derivatives. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will address frequently asked questions and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.

Overview of the Core Synthetic Pathway

The most prevalent and reliable method for synthesizing the this compound core structure involves a multi-step sequence. The process typically begins with a substituted aniline and culminates in the cyclization of a key intermediate, 2-hydrazinylbenzothiazole. Understanding this workflow is crucial for effective troubleshooting.

G cluster_0 Part 1: Benzothiazole Ring Formation cluster_1 Part 2: Hydrazine Intermediate cluster_2 Part 3: Triazole Ring Formation cluster_3 Alternative Route to Intermediate Aniline Substituted Aniline Thiourea Arylthiourea Derivative Aniline->Thiourea NH4SCN, HCl ChloroBT 2-Chlorobenzothiazole AminoBT 2-Aminobenzothiazole Thiourea->AminoBT Oxidative Cyclization (e.g., Br2) HydrazinoBT 2-Hydrazinylbenzothiazole (Key Intermediate) AminoBT->HydrazinoBT Hydrazine Hydrate FinalProduct This compound HydrazinoBT->FinalProduct One-Carbon Source (e.g., Formic Acid, CS2, CNBr) ChloroBT->HydrazinoBT Hydrazine Hydrate

Figure 1. Common synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed solutions, please refer to the Troubleshooting Guide.

Q1: My overall yield is consistently low. Where should I start looking for the problem? A: Low yields in multi-step syntheses can be frustrating. A systematic approach is best.[1]

  • Reagent Purity: Ensure all starting materials, especially the initial aniline and hydrazine hydrate, are of high purity. Impurities can propagate through the synthesis, causing side reactions.

  • Solvent Quality: Use anhydrous solvents where necessary, particularly in steps sensitive to moisture. Many reactions in organic synthesis are sensitive to atmospheric moisture and oxygen.[1]

  • Reaction Monitoring: Actively monitor each step using Thin Layer Chromatography (TLC) or LC-MS. Do not rely solely on reaction time. This allows you to confirm the consumption of starting material and identify the formation of byproducts in real-time.[1]

  • Intermediate Purity: Purify each intermediate thoroughly before proceeding to the next step. Carrying impurities forward is a primary cause of low yield in the final step.

Q2: I'm having trouble with the final cyclization step using formic acid. The reaction seems to stall. What's happening? A: This is a critical dehydrative cyclization. Stalling often points to two main issues:

  • Insufficient Dehydration: Formic acid acts as both the carbon source and a dehydrating agent. Using an excess of refluxing formic acid is often necessary to drive the reaction to completion.[2] If the reaction stalls, you may be isolating the N'-formyl-2-hydrazinylbenzothiazole intermediate.

  • Temperature: The reaction typically requires reflux temperatures to overcome the activation energy for the final ring closure. Ensure your heating apparatus is maintaining a consistent and adequate temperature.

Q3: What are the multiple spots I see on my TLC plate after the 2-aminobenzothiazole formation (oxidative cyclization)? A: Besides your desired 2-aminobenzothiazole, you may be seeing:

  • Unreacted Arylthiourea: The spot with lower polarity is likely your starting material. This indicates an incomplete reaction.

  • Over-brominated Species: If using bromine for oxidative cyclization, aromatic ring bromination can occur as a side reaction, leading to more polar byproducts.

  • Polymeric Materials: Thioureas can sometimes form complex side products under harsh oxidative conditions. These often appear as streaks or baseline spots on the TLC plate.

Q4: Is there an alternative to using bromine for the oxidative cyclization of arylthiourea? A: Yes. While bromine is effective, concerns about its handling and potential for ring bromination are valid. Alternative oxidative systems include:

  • Manganese(III) Acetate: A milder oxidant that can promote the cyclization.

  • Iodine in the presence of a base: This is another common method for oxidative C-S bond formation.

  • Hydrogen Peroxide: In some protocols, H₂O₂ can be used as a greener oxidizing agent.

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving specific experimental challenges.

Problem 1: Inefficient Synthesis of 2-Hydrazinylbenzothiazole (Key Intermediate)

The purity and yield of this intermediate are paramount for the success of the final cyclization. It is typically prepared from 2-aminobenzothiazole or 2-chlorobenzothiazole.[2][3]

Symptom / Observation Potential Root Cause Suggested Solution & Scientific Rationale
Low conversion from 2-aminobenzothiazole Diazotization Side Reaction: The amino group can react with nitrous acid (formed from trace nitrate/nitrite impurities under acidic conditions) to form a diazonium salt, which then decomposes.Action: Ensure high-purity reagents. The standard method involves hydrazinolysis, often with hydrazine hydrate in a high-boiling solvent like ethylene glycol.[4] This high temperature is needed to facilitate the nucleophilic displacement.
Reaction with 2-chlorobenzothiazole is slow or incomplete Insufficient Nucleophilicity/Temperature: Hydrazine is a good nucleophile, but displacing the chloride from the benzothiazole ring requires sufficient thermal energy to overcome the activation barrier.Action: Increase the reaction temperature or use a higher-boiling point solvent like ethanol or n-propanol under reflux conditions.[2] Ensure an adequate excess of hydrazine hydrate is used to drive the equilibrium towards the product.
Product is difficult to isolate and purify Tautomerization: 2-hydrazinylbenzothiazole can exist in tautomeric forms (hydrazine and hydrazone), which can affect its physical properties like solubility and crystal habit.[5]Action: Upon cooling, the product often crystallizes directly from the reaction mixture. Washing with cold ethanol can remove excess hydrazine.[6] If it remains oily, try trituration with a non-polar solvent like hexane to induce solidification.
Problem 2: Poor Yield in the Final Triazole Ring Formation

The final step, the condensation of 2-hydrazinylbenzothiazole with a one-carbon electrophile, is a dehydrative cyclization that forms the fused triazole ring.

Figure 2. Plausible mechanism for the final cyclization step.
Symptom / Observation Potential Root Cause Suggested Solution & Scientific Rationale
Reaction yields the N'-formyl intermediate, not the cyclized product Insufficient Energy/Dehydration: The final intramolecular cyclization (see Figure 2) has a higher activation energy and requires the removal of a water molecule.Action 1: Ensure the reaction is refluxing vigorously in an excess of formic acid for a sufficient duration (typically 3-5 hours).[5] Action 2: Switch to a stronger dehydrating agent. Refluxing the intermediate in phosphorus oxychloride (POCl₃) is a more forceful method that can drive the cyclization, though it may require more careful workup.[7]
Formation of dark, tarry byproducts Substrate Decomposition: The combination of high heat and strong acid can cause degradation of the benzothiazole ring system, especially if impurities are present from previous steps.Action: Ensure the 2-hydrazinylbenzothiazole intermediate is highly pure before attempting the cyclization. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative decomposition.
Product precipitates but is impure Co-precipitation of Starting Material: If the starting material is not fully consumed, it may co-precipitate with the product upon cooling, making purification difficult.Action: Monitor the reaction by TLC until the starting material is completely consumed. For purification, recrystallization from a suitable solvent (e.g., ethanol, acetone, or DMF/water mixture) is highly effective.[5][8]
Experimental Protocol: A Reference Synthesis

The following is a generalized protocol for the final cyclization step, which should be optimized for specific substrates.

Synthesis of this compound from 2-Hydrazinylbenzothiazole

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-hydrazinylbenzothiazole (1.0 eq).

  • Reagent Addition: Add an excess of 90% formic acid (approx. 10-15 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with stirring for 4-6 hours.

  • Monitoring: Periodically take aliquots to monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of Ethyl Acetate:Hexane as the mobile phase). The product should be a new, more polar spot, and the starting material spot should disappear.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water with stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess formic acid.

  • Purification: Dry the crude solid. Recrystallize from ethanol or an appropriate solvent to obtain the pure product.[5]

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 847-868. [Link]

  • Gvozdjakova, A., & Ivanovičová, H. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. [Link]

  • Gvozdjakova, A., & Ivanovičová, H. (1985). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 39(5), 655-660. [Link]

  • Murthy, S., et al. (2021).[1][9][10]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 64(22), 16562-16584. [Link]

  • Patel, N. B., & Khan, I. H. (2011). Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 527-534. [Link]

  • Pattan, S. R., et al. (2009). Novel three component synthesis of 1,2,4-triazolo [3,4-b]thiazoles and their antimicrobial activity. Indian Journal of Heterocyclic Chemistry, 18(3), 281-282. [Link]

  • Reddy, C. S., et al. (2012). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety. Der Pharma Chemica, 4(2), 791-799. [Link]

  • Singh, P., et al. (2012). Synthesis of 5-methyl-1,2,4-triazolo(3,4-b)benzothiazole. RSC Advances, 2, 5938-5944. [Link]

  • Ardón-Muñoz, L. G., & Bolliger, J. L. (2022). Synthesis of Benzo[10][11]thiazolo[2,3-c][1][9][10]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1345. [Link]

Sources

Technical Support Center: Synthesis of Substituted 1,2,4-Triazolo[3,4-b]benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 1,2,4-triazolo[3,4-b]benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights and troubleshooting strategies to enhance your synthetic success.

The 1,2,4-triazolo[3,4-b]benzothiazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. However, its synthesis can present several challenges, from precursor preparation to the final cyclization and purification steps. This guide is structured to walk you through these hurdles with a logical, problem-solving approach.

I. Overview of the Primary Synthetic Pathway

The most prevalent synthetic route to 1,2,4-triazolo[3,4-b]benzothiazoles involves a two-step process:

  • Synthesis of the 2-hydrazinyl-1,3-benzothiazole intermediate.

  • Cyclization with a one-carbon source (e.g., carboxylic acids, acid chlorides, orthoesters).

This seemingly straightforward pathway is often fraught with complications that can impact yield, purity, and even the feasibility of synthesizing target analogs.

Visualizing the Core Synthesis Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole 2-Hydrazinyl-1,3-benzothiazole 2-Hydrazinyl-1,3-benzothiazole 2-Mercaptobenzothiazole->2-Hydrazinyl-1,3-benzothiazole Nucleophilic Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-Hydrazinyl-1,3-benzothiazole Final Product Substituted this compound 2-Hydrazinyl-1,3-benzothiazole->Final Product Cyclocondensation Carboxylic Acid / Derivative Carboxylic Acid / Derivative Carboxylic Acid / Derivative->Final Product G start Low Yield in Cyclization check_catalyst Is the dehydrating agent appropriate? start->check_catalyst try_stronger_catalyst Try a stronger agent (e.g., POCl₃, PPA) check_catalyst->try_stronger_catalyst No/Weak Reaction try_milder_catalyst Consider microwave irradiation or alternative reagents check_catalyst->try_milder_catalyst Decomposition check_temp Is the temperature optimized? increase_temp Increase temperature gradually check_temp->increase_temp No/Slow Reaction decrease_temp Decrease temperature and increase reaction time check_temp->decrease_temp Decomposition check_conditions Are conditions anhydrous? dry_reagents Ensure all reagents and glassware are dry check_conditions->dry_reagents No end_success Improved Yield check_conditions->end_success Yes try_stronger_catalyst->check_temp try_milder_catalyst->check_temp increase_temp->check_conditions decrease_temp->check_conditions dry_reagents->end_success

Technical Support Center: Optimizing Reaction Conditions for the Cyclization of 2-Hydrazinobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of heterocyclic compounds derived from 2-hydrazinobenzothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the cyclization of 2-hydrazinobenzothiazoles, providing troubleshooting strategies and detailed protocols grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity in your syntheses.

Frequently Asked Questions (FAQs)

This section covers high-level questions that are frequently encountered during the cyclization of 2-hydrazinobenzothiazoles to form fused heterocyclic systems like[1][2][3]triazolo[3,4-b]benzothiazoles.

Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?

Low yields are a frequent issue in heterocyclic synthesis and can originate from several factors. A systematic approach is the most effective way to troubleshoot this problem.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables. Ensure your reaction is conducted at the optimal temperature and for a sufficient duration. Small-scale trial reactions are highly recommended to establish ideal parameters before committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in your 2-hydrazinobenzothiazole starting material, cyclizing agent, or solvent can introduce competing side reactions or inhibit the primary reaction pathway.[1] Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous if the reaction is moisture-sensitive.

  • Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen. If your specific cyclization is known to be sensitive, employing proper inert atmosphere techniques, such as a nitrogen or argon blanket, is crucial.[1]

  • Product Instability: The desired heterocyclic product may be unstable under the reaction conditions (e.g., high temperature, acidic or basic media) or during the workup procedure.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you identify if the product is degrading over time.[2]

Q2: I am observing a significant amount of unreacted 2-hydrazinobenzothiazole in my final product mixture. What steps should I take?

The presence of unreacted starting material typically points to incomplete conversion. Consider the following adjustments:

  • Increase Reaction Time: The reaction may simply not have had enough time to go to completion. Extend the reaction time and monitor the consumption of the starting material by TLC or LC-MS.

  • Increase Reaction Temperature: Cyclization reactions often have a significant activation energy barrier. Cautiously increasing the temperature can enhance the reaction rate. However, be mindful of potential product degradation at higher temperatures.

  • Re-evaluate Stoichiometry: Ensure that the cyclizing agent is used in the appropriate stoichiometric amount, or even in excess if it also serves as the solvent (e.g., formic acid).[4]

Q3: My TLC plate shows multiple spots, indicating the formation of side products. What are the likely impurities?

Side product formation is highly dependent on the specific cyclizing agent used. For instance, when reacting 2-hydrazinobenzothiazole with agents like formic acid or ethyl acetoacetate, potential side products can include:

  • Hydrazone Intermediates: Incomplete cyclization can leave stable hydrazone intermediates.

  • Oxidative Degradation Products: The presence of air can lead to the formation of impurities like 2,2'-azobis(benzothiazole).[5]

  • Regioisomers: Depending on the cyclizing agent and the substitution pattern on the benzothiazole ring, the formation of different regioisomers may be possible.[6]

Troubleshooting Guide: A Deeper Dive

This guide provides specific troubleshooting advice for common problems organized by experimental parameters.

Issues Related to Reagents and Solvents

The quality and choice of your starting materials are foundational to a successful reaction.

  • Problem: Inconsistent yields or reaction profiles between different batches.

    • Probable Cause: Purity of the 2-hydrazinobenzothiazole starting material may vary. It can be synthesized from 2-chlorobenzothiazole or 2-mercaptobenzothiazole, and residual impurities from these syntheses can affect the reaction.[7][8]

    • Suggested Action:

      • Verify the purity of your 2-hydrazinobenzothiazole using NMR, LC-MS, or melting point analysis.

      • If necessary, recrystallize the starting material before use.

      • Ensure the cyclizing agent (e.g., formic acid, acetic anhydride, carbon disulfide) is of high purity.[4]

  • Problem: The reaction fails to proceed, even under forcing conditions.

    • Probable Cause: The chosen solvent may be inappropriate for the reaction, either by being too non-polar to dissolve the reactants or by inhibiting the reaction mechanism.

    • Suggested Action: Consult the literature for solvents commonly used for your specific transformation. The choice of solvent can dramatically influence reaction outcomes. For example, polar aprotic solvents like DMF or MeCN are often effective, whereas in some cases, using the cyclizing agent itself as the solvent (e.g., refluxing in formic acid) is the optimal approach.[5][9]

SolventPolarityBoiling Point (°C)Typical Use Case & Considerations
Formic AcidPolar Protic101Often used as both the cyclizing agent and solvent for forming triazole rings.[4]
Acetic AcidPolar Protic118A common solvent for cyclizations requiring acidic conditions.
EthanolPolar Protic78Good for dissolving starting materials; often used in reactions with hydrazine hydrate.[10]
TolueneNon-polar111Useful for reactions requiring azeotropic removal of water.
DMF / DMAcPolar Aprotic153 / 165High boiling points make them suitable for reactions requiring elevated temperatures.[9]
Acetonitrile (MeCN)Polar Aprotic82A versatile solvent, often used in base-mediated cyclizations.[9]
Optimizing Reaction Temperature and Time

Finding the right balance between reaction rate and stability is key.

  • Problem: The reaction is very slow at lower temperatures, but the product decomposes at higher temperatures.

    • Probable Cause: The therapeutic window for the reaction temperature is narrow.

    • Suggested Action:

      • Systematic Optimization: Run a series of small-scale reactions at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C) for a fixed time to identify the optimal temperature that maximizes yield while minimizing byproduct formation.

      • Monitor Progress: At the identified optimal temperature, run a time-course experiment (e.g., taking samples at 2h, 4h, 8h, 24h) to determine the point of maximum product formation before significant degradation occurs.[2]

The following diagram illustrates a systematic workflow for troubleshooting and optimizing your cyclization reaction.

G start Low Yield or Side Products Observed reagent_check Assess Reagent & Solvent Purity start->reagent_check conditions_check Verify Reaction Conditions (Temp, Time, Stoichiometry) reagent_check->conditions_check Purity OK reagent_purify Purify Reagents or Use Anhydrous Solvents reagent_check->reagent_purify Impure workup_check Review Workup & Purification Procedure conditions_check->workup_check Conditions Correct conditions_adjust Systematically Optimize Temperature & Time conditions_check->conditions_adjust Suboptimal workup_modify Modify Extraction or Purification Method workup_check->workup_modify Losses Detected success Optimized Reaction: High Yield & Purity workup_check->success Procedure OK reagent_purify->start Re-run Reaction conditions_adjust->start Re-run Reaction workup_modify->start Re-evaluate Yield

Caption: A troubleshooting workflow for low-yield reactions.

Catalyst and Additive Selection

When thermal energy is insufficient or leads to degradation, catalysts or additives can provide an alternative reaction pathway.

  • Problem: The reaction requires harsh conditions (e.g., very high temperatures, strong acids) that are not compatible with other functional groups on the molecule.

    • Probable Cause: The uncatalyzed reaction has a high activation energy.

    • Suggested Action:

      • Lewis Acid Catalysis: Investigate the use of Lewis acids like In(OTf)₃ or Bi(OTf)₃, which can activate carbonyl groups in the cyclizing agent and facilitate the reaction under milder conditions.[6]

      • Brønsted Acid Catalysis: For some transformations, a Brønsted acid catalyst like p-toluenesulfonic acid (p-TsOH) or even triflic acid (TfOH) can be effective.[11][12]

      • Modern Methods: Explore modern synthetic methods. For instance, oxidative cyclization using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can proceed at ambient temperature, offering a much milder alternative to high-temperature condensation.[13]

G start Goal: Cyclize 2-Hydrazinobenzothiazole functional_groups Are sensitive functional groups present? start->functional_groups harsh_conditions Use traditional high-temp condensation (e.g., reflux in formic acid). functional_groups->harsh_conditions No mild_conditions Explore milder catalytic methods. functional_groups->mild_conditions Yes catalyst_type Select Catalyst Type mild_conditions->catalyst_type lewis_acid Lewis Acid (e.g., In(OTf)3) for carbonyl activation. catalyst_type->lewis_acid Condensation Pathway oxidant Oxidant (e.g., DDQ) for radical cyclization. catalyst_type->oxidant Oxidative Pathway

Caption: A decision tree for selecting a cyclization method.

Experimental Protocol: Synthesis of[1][2][3]triazolo[3,4-b]benzothiazole

This protocol describes a standard procedure for the cyclization of 2-hydrazinobenzothiazole using formic acid.

Materials:

  • 2-Hydrazinobenzothiazole (1.0 eq)

  • Formic Acid (98-100%) (serves as reagent and solvent)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydrazinobenzothiazole.

  • Reagent Addition: Add an excess of formic acid to the flask (e.g., 10-15 mL per gram of starting material).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring. The solid should dissolve as the reaction heats up.

  • Monitoring: Monitor the reaction for completion by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Removal of Excess Reagent: Once the reaction is complete, allow the mixture to cool slightly. A portion of the excess formic acid can be removed by simple distillation.[5]

  • Azeotropic Removal: Add toluene to the flask and continue distillation to azeotropically remove the remaining formic acid.[5]

  • Crystallization and Isolation: As the formic acid is removed, the product will begin to precipitate. Allow the mixture to cool to room temperature, then further cool in an ice bath to maximize crystallization.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold toluene or diethyl ether to remove any residual impurities.

  • Drying: Dry the purified product under vacuum to obtain the final[1][2][3]triazolo[3,4-b]benzothiazole.

References

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Grivas, S., & Grivas, S. (2021). Synthesis of Benzo[3][14]thiazolo[2,3-c][1][2][3]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 26(23), 7183. Retrieved from [Link]

  • Kavala, V., et al. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 28(19), 6813. Retrieved from [Link]

  • Kumar, A., et al. (2023). Chemical kinetics: cyclisation reaction of hydrazinecarbothioamide, thioacetamide, and thiobenzamide with ethyl 2-bromoacetate. World Journal of Advanced Research and Reviews, 18(1), 843–853. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]

  • Yeo, C. P., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2816–2823. Retrieved from [Link]

  • Uher, M., et al. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of hydrazinobenzothiazoles. Retrieved from [Link]

  • Ren, T., et al. (2016). Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. RSC Advances, 6(81), 77894–77897. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Retrieved from [Link]

  • Kumar, V., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC advances, 13(42), 29631–29653. Retrieved from [Link]

  • Bose, D. S., et al. (2007). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Synthesis, 2007(05), 819-823. Retrieved from [Link]

  • Yeo, C. P., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2816–2823. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of Novel[1][2][3]triazolo[3,2-b][2][3][11]benzothiadiazocin-11(5H,10H)-One Derivatives. Retrieved from [Link]

  • Padwa, A. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(17), 3964. Retrieved from [Link]

  • Applasamy, P., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-5. Retrieved from [Link]

  • Reyes, E., et al. (2021). Transannular Enantioselective (3 + 2) Cycloaddition of Cycloalkenone Hydrazones under Brønsted Acid Catalysis. Organic Letters, 23(22), 8828–8833. Retrieved from [Link]

  • Tarvainen, A., et al. (2022).[1][2][3]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 65(12), 8348–8367. Retrieved from [Link]

  • Google Patents. (n.d.). EP0169107A1 - Process for the purification of mercaptobenzothiazole.
  • Reddy, R. P., et al. (2007). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 5(18), 2930-2932. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). GB2027700A - Process for the Preparation of Tricyclazole.
  • ResearchGate. (n.d.). Transition-Metal-Free Radical Cyclization of 2-Arylbenzoimidazoles with Unactivated Alkanes via C(sp)-H Functionalizations in Aqueous Media. Retrieved from [Link]

  • Butler, R. N., et al. (1982). Stereoisomerization in heterocyclic hydrazones derived from 2-acylpyridines and their oxidative cyclization with mercury(II) acetate and lead tetra-acetate to fused 1,2,4-triazoles and 1,2,3-triazolium systems. Journal of the Chemical Society, Perkin Transactions 1, 317-323. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,2,4-Triazolo[3,4-b]benzothiazole Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2,4-triazolo[3,4-b]benzothiazole products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The following question-and-answer format provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product has a low melting point and appears discolored. What are the likely impurities?

A1: Discoloration and a depressed melting point are classic indicators of impurities. For this specific scaffold, common impurities often include unreacted starting materials, such as substituted 2-hydrazinobenzothiazoles, and side-products from the cyclization step.[1][2] For instance, if you are synthesizing the parent tricyclic compound from 2-hydrazinobenzothiazole and formic acid, residual starting material is a frequent contaminant.[1][3] Additionally, incomplete cyclization can lead to the presence of intermediate species.[2]

Q2: What is a good starting point for a recrystallization solvent for my this compound derivative?

A2: The solubility of this compound derivatives can vary significantly based on the functional groups present.[1][4] A good starting point for solvent screening is a polar protic solvent like ethanol or a polar aprotic solvent such as ethyl acetate. For derivatives with polar functional groups like hydroxyl (-OH) or amino (-NH2) groups, solubility in polar solvents is generally higher.[1] It is recommended to perform small-scale solubility tests with a range of solvents to find one that dissolves your compound when hot but provides low solubility at room temperature or below.

Q3: My compound streaks on the TLC plate during column chromatography. How can I improve the separation?

A3: Streaking on a TLC plate is often due to issues with solubility or interactions with the stationary phase. If your compound is sparingly soluble in the eluent, it can lead to streaking. Try a more polar solvent system to improve solubility.[2] Alternatively, if your compound is basic, it may be interacting strongly with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can often resolve this issue by neutralizing the active sites on the silica.

In-Depth Troubleshooting Guides

Scenario 1: Difficulty in Removing Starting Materials

Q: I've performed a column chromatography, but my final product is still contaminated with the starting 2-hydrazinobenzothiazole. How can I effectively remove it?

A: This is a common challenge, especially if the polarity of your product and the starting material are similar.[2] Here’s a systematic approach to tackle this issue:

1. Understand the Chemistry: 2-Hydrazinobenzothiazole is a basic compound due to the hydrazine moiety. This property can be exploited for purification.

2. Acid-Base Extraction Workflow:

  • Principle: An acid-base extraction leverages the different acidic/basic properties of the components in a mixture to separate them. By treating the mixture with an acid, the basic starting material will be protonated and move into the aqueous layer, while your likely less basic triazolo-benzothiazole product remains in the organic layer.

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Repeat the wash 2-3 times.

    • Combine the aqueous layers and back-extract with the organic solvent to recover any product that may have partitioned into the aqueous phase.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

3. Visualization of the Workflow:

AcidBaseExtraction Crude Crude Product (in Organic Solvent) Wash_HCl Wash with 1M HCl Crude->Wash_HCl Separate Separate Layers Wash_HCl->Separate Organic_Layer Organic Layer (Product) Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Protonated Starting Material) Separate->Aqueous_Layer Neutralize Wash with NaHCO3 and Brine Organic_Layer->Neutralize Dry Dry and Concentrate Neutralize->Dry Pure_Product Purified Product Dry->Pure_Product

Caption: Workflow for Acid-Base Extraction.

4. Alternative Strategy: Recrystallization with pH Adjustment:

If extraction is not ideal, consider recrystallization. Sometimes, slightly acidifying the recrystallization solvent can suppress the solubility of the desired product while keeping the more basic starting material in solution.

Scenario 2: Product is an Intractable Oil or Amorphous Solid

Q: My purified this compound product is not a crystalline solid, making it difficult to handle and characterize. What can I do?

A: Obtaining a crystalline solid is crucial for accurate characterization and handling. If your product is an oil or an amorphous solid, several techniques can be employed to induce crystallization.

1. Causality: The inability to crystallize can be due to residual solvent, the presence of minor impurities that inhibit crystal lattice formation, or the inherent properties of the molecule itself.

2. Troubleshooting Protocol: Inducing Crystallization

  • High Vacuum Drying: Ensure all residual solvents are removed by drying the sample under high vacuum for an extended period, possibly with gentle heating if the compound is stable.

  • Solvent Trituration:

    • Add a small amount of a solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether).

    • Use a spatula to scratch the inside of the flask below the level of the solvent. The micro-scratches on the glass can act as nucleation sites for crystal growth.

    • Stir or sonicate the mixture. The goal is to wash away impurities that might be coating your product and to encourage the molecules to align into a crystal lattice.

  • Recrystallization from a Binary Solvent System:

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

    • Slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly cloudy (the cloud point).

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer. Slow cooling promotes the formation of larger, more well-defined crystals.

3. Data-Driven Solvent Selection:

The following table provides a starting point for selecting solvents for recrystallization based on their properties.

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol785.2Good for many moderately polar compounds.
Ethyl Acetate774.4A versatile solvent for a range of polarities.
Dichloromethane403.1Useful for less polar compounds, often used in binary systems.
Toluene1112.4Good for less polar compounds, higher boiling point allows for a wider temperature range.
Hexanes690.1A non-polar solvent, often used as the "poor" solvent in binary systems.
Scenario 3: Unexpected Side Product Formation

Q: I've identified an unexpected side product in my reaction mixture. What are the common side reactions in the synthesis of 1,2,4-triazolo[3,4-b]benzothiazoles?

A: Side product formation can be influenced by reaction conditions such as temperature, reaction time, and the nature of the reactants.[2]

1. Potential Side Reactions:

  • Oxidation of Starting Materials: The thiol group in precursors like 2-aminothiophenol is susceptible to oxidation, which can lead to disulfide byproducts.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

  • Self-Condensation: Aldehyd or ketone starting materials can undergo self-condensation, especially under basic or acidic conditions.[2] Careful control of stoichiometry and reaction temperature is crucial.

  • Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to form the final triazole ring.[2] The choice of catalyst and ensuring sufficient reaction time and temperature can promote complete cyclization.

2. Diagnostic Decision Tree for Troubleshooting:

SideProductTroubleshooting Start Unexpected Side Product Identified Check_Conditions Review Reaction Conditions Start->Check_Conditions Inert_Atmosphere Was an Inert Atmosphere Used? Check_Conditions->Inert_Atmosphere Yes_Inert Yes Inert_Atmosphere->Yes_Inert No_Inert No Inert_Atmosphere->No_Inert Check_Temp Was Temperature Controlled? Yes_Inert->Check_Temp Implement_Inert Implement Inert Atmosphere (N2 or Ar) No_Inert->Implement_Inert Implement_Inert->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp No_Temp No Check_Temp->No_Temp Check_Time Was Reaction Time Monitored? Yes_Temp->Check_Time Optimize_Temp Optimize Temperature (Lower or Higher) No_Temp->Optimize_Temp Optimize_Temp->Check_Time Yes_Time Yes Check_Time->Yes_Time No_Time No Check_Time->No_Time Monitor_TLC Monitor by TLC to Find Optimal Reaction Time No_Time->Monitor_TLC

Caption: Decision Tree for Side Product Troubleshooting.

Characterization Corner: Confirming Your Product's Identity

Q: How can I be certain that I have synthesized the correct this compound isomer?

A: Spectroscopic methods are essential for unambiguous structure elucidation.

  • NMR Spectroscopy:

    • ¹H NMR: The proton on the triazole ring typically appears as a singlet in the aromatic region.[5][6] The chemical shifts of the protons on the benzothiazole moiety will be influenced by the substituents.

    • ¹³C NMR: The carbon atoms of the fused ring system will have characteristic chemical shifts. For example, the carbons in the triazole ring will have distinct signals.[7][8]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of your compound, allowing you to confirm its elemental composition.

  • FT-IR Spectroscopy: Look for characteristic absorption bands. For instance, the C=N stretching vibration of the triazole ring can be observed.[7]

By systematically addressing these common purification and characterization challenges, researchers can improve the efficiency and success rate of their work with this compound derivatives.

References

  • Paolo, C., et al. (2022).[1][3][9]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 65(15), 10585-10610. Available from: [Link]

  • Paolo, C., et al. (2022).[1][3][9]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. PubMed Central. Available from: [Link]

  • ResearchGate. Synthesis of 3-substituted 1,2,4-triazolo (3,4-b) benzothiazoles. Available from: [Link]

  • Patel, N. B., & Khan, I. H. (2011). Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 527-534. Available from: [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety. Der Pharma Chemica, 7(3), 248-255. Available from: [Link]

  • Furer, A., et al. (2022). Synthesis of Benzo[2][9]thiazolo[2,3-c][1][3][9]triazole Derivatives via C–H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1435. Available from: [Link]

  • Mekky, A. H., Hamed, F. M., & Hassan, B. A. (2024). Synthesis, Characterization, Molecular Docking Studies and Pharmaceutical Evaluation of some Novel[1][3][9]Triazolo[3,4-B][1][4][9]Thiadiazole. Jurnal Kimia Valensi, 10(2), 304-314. Available from: [Link]

  • Bouling Chemical Co., Limited. Methyl-1,2,4-Triazolo(3,4-B)Benzothiazole. Available from: [Link]

  • Sravya, G., & Padmavathi, V. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1). Available from: [Link]

  • Furer, A., et al. (2022). Synthesis of Benzo[2][9]thiazolo[2,3-c][1][3][9]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Semantic Scholar. Available from: [Link]

  • TSI Journals. (2017). Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. Trade Science Inc. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 1,2,4-Triazolo[3,4-b]benzothiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-triazolo[3,4-b]benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with promising therapeutic activities, including potent enzyme inhibitors.[1] However, the planar, aromatic nature of this heterocyclic system often leads to poor aqueous solubility, a significant hurdle for accurate and reproducible in vitro biological assays. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome these solubility challenges, ensuring the generation of high-quality, reliable data.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor solubility?

A1: The low aqueous solubility of this class of compounds is primarily due to their physicochemical properties. The fused aromatic ring system is highly lipophilic (hydrophobic) and rigid.[1] This structure leads to strong crystal lattice energy, meaning a significant amount of energy is required to break apart the solid compound and allow it to dissolve in water. While substitutions on the core structure can modulate solubility, the inherent nature of the scaffold presents a consistent challenge.[1]

Q2: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) I can use in my cell-based assay?

A2: DMSO is the most common solvent for preparing stock solutions of poorly soluble compounds. However, it can be toxic to cells at higher concentrations. A general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many sensitive cell lines requiring a maximum of 0.1%.[2][3] It is crucial to perform a DMSO tolerance test for your specific cell line to determine the highest non-toxic concentration.[4][5][6] Always include a vehicle control (media with the same final DMSO concentration as your test compounds) in your experiments.

Q3: How can I tell if my compound has precipitated in the assay plate?

A3: Compound precipitation can be a major source of assay variability. Visual inspection of the assay plate against a light source can often reveal cloudiness or particulate matter. For a more quantitative assessment, you can measure the light scattering using a nephelometer or by reading the absorbance at a high wavelength (e.g., 600-700 nm) on a plate reader.[7] An increase in signal compared to the vehicle control indicates precipitation.

Section 2: Troubleshooting Guide: Step-by-Step Solutions

Problem: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer.

This is a classic sign of kinetic solubility issues.[7] The compound is soluble in the organic stock solution but crashes out when introduced to the aqueous environment of the assay.

Solution 1: Employing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[8][9][10]

  • Step-by-Step Protocol: Co-solvent Titration

    • Prepare a series of assay buffers containing increasing concentrations of a co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol).

    • Add your compound (from a DMSO stock) to each buffer at the desired final concentration.

    • Incubate for a set period (e.g., 1-2 hours) at the assay temperature.

    • Visually and instrumentally assess for precipitation as described in FAQ Q3.

    • Determine the lowest concentration of co-solvent that maintains your compound in solution without negatively impacting your assay performance.

Solution 2: Utilizing Surfactants

Non-ionic surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic compound.[11] Pluronic® F-68 (also known as Poloxamer 188) is a widely used and generally biocompatible surfactant in cell culture.[12][13][14][15][16]

  • Step-by-Step Protocol: Surfactant Addition

    • Prepare a stock solution of Pluronic® F-68 (e.g., 10% w/v in water).

    • Add the Pluronic® F-68 stock to your assay medium to achieve a final concentration typically in the range of 0.01% to 0.1% (w/v).

    • Add your compound to the surfactant-containing medium and assess for solubility.

    • Important: Run a control to ensure the surfactant itself does not interfere with your biological assay.

Solution 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19][20][21] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its apparent solubility.[17][18][19][20][21]

  • Step-by-Step Protocol: Cyclodextrin Formulation

    • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to native β-cyclodextrin.

    • Prepare a stock solution of the cyclodextrin in your assay buffer.

    • Prepare a concentrated stock of your compound in a suitable organic solvent (e.g., DMSO).

    • Slowly add the compound stock to the stirring cyclodextrin solution.

    • Allow the mixture to equilibrate (e.g., by stirring or sonicating) to facilitate complex formation.

    • Use this complexed solution for your biological assay.

Section 3: Protocols & Workflows

Protocol 3.1: Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method to determine the solubility of a compound when transitioning from a DMSO stock to an aqueous buffer.[22][23][24][25]

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This creates a range of compound concentrations with a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 1-2 hours at room temperature.

  • Analysis: Measure the turbidity of each well using a plate reader at a wavelength of 650 nm. The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit.

Workflow for Troubleshooting Solubility Issues

Sources

Technical Support Center: Refining Experimental Protocols for Testing PARP Inhibition by TBT Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the inhibition of Poly (ADP-ribose) Polymerase (PARP) using novel Triazolo[3,4-b]benzothiazole (TBT) scaffolds. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the rigor and reproducibility of your experimental workflows. As drug development professionals, we understand the nuances and challenges of validating new chemical entities. This resource synthesizes field-proven insights and established scientific principles to support your research endeavors.

The Scientific Premise: PARP Inhibition and the Promise of TBT Scaffolds

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[1][2] PARP1, in particular, detects single-strand DNA breaks (SSBs) and, upon activation, synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit DNA repair machinery.[3] Inhibiting PARP enzymes has become a successful therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[4][5][6][7]

The[4][5][8]Triazolo[3,4-b]benzothiazole (TBT) scaffold has emerged as a versatile nicotinamide mimic with the potential for potent and selective PARP inhibition.[9] Its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and low inherent cytotoxicity make it an attractive starting point for novel drug discovery efforts.[9] This guide will help you navigate the experimental intricacies of validating TBT-based PARP inhibitors.

Core Experimental Workflow

A robust evaluation of a novel PARP inhibitor involves a multi-tiered approach, starting from biochemical validation and progressing to cell-based assays. The following diagram outlines a typical experimental workflow.

experimental_workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation b_start TBT Scaffold Synthesis & QC b_assay In Vitro PARP Enzymatic Assay (e.g., ELISA, AlphaLISA) b_start->b_assay b_ic50 IC50 Determination b_assay->b_ic50 c_start Cell Line Selection (e.g., BRCA-proficient vs. BRCA-deficient) b_ic50->c_start Proceed with potent compounds c_par Cellular PARylation Assay (Western Blot or Immunofluorescence) c_start->c_par c_via Viability/Cytotoxicity Assays (e.g., AlamarBlue, MTT) c_par->c_via c_trap PARP Trapping Assay (Optional but Recommended) c_via->c_trap d_analysis Correlate Biochemical and Cellular Potency c_trap->d_analysis d_selectivity Assess Selectivity Profile d_analysis->d_selectivity d_conclusion Draw Mechanistic Conclusions d_selectivity->d_conclusion

Caption: A generalized workflow for the evaluation of TBT-based PARP inhibitors.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Biochemical Assays

Question 1: My TBT-based compound shows poor solubility in the assay buffer, leading to inconsistent IC50 values. What can I do?

Answer: Solubility is a common challenge with novel heterocyclic scaffolds. Here’s a systematic approach to troubleshoot this:

  • Vehicle Selection: While DMSO is a common solvent, high concentrations can inhibit PARP activity. Always keep the final DMSO concentration below 0.5% and ensure it is consistent across all wells, including controls.

  • Solubility Enhancement:

    • Co-solvents: Consider using a small percentage of a co-solvent like PEG400 or Tween-80 in your assay buffer. However, you must validate that the co-solvent does not interfere with the assay components or enzyme activity.

    • pH Adjustment: The solubility of your TBT scaffold might be pH-dependent. Assess the pH stability of your compound and the tolerance of the PARP enzyme to slight pH variations.

  • Pre-incubation and Mixing: Ensure your compound is fully dissolved in the vehicle before diluting it into the assay buffer. Gentle vortexing and a brief pre-incubation at room temperature can aid in dissolution.

  • Compound Quality Control: Verify the purity of your synthesized TBT scaffold. Impurities can affect solubility and may even have off-target effects.

Question 2: I am observing high background noise in my colorimetric/chemiluminescent PARP assay. How can I reduce it?

Answer: High background can mask the true inhibitory effect of your compound. The source can be multi-factorial:

  • Reagent Quality: Ensure all reagents, especially the biotinylated NAD+ and streptavidin-HRP, are fresh and have been stored correctly.[10]

  • Washing Steps: Inadequate washing is a frequent cause of high background in ELISA-based assays.[10] Increase the number of wash cycles and ensure complete aspiration of the wash buffer between steps.

  • Blocking Efficiency: Insufficient blocking can lead to non-specific binding of antibodies or streptavidin conjugates. Extend the blocking time or try a different blocking agent (e.g., BSA vs. non-fat milk).

  • Plate Type: Use high-quality, low-binding microplates recommended for the specific assay format.

  • TBT Scaffold Interference: Some chemical compounds can intrinsically interfere with detection methods (e.g., auto-fluorescence or quenching). Run a control plate with your TBT compound in the absence of the enzyme to check for such interference.

Cell-Based Assays

Question 3: My TBT compound is potent in the biochemical assay, but shows significantly weaker activity in the cellular PARylation assay. What could be the reason?

Answer: A discrepancy between biochemical and cellular potency is a critical point in drug development and can be attributed to several factors:

  • Cell Permeability: The TBT scaffold may have poor cell membrane permeability. This is a key advantage of in vitro ADME studies, which can predict such issues.[9] Consider structure-activity relationship (SAR) studies to modify the scaffold for better cell penetration.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[11] Co-incubation with a known efflux pump inhibitor can help diagnose this issue.

  • Compound Stability: The TBT scaffold could be unstable in the cellular environment or rapidly metabolized. Assess its stability in cell culture media over the time course of your experiment.

  • Target Engagement: Even if the compound enters the cell, it may not be efficiently engaging with PARP in the complex nuclear environment. A NanoBRET Target Engagement assay can provide direct evidence of compound binding to PARP within live cells.[12]

Question 4: I am seeing significant cytotoxicity in my cell viability assays even at low concentrations of my TBT compound, which seems independent of PARP inhibition. How do I investigate this?

Answer: Off-target toxicity can confound your results. It's essential to distinguish between PARP-mediated synthetic lethality and general cytotoxicity.

  • Control Cell Lines: Test your compound in a panel of cell lines, including those that are not dependent on PARP for survival (i.e., BRCA-proficient). If the compound is equally toxic to all cell lines, it suggests an off-target effect.

  • Time-Course and Dose-Response: Perform detailed time-course and dose-response experiments. Off-target toxicity might manifest at different kinetics compared to PARP inhibition-induced cell death.

  • Mechanism of Death: Use assays to determine the mode of cell death (e.g., apoptosis vs. necrosis). PARP inhibitors typically induce apoptosis in susceptible cells.[7]

  • Scaffold Toxicity: The TBT scaffold itself might have inherent toxicity.[9] Test the core TBT scaffold (without the pharmacophoric modifications) to assess its baseline cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for PARP inhibitors?

A1: PARP inhibitors primarily work through two mechanisms. First, they competitively bind to the NAD+ binding site of PARP enzymes, inhibiting their catalytic activity and preventing the synthesis of PAR chains.[13] This blocks the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[1][4] Second, and perhaps more critically for their anti-cancer effects, they "trap" PARP enzymes on the DNA at the site of the break.[8][14] This PARP-DNA complex is highly toxic as it can obstruct DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks (DSBs).[15] In cancer cells with deficient homologous recombination repair (like those with BRCA mutations), these DSBs cannot be efficiently repaired, leading to cell death (synthetic lethality).[5][7]

Q2: How do I choose the right cell lines for my experiments?

A2: The choice of cell lines is critical for demonstrating the intended mechanism of action. A standard approach is to use a pair of isogenic cell lines, one with functional BRCA1/2 (BRCA-proficient) and one with a mutation or deletion in BRCA1/2 (BRCA-deficient). A potent and selective PARP inhibitor should show significantly greater cytotoxicity in the BRCA-deficient cell line. Examples include using HCC1937 (BRCA1 mutant) alongside a BRCA1-corrected line.

Q3: What are the key differences between various biochemical PARP assay formats?

A3: Several formats are available, each with its own advantages and disadvantages.

Assay FormatPrincipleProsCons
ELISA (Colorimetric/Chemiluminescent) Histone-coated plates are used as a substrate. PARP activity is detected by the incorporation of biotinylated-NAD+, followed by a streptavidin-HRP conjugate and a detectable substrate.[10][16]Well-established, sensitive.Multiple wash steps, potential for high background.
AlphaLISA® A homogeneous (no-wash) assay where a donor bead binds to the PARP enzyme and an acceptor bead binds to the biotinylated PAR chain. When in proximity, a chemiluminescent signal is generated.[16]High throughput, sensitive, fewer steps.Requires specific instrumentation, potential for compound interference.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled DNA probe when PARP binds to it. Trapping of PARP by an inhibitor increases the polarization signal.[16]Homogeneous, good for studying PARP trapping.May be less sensitive for initial screening of catalytic inhibition.

Q4: What is PARP trapping and why is it important to measure?

A4: PARP trapping refers to the stabilization of the PARP-DNA complex by an inhibitor, preventing the enzyme's release from the site of DNA damage.[8][15] This trapped complex is a significant physical barrier to DNA replication and is considered a primary driver of the cytotoxicity of many PARP inhibitors.[14] Different inhibitors can have varying trapping potencies, which does not always correlate directly with their catalytic inhibitory potency (IC50). Therefore, measuring PARP trapping can provide a more comprehensive understanding of a compound's cellular efficacy.

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical PARP1 Inhibition Assay (ELISA-based)

This protocol is adapted from commercially available colorimetric PARP assay kits.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well strip plate

  • Activated DNA

  • 10X PARP Assay Buffer

  • 10X NAD+

  • TBT compound stock solution (in DMSO)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Reagent Preparation: Prepare 1X PARP Assay Buffer and 1X NAD+ solution. Dilute the PARP1 enzyme and activated DNA in 1X PARP Assay Buffer to the desired concentration.

  • Compound Dilution: Perform serial dilutions of your TBT scaffold in 1X PARP Assay Buffer. Ensure the final DMSO concentration is consistent and does not exceed 0.5%. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

  • Reaction Setup:

    • Add 50 µL of the diluted TBT compound or control to the appropriate wells of the histone-coated plate.

    • Prepare a reaction mix containing the PARP1 enzyme, activated DNA, and NAD+.

    • Add 50 µL of the reaction mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Washing: Aspirate the reaction mixture and wash the wells 4-5 times with 200 µL of Wash Buffer per well.

  • Detection:

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Incubate at room temperature for 60 minutes.

    • Wash the wells again 4-5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 100 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular PARylation Assay (Western Blot)

This protocol assesses the ability of a TBT compound to inhibit PARP activity within cells, typically after inducing DNA damage.

Materials:

  • Selected cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))

  • TBT compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-PAR (mouse monoclonal), anti-PARP1 (rabbit polyclonal), and a loading control like anti-β-actin or anti-GAPDH.

  • HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)

  • ECL Western Blotting Substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of your TBT compound (and a vehicle control) for 1-2 hours.

  • DNA Damage Induction: Add the DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes) to the media.

  • Cell Lysis:

    • Quickly wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated anti-mouse secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Re-probing: For loading controls, you can strip the membrane and re-probe with anti-PARP1 and anti-β-actin antibodies.

  • Data Analysis: Quantify the band intensities for the PAR signal. A successful inhibitor will show a dose-dependent decrease in the PAR signal induced by the DNA damaging agent.

Visualizing the Mechanism of PARP Inhibition

The following diagram illustrates the central role of PARP in DNA repair and how inhibitors disrupt this process, leading to synthetic lethality in HR-deficient cells.

parp_mechanism cluster_hr_proficient BRCA Proficient Cell cluster_hr_deficient BRCA Deficient Cell ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 par PAR Chain Synthesis parp1->par repair1 SSB Repair (BER) par->repair1 viability1 Cell Survival repair1->viability1 ssb2 Single-Strand Break (SSB) parpi PARP Inhibitor (TBT Scaffold) ssb2->parpi trapped_parp PARP Trapping & Catalytic Inhibition ssb2->trapped_parp blocks repair parpi->trapped_parp dsb Replication Fork Collapse (DSB Formation) trapped_parp->dsb hr_fail Homologous Recombination Repair Fails dsb->hr_fail apoptosis Apoptosis (Cell Death) hr_fail->apoptosis

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

References

  • Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

  • Wikipedia. (n.d.). PARP inhibitor. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • Massive Bio. (2026). Poly Adp Ribose Polymerase Inhibitor. [Link]

  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work? [Link]

  • American Society of Clinical Oncology. (n.d.). A Review of PARP Inhibitors in Clinical Development. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. [Link]

  • Frontiers in Cell and Developmental Biology. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • Assay-Protocol. (n.d.). PARP. [Link]

  • Oxford Academic. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy. [Link]

  • Semantic Scholar. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • PubMed Central. (n.d.).[4][5][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. [Link]

  • Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services. [Link]

  • BIOENGINEER.ORG. (2026). Designing Natural Dual Inhibitors for CDK-1 and PARP-1. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]

  • Creative Biolabs. (n.d.). PARP Assay. [Link]

  • ResearchGate. (n.d.). Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. [Link]

  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • European Pharmaceutical Review. (2025). In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? [Link]

  • PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • LinkedIn. (n.d.). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. [Link]

  • ACS Publications. (n.d.). Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043 Using a Scaffold Simplification Strategy. [Link]

  • Dove Medical Press. (2018). In vitro analysis of PARP inhibitor nanoformulations. [Link]

  • PubMed. (2019). New thiobarbituric acid scaffold-based small molecules: Synthesis, cytotoxicity, 2D-QSAR, pharmacophore modelling and in-silico ADME screening. [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. [Link]

  • MDPI. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. [Link]

  • PubMed Central. (2022). Inhibitors of PARP: Number crunching and structure gazing. [Link]

  • PubMed. (2019). Natural Product Derived Privileged Scaffolds in Drug Discovery. [Link]

  • MDPI. (n.d.). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link]

  • Technology Networks. (2024). How To Choose the Right Assay for PARP. [Link]

  • OncLive. (2018). Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. [Link]

  • ResearchGate. (n.d.). Natural product derived privileged scaffolds in drug discovery. [Link]

  • YouTube. (2024). Understanding and Overcoming PARP Inhibitor Resistance. [Link]

  • PubMed Central. (n.d.). The clinical challenges, trials, and errors of combatting PARPi resistance. [Link]

  • Cancer Discovery. (2013). Mechanisms of Resistance to PARP Inhibitors—Three and Counting. [Link]

  • ResearchGate. (2025). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. [Link]

  • PubMed Central. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

Sources

Technical Support Center: Enhancing In Vivo Stability of 1,2,4-Triazolo[3,4-b]benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1,2,4-triazolo[3,4-b]benzothiazole (TBT) scaffold. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common stability challenges encountered during in vivo studies. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to design robust and successful experiments.

Introduction: The Stability Challenge of the TBT Scaffold

The this compound scaffold is a privileged heterocyclic system that has garnered significant interest due to its wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] While many derivatives show promising potency, their transition from in vitro hits to in vivo candidates is often hampered by stability issues. These challenges typically fall into three categories: poor physicochemical stability (especially low aqueous solubility), susceptibility to chemical degradation, and rapid metabolic clearance. Addressing these stability hurdles early in the development pipeline is critical for obtaining reliable pharmacokinetic data and achieving therapeutic efficacy. This guide is structured to help you diagnose and overcome these specific challenges.

Troubleshooting Guide: Common In Vivo Stability Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My TBT compound shows excellent in vitro potency but has poor bioavailability after oral administration. What is the likely cause?

Answer: Low oral bioavailability for a potent compound is most often linked to poor aqueous solubility or rapid first-pass metabolism. The TBT scaffold, being a fused aromatic system, is often hydrophobic, leading to dissolution-rate-limited absorption.

  • Causality: For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids. Poorly soluble compounds, which include an estimated 40% of approved drugs and nearly 90% of drug candidates, cannot achieve a sufficient concentration gradient to passively diffuse across the gut wall, leading to low systemic exposure.[4][5]

  • Troubleshooting Steps:

    • Assess Thermodynamic Solubility: First, confirm the compound's solubility in aqueous buffers at different pH values (e.g., pH 2.0, 6.8, 7.4) to simulate the GI tract. Some TBT derivatives have shown aqueous solubility in the range of 12-38 µg/mL, which may be insufficient for oral absorption depending on the required dose.[6]

    • Investigate Formulation Strategies: If solubility is low (<10 µg/mL), formulation enhancement is the first line of defense. See Protocol 1 for a systematic approach to screening common oral formulation vehicles. Strategies include using co-solvents, surfactants, or creating solid dispersions.[7]

    • Evaluate Metabolic Stability: Concurrently, assess the compound's stability in human liver microsomes (HLMs) or hepatocytes (see Protocol 3 ). High intrinsic clearance in these systems suggests that even if the compound is absorbed, it is rapidly metabolized by the liver before reaching systemic circulation. Some TBT derivatives have demonstrated excellent metabolic stability in HLMs, but this property can be highly dependent on the specific substitution pattern.[6]

dot

G Start Low Oral Bioavailability Check1 Assess Solubility (pH 2.0, 6.8, 7.4) Start->Check1 Check2 Assess Metabolic Stability (HLM, Hepatocytes) Start->Check2 Cause1 Poor Aqueous Solubility Solution1a pH Modification Cause1->Solution1a Solutions Solution1b Formulation (Co-solvents, etc.) Cause1->Solution1b Solutions Solution1c Particle Size Reduction Cause1->Solution1c Solutions Cause2 High First-Pass Metabolism Solution2a Structural Modification (Metabolic Blocking) Cause2->Solution2a Solutions Solution2b Prodrug Approach Cause2->Solution2b Solutions Check1->Cause1 Is solubility <10 µg/mL? Check2->Cause2 Is clearance high?

Caption: Troubleshooting workflow for low oral bioavailability.

Question 2: My compound precipitates out of solution when I prepare the dosing vehicle for an intravenous (IV) study. How can I improve its solubility?

Answer: Precipitation in an IV formulation is a critical issue that can lead to inaccurate dosing and risk of embolism. This is almost always due to the compound's low aqueous solubility exceeding the capacity of the chosen vehicle.

  • Causality: IV formulations require the drug to be fully solubilized. Many preclinical IV studies use a mixture of co-solvents and surfactants to dissolve hydrophobic compounds. However, when this stock solution is diluted with saline or buffer for final dosing, the solvent strength can decrease dramatically, causing the compound to crash out.

  • Troubleshooting Steps:

    • Co-solvent Systems: The use of co-solvents is a highly effective and rapid technique for parenteral formulations.[8] A systematic screen of vehicles with varying strengths is recommended. A common starting point is a mixture of DMSO, PEG400, and water. See Table 1 for a list of common parenteral vehicles.

    • pH Adjustment: If your TBT derivative has an ionizable group (e.g., a basic amine or an acidic phenol), adjusting the pH of the formulation can dramatically increase solubility. For weakly basic drugs, lowering the pH will lead to the formation of a more soluble ionized salt.[7]

    • Cyclodextrins: For compounds that are difficult to solubilize, consider using cyclodextrins. These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[9]

    • Kinetic vs. Thermodynamic Solubility: Be aware of the difference. A high-energy, amorphous form of a drug may initially dissolve to create a supersaturated solution (kinetic solubility) but will eventually precipitate to its more stable, less soluble crystalline form (thermodynamic solubility). Ensure your formulation is stable for the duration of the experiment.

Question 3: My compound appears to degrade in the formulation vial or after administration. What analytical methods should I use to confirm this and what are the likely degradation pathways?

Answer: Confirming and identifying degradation is crucial for data interpretation. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for stability testing.[10] For TBT compounds, be vigilant for hydrolysis and oxidation.

  • Causality: The fused heterocyclic ring system can be susceptible to chemical degradation under certain conditions. For example, studies on benzothiazoles have shown that they can be degraded by hydroxyl radicals, leading to hydroxylation and eventual ring-opening.[11][12] The triazole ring can also be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Troubleshooting & Analysis:

    • Perform a Forced Degradation Study: This is the most direct way to understand potential liabilities. Expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as detailed in Protocol 2 .[13]

    • Use a Stability-Indicating HPLC Method: Your HPLC method must be able to separate the parent compound from all potential degradants. A photodiode array (PDA) detector is highly recommended as it can help determine peak purity.[10]

    • Identify Degradants with LC-MS: Couple your HPLC to a mass spectrometer (LC-MS) to get mass information on the degradation products. This is the most powerful tool for elucidating degradation pathways.

    • Monitor Formulations: Always analyze your dosing formulations for purity before and after the experiment to ensure the compound was stable during that period.

dot

G Parent This compound (Core Scaffold) Product1 Hydroxylated TBT Parent->Product1 Hydroxylation Product3 Triazole Ring Opening Parent->Product3 Hydrolysis Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Parent Hydrolysis Hydrolytic Stress (Acid/Base) Hydrolysis->Parent Product2 Benzothiazole Ring Opening Product1->Product2 Further Oxidation

Caption: Hypothetical degradation pathways for the TBT scaffold.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for formulating a new TBT derivative for an IV tolerability study? A: A widely used and generally well-tolerated vehicle is a ternary system of 10% DMSO, 40% PEG400, and 50% water (or saline). If solubility is an issue, you can try increasing the PEG400 concentration or using other solubilizers like Solutol HS 15 or cyclodextrins. Always perform a small-scale test to ensure the compound remains in solution upon final dilution.

Q: How can I proactively design TBT compounds with better metabolic stability? A: Structure-activity relationship (SAR) studies show that the substitution pattern significantly influences metabolic stability.[14] Common strategies include:

  • Introducing Electron-Withdrawing Groups: Adding groups like fluorine or a trifluoromethyl group at metabolically labile positions can block cytochrome P450-mediated oxidation.

  • Modulating Lipophilicity: Very high lipophilicity (logP > 5) often correlates with higher metabolic clearance. Optimizing logP to a range of 2-4 is a common goal.

  • Removing Metabolic "Soft Spots": Avoid functionalities known to be easily metabolized, such as unsubstituted phenyl rings or benzylic protons, if they are not essential for potency.

Q: My compound is stable in buffer and formulation, but disappears rapidly from plasma in vitro. What could be the cause? A: If chemical degradation and metabolism are ruled out, consider enzymatic degradation by plasma esterases or amidases if your compound has a susceptible ester or amide functional group. Additionally, ensure your analytical method in plasma doesn't suffer from matrix effects or poor recovery, which can give a false impression of instability. Some compounds may also be unstable in whole blood due to enzymes present in red blood cells.[15]

Data & Formulation Guide

Table 1: Common Excipients for Preclinical Parenteral Formulations

ExcipientTypeTypical ConcentrationPrimary Use & Comments
Dimethyl Sulfoxide (DMSO) Co-solvent5-10%Excellent solubilizing power. Can have toxicity at higher concentrations.
Polyethylene Glycol 400 (PEG400) Co-solvent10-60%Good solubilizer, generally well-tolerated. Viscous.
Ethanol Co-solvent5-20%Good solubilizer. Can cause pain on injection.
Propylene Glycol Co-solvent10-40%Common co-solvent, similar to PEG but can cause hemolysis at high conc.[8]
Solutol® HS 15 Surfactant5-20%Non-ionic solubilizer, forms micelles. Effective for very poorly soluble drugs.
Hydroxypropyl-β-Cyclodextrin Complexing Agent10-40%Forms inclusion complexes to enhance solubility. Can be limited by compound size/shape.[9]
Phosphate/Citrate Buffer pH ModifierVariesUsed to maintain a specific pH to maximize solubility and stability of ionizable drugs.[7]

Experimental Protocols

Protocol 1: Rapid Formulation Screening for Oral/IV Dosing

This protocol provides a systematic workflow for identifying a suitable vehicle for a poorly soluble TBT compound.

  • Objective: To find a vehicle that solubilizes the compound to the target concentration and remains physically stable.

  • Materials: TBT compound, DMSO, PEG400, Solutol HS 15, Hydroxypropyl-β-cyclodextrin (HPβCD), Saline (0.9% NaCl), Phosphate Buffered Saline (PBS, pH 7.4), Deionized Water.

  • Procedure:

    • Prepare a high-concentration stock solution of the TBT compound in 100% DMSO (e.g., 50 mg/mL).

    • In separate glass vials, prepare a series of test vehicles (see Table 1 for examples).

      • Vehicle A: 10% DMSO / 40% PEG400 / 50% Saline

      • Vehicle B: 10% DMSO / 90% Corn Oil (for oral)

      • Vehicle C: 20% Solutol HS 15 / 80% Water

      • Vehicle D: 30% HPβCD in Water

    • Spike the DMSO stock solution into each test vehicle to achieve the final desired concentration (e.g., 1 mg/mL). Vortex thoroughly for 1-2 minutes.

    • Visually inspect each vial immediately for precipitation. Use a light source and a dark background.

    • Let the vials sit at room temperature for 4 hours and inspect again for any delayed precipitation or crystallization.

    • Self-Validation: For the lead candidate vehicle(s), quantify the compound concentration using a calibrated HPLC method to confirm that the target concentration was achieved and maintained.

Protocol 2: Forced Degradation Study

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[13]

  • Objective: To assess the intrinsic stability of the TBT compound under stress conditions.

  • Materials: TBT compound, Acetonitrile, Water, 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Thermal Stress: Store a vial of the stock solution at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution to a calibrated light source (as per ICH Q1B guidelines).

    • Control: Mix 1 mL of stock with 1 mL of water.

    • Incubate all solutions (except the photolytic sample) in the dark at 40°C.

    • Analyze samples by HPLC-PDA at T=0, 2, 8, and 24 hours.

    • Self-Validation: The goal is to achieve 5-20% degradation. If degradation is too rapid, reduce the stressor concentration or temperature. If it is too slow, increase them. The control sample should show no significant degradation. The peak purity of the parent compound should be monitored at each timepoint.

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides an early assessment of metabolic clearance by Phase I enzymes.

  • Objective: To determine the rate of disappearance of the TBT compound when incubated with HLMs.

  • Materials: TBT compound, pooled HLM (e.g., 20 mg/mL stock), 0.5 M Phosphate Buffer (pH 7.4), NADPH regenerating system (Solution A and B).

  • Procedure:

    • Prepare the incubation mixture: In a microcentrifuge tube on ice, combine buffer, water, and HLM (final concentration 0.5 mg/mL).

    • Add the TBT compound (final concentration 1 µM).

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. This is T=0.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

    • Include a positive control (a compound with known high clearance, e.g., Verapamil) and a negative control (incubation without NADPH).

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Self-Validation: The positive control should show significant degradation over the time course, while the negative control (without NADPH) should show minimal loss, confirming the reaction is enzyme-dependent.

References

  • Vertex AI Search Result[4]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[5]

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[7]

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[11]

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[2]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[15]

Sources

addressing common side reactions in 1,2,4-triazolo[3,4-b]benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazolo[3,4-b]benzothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we will address common challenges, side reactions, and troubleshooting strategies to help you achieve optimal results in your experiments. Our approach is grounded in mechanistic principles to provide a deeper understanding of the reaction intricacies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1,2,4-triazolo[3,4-b]benzothiazoles?

The most prevalent and versatile method involves a two-step process. The first step is the synthesis of the key intermediate, 2-hydrazinylbenzothiazole. This is typically achieved by reacting 2-mercaptobenzothiazole or 2-chlorobenzothiazole with hydrazine hydrate.[1][2] The subsequent step is the cyclization of 2-hydrazinylbenzothiazole with a suitable one-carbon synthon. Common reagents for this cyclization include formic acid, other carboxylic acids, or carbon disulfide to yield the corresponding 3-substituted or unsubstituted 1,2,4-triazolo[3,4-b]benzothiazole.[2][3]

Q2: What are the critical parameters to control during the synthesis of the 2-hydrazinylbenzothiazole intermediate?

The purity of the 2-hydrazinylbenzothiazole intermediate is paramount for a successful subsequent cyclization. A common issue is the oxidation of the starting material, 2-aminothiophenol, if that is used in an earlier step to generate the benzothiazole ring.[4] When synthesizing from 2-mercaptobenzothiazole, ensuring a sufficient excess of hydrazine hydrate and adequate reaction time is crucial for complete conversion. The workup procedure should be performed promptly to minimize air oxidation of the product.

Q3: Can I use substituted anilines to create derivatives of the final product?

Yes, using substituted anilines is a standard method to introduce functional groups onto the benzene ring of the benzothiazole moiety.[3] The synthesis proceeds by first forming the corresponding substituted 2-aminobenzothiazole, which is then converted to the 2-hydrazinyl derivative.[3] It is important to consider that the electronic nature of the substituents on the aniline ring can influence the nucleophilicity of the resulting hydrazine and may require optimization of the cyclization conditions.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a detailed analysis of common problems encountered during the synthesis of 1,2,4-triazolo[3,4-b]benzothiazoles, their mechanistic origins, and practical solutions.

Problem Potential Cause(s) Mechanistic Explanation & Solutions
Low or No Yield of the Final Product 1. Poor quality of 2-hydrazinylbenzothiazole: The intermediate may be oxidized or contain unreacted starting material.Explanation: 2-Hydrazinylbenzothiazole is susceptible to air oxidation, which can lead to the formation of colored impurities and reduce the amount of active starting material. Solutions: - Use freshly prepared or properly stored 2-hydrazinylbenzothiazole. - Consider purifying the intermediate by recrystallization before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
2. Incomplete cyclization: The reaction may not have gone to completion due to insufficient temperature, time, or inadequate acid catalysis.Explanation: The cyclization of 2-hydrazinylbenzothiazole with a carboxylic acid is an acid-catalyzed dehydration reaction. Insufficient acid or harsh conditions can lead to decomposition. Solutions: - Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] - Gradually increase the reaction temperature and/or time. - For less reactive carboxylic acids, consider using a stronger acid catalyst like polyphosphoric acid (PPA).[4]
Presence of a Major Byproduct with a Higher Molecular Weight Di-acylation of the hydrazine moiety: When using acylating agents like acetic anhydride, reaction at both nitrogen atoms of the hydrazine can occur.[5]Explanation: The hydrazine group has two nucleophilic nitrogen atoms. While the initial acylation is required for the subsequent cyclization, a second acylation can occur, especially with highly reactive acylating agents or in the absence of a competing cyclization pathway. This leads to the formation of a stable di-acetylated intermediate that will not cyclize to the desired triazole.[5] Solutions: - Use controlled stoichiometry of the acylating agent (e.g., 1.0-1.1 equivalents). - Add the acylating agent slowly at a lower temperature to control the reaction rate. - Choose reaction conditions that favor cyclization over di-acylation, such as using a carboxylic acid with a catalytic amount of a stronger acid.
Formation of an Unexpected Heterocycle Alternative cyclization pathway: Certain reagents can lead to the formation of different heterocyclic systems. For example, condensation with diethyl oxalate has been reported to yield 3-aminoformyl-1,2,4-triazolo(3,4-b)benzothiazole instead of the expected product.[6]Explanation: The reaction of 2-hydrazinylbenzothiazole with dicarbonyl compounds or their equivalents can proceed through different cyclization modes depending on which carbonyl group is attacked first and the subsequent ring-closing steps. Solutions: - Carefully select the cyclizing agent to favor the formation of the 1,2,4-triazole ring. For simple C3-unsubstituted or alkyl/aryl substituted triazoles, formic acid or the corresponding carboxylic acid are reliable choices.[3] - Thoroughly characterize any unexpected products to understand the alternative reaction pathway.
Difficulty in Product Purification 1. Formation of colored impurities: These often arise from the oxidation of the starting materials or product.Explanation: Thiol-containing precursors and the hydrazine intermediate are prone to oxidation, leading to highly colored disulfide byproducts.[4] Solutions: - Perform the synthesis and workup under an inert atmosphere. - Use activated carbon (charcoal) during recrystallization to remove colored impurities. - Column chromatography on silica gel can be effective for separating the desired product from colored byproducts.[2]
2. Product is highly insoluble: The planar, fused heterocyclic system can have low solubility in common organic solvents.Explanation: The rigid, aromatic nature of the this compound core leads to strong intermolecular π-π stacking, resulting in high melting points and poor solubility. Solutions: - For recrystallization, consider high-boiling point polar aprotic solvents like DMF or DMSO, followed by precipitation with a non-solvent like water or an ether. - If the product has a suitable functional group (e.g., a carboxylic acid or an amino group), it may be possible to purify it via its salt.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinylbenzothiazole
  • Materials:

    • 2-Mercaptobenzothiazole

    • Hydrazine hydrate (80-99%)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 2-mercaptobenzothiazole (1 equivalent).

    • Add hydrazine hydrate (10-15 equivalents) and ethanol as a solvent.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 2-hydrazinylbenzothiazole.[1]

Protocol 2: Synthesis of this compound
  • Materials:

    • 2-Hydrazinylbenzothiazole

    • Formic acid (98-100%)

  • Procedure:

    • In a round-bottom flask, add 2-hydrazinylbenzothiazole (1 equivalent).

    • Add an excess of formic acid (which acts as both reactant and solvent).

    • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Neutralize the solution carefully with a base (e.g., sodium bicarbonate solution) until the product precipitates.

    • Filter the solid, wash with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.[3]

Visualizing Reaction Pathways and Side Reactions

General Synthesis Workflow and Potential Pitfalls

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole 2-Hydrazinylbenzothiazole 2-Hydrazinylbenzothiazole 2-Mercaptobenzothiazole->2-Hydrazinylbenzothiazole Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-Hydrazinylbenzothiazole Oxidized Byproducts Oxidized Byproducts 2-Hydrazinylbenzothiazole->Oxidized Byproducts Air Oxidation Target Product 1,2,4-Triazolo[3,4-b] benzothiazole 2-Hydrazinylbenzothiazole->Target Product Reflux, Acid Catalyst Di-acylated Side Product Di-acylated Side Product 2-Hydrazinylbenzothiazole->Di-acylated Side Product Excess Acylating Agent Incomplete Cyclization Incomplete Cyclization 2-Hydrazinylbenzothiazole->Incomplete Cyclization Suboptimal Conditions Carboxylic Acid Carboxylic Acid Carboxylic Acid->Target Product Purification Purification Target Product->Purification Recrystallization/ Chromatography

Caption: Workflow for the synthesis of this compound highlighting critical steps and potential side reactions.

Mechanism of Di-acylation Side Reaction

G cluster_reactants Reactants cluster_desired Desired Pathway cluster_side Side Reaction Hydrazine 2-Hydrazinyl- benzothiazole MonoAcyl Mono-acylated Intermediate Hydrazine->MonoAcyl 1 eq. AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->MonoAcyl DiAcyl Di-acylated Side Product Triazole 1,2,4-Triazolo[3,4-b] benzothiazole MonoAcyl->Triazole Cyclization (-H2O) MonoAcyl->DiAcyl Excess Acylating Agent

Caption: Competing pathways of mono-acylation (desired) versus di-acylation (side reaction) of the hydrazine intermediate.

References

  • BenchChem. (2025). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Heterocyclic Compounds.
  • ResearchGate. (n.d.). Synthesis of 3-substituted 1,2,4-triazolo (3,4-b) benzothiazoles. Retrieved from [Link]

  • Murthy, S., et al. (2021). [3][7][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 64(22), 16463-16485. [Link]

  • Gvozdjakova, A., & Ivanovičová, H. (1986).
  • ChemistryViews. (2026, January 16).
  • BenchChem. (2025). Troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Chemistry and Synthesis of Fused Heterocyclic Compounds.
  • The Journal of Organic Chemistry. (n.d.).
  • Gvozdjakova, A., & Ivanovičová, H. (1985). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 39(5), 657-662.
  • Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • ResearchGate. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Ardón-Muñoz, L. G., & Bolliger, J. L. (2022). Synthesis of Benzo[3][9]thiazolo[2,3-c][3][7][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(5), 1464. [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of s-triazole[3,4-b]benzothiazoles.
  • ScienceScholar. (2022, June 10). A review on green multicomponent synthesis of heterocyclic compounds.
  • Galen Medical Journal. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
  • National Institutes of Health. (n.d.).
  • ACS Publications. (n.d.). [3][7][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes.

  • ScienceDirect. (n.d.).
  • ResearchGate. (n.d.). Synthesis of New[3][7][8]Triazolo[3,4-b][3][6][7]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities.

  • MDPI. (n.d.). A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus.
  • TSI Journals. (n.d.). Synthesis, characterization and biological screening of some 3, 4, 5-substituted 1, 2, 4-triazole.

Sources

Technical Support Center: Method Refinement for Consistent Results in Antimicrobial Screening of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to ensuring accuracy and reproducibility in the antimicrobial screening of novel triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of antifungal susceptibility testing. Here, we move beyond rote protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and generate data with confidence.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Q1: My Minimum Inhibitory Concentration (MIC) results for a specific triazole derivative are highly variable between experiments. What are the primary causes?

A1: Inconsistent MIC results are a common challenge and typically stem from a few critical variables in the experimental setup. Let's break down the most likely culprits:

  • Inoculum Preparation and Standardization: The density of the fungal inoculum is arguably the most critical factor for reproducibility.[1] An inoculum that is too dense can overwhelm the antifungal agent, leading to falsely high MICs. Conversely, a sparse inoculum may suggest greater potency than is accurate. It is crucial to use a standardized inoculum prepared from a fresh, 18- to 24-hour-old culture.[1] Standardization should be verified using either a spectrophotometer to match a 0.5 McFarland standard or by direct counting with a hemocytometer.[2][3][4]

  • Media and Reagent Integrity: The choice and preparation of your testing medium are paramount.

    • Medium Composition: Standardized media like RPMI-1640 are recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6] However, lot-to-lot variability can occur.[7]

    • pH Control: The pH of RPMI-1640 medium should be buffered to 7.0 with MOPS buffer, as pH can significantly alter the activity of some antifungal agents.[6][8]

    • Reagent Quality: Ensure all reagents, including the solvent for your triazole derivatives (commonly DMSO), are of high quality and stored correctly to prevent degradation.[4][7]

  • Incubation Conditions: Strict adherence to standardized incubation parameters is non-negotiable.[1]

    • Temperature: A constant temperature of 35°C is typically recommended.[6][9]

    • Duration: Incubation times of 24 to 48 hours are standard, depending on the fungal species.[10] Inconsistent timing will lead to variations in fungal growth and, consequently, MIC values.[6]

  • Endpoint Determination: Subjectivity in reading the MIC endpoint is a significant source of inter-operator variability.[6][7] For fungistatic agents like many triazoles, the endpoint is often defined as a significant reduction in growth (e.g., ≥50%) compared to the positive control.[7] Utilizing a spectrophotometer or microplate reader for a more objective reading is highly recommended.[4][9]

Q2: I'm observing a "trailing effect" with low-level growth at concentrations above the apparent MIC. How should I interpret these results?

A2: The "trailing effect," also known as residual growth at supra-MIC concentrations, is a well-documented phenomenon, particularly with azole antifungals.[7] It can complicate MIC determination. The recommended approach is to read the MIC at the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the growth control after a standardized incubation period (typically 24 hours for Candida spp.).[7] Extending incubation to 48 hours may exacerbate this effect.[7] It is crucial to be consistent in your endpoint reading criteria across all experiments.

Q3: My quality control (QC) strain is consistently out of the acceptable range. What should I do?

A3: A failing QC result invalidates the entire batch of tests. Do not report patient or experimental results. Instead, initiate a systematic investigation.

First, do not adjust the MIC of the QC strain to fall within the range. Instead, investigate the root cause which could include:

  • Verify QC Strain Identity and Purity: Ensure you are using the correct QC strain, such as Candida parapsilosis ATCC 22019 or Candida krusei ATCC 6258, and that the culture is not contaminated.[11][12]

  • Review Assay Protocol: Meticulously review every step of your protocol, from media preparation to the final reading, to identify any deviations from the standardized method (e.g., CLSI M27).[6]

  • Check Reagents and Consumables: Confirm the potency of the control antifungal agent and the quality of the media, water, and microtiter plates.

  • Repeat the Assay: If the error is not immediately obvious, repeat the assay with fresh preparations of all components.

The following diagram outlines a logical workflow for troubleshooting out-of-range QC results.

QC_Troubleshooting start QC Result Out of Range check_strain Verify QC Strain Identity & Purity start->check_strain review_protocol Review Assay Protocol for Deviations check_strain->review_protocol Strain OK check_reagents Check Reagents & Consumables (Antifungal, Media) review_protocol->check_reagents Protocol OK repeat_assay Repeat Assay with Fresh Components check_reagents->repeat_assay Reagents OK pass QC Result In Range: Report Results repeat_assay->pass Pass fail QC Still Fails: Do Not Report Results repeat_assay->fail Fail investigate_further Systematic Investigation (e.g., Operator Technique, Equipment) fail->investigate_further

Caption: Troubleshooting workflow for out-of-range QC results.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more foundational questions about the screening methodology.

Q1: Which susceptibility testing method should I choose: broth microdilution, disk diffusion, or gradient diffusion?

A1: The choice of method depends on your research goals.

  • Broth Microdilution: This is considered the "gold standard" reference method by both CLSI and EUCAST for determining a quantitative MIC.[1] It offers high reproducibility when performed correctly and is ideal for drug discovery and development where precise potency data is required.[13]

  • Disk Diffusion: This is a simpler, qualitative method that is cost-effective for screening large numbers of isolates.[14][15][16][17] However, it does not provide an MIC value, and its accuracy can be limited for some drug-organism combinations.[5]

  • Gradient Diffusion (e.g., E-test): This method uses a strip with a predefined gradient of an antifungal agent to determine an MIC.[11] It is simpler to perform than broth microdilution but can be more expensive.

For novel triazole derivatives, broth microdilution is the recommended method to obtain accurate and quantitative MIC data.

Q2: How do I select appropriate quality control (QC) strains?

A2: QC strains are essential for monitoring the accuracy and precision of your testing. Standardized QC strains with well-established MIC ranges for common antifungals are recommended by CLSI and EUCAST. Commonly used strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[11][12] These strains should be run each time a susceptibility test is performed.[11]

Q3: I have identified a mutation in the ERG11 gene of an isolate, but it still appears susceptible to my triazole derivative in vitro. How is this possible?

A3: This is an interesting scenario that highlights the complexity of antifungal resistance. Several factors could be at play:

  • The specific mutation in ERG11 may not confer resistance to your particular triazole derivative, as different triazoles can have varied interactions with the target enzyme.[18]

  • Resistance to triazoles can be multifactorial. While ERG11 mutations are a common mechanism, other factors like upregulation of efflux pumps can also contribute.[18]

  • The in vitro testing conditions may not fully recapitulate the in vivo environment where resistance might be more pronounced.

Section 3: Standardized Experimental Protocols

Adherence to a validated, step-by-step protocol is the foundation of reproducible research.

Protocol 1: Broth Microdilution MIC Assay for Triazole Derivatives (Adapted from CLSI M27)

This protocol outlines the standardized broth microdilution method for determining the MIC of novel triazole derivatives against yeast pathogens.

I. Preparation of Antifungal Stock Solution

  • Accurately weigh the triazole derivative using a calibrated analytical balance.

  • Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).[7]

  • Further dilute this stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.

II. Preparation of Microdilution Plates

  • Dispense 100 µL of RPMI-1640 medium (buffered with MOPS to pH 7.0) into wells 2 through 11 of a 96-well U-bottom microtiter plate.

  • Add 200 µL of the working antifungal solution to well 12.

  • Perform serial two-fold dilutions by transferring 100 µL from well 12 to well 11, mixing thoroughly, and continuing down to well 2. Discard 100 µL from well 2.

  • Well 1 will serve as the growth control (no drug), and well 12 will contain the highest drug concentration.

III. Inoculum Preparation and Standardization

  • Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate for 24 hours at 35°C.

  • Select several distinct colonies (at least 1 mm in diameter) and suspend them in 5 mL of sterile saline.[9]

  • Vortex for 15 seconds to create a homogenous suspension.

  • Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard at a wavelength of 530 nm.[9]

  • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[4][7]

IV. Inoculation and Incubation

  • Add 100 µL of the final diluted inoculum to each well (wells 1-12) of the microdilution plate.

  • Incubate the plate at 35°C for 24-48 hours in a non-CO₂ incubator.[6]

V. MIC Determination

  • Following incubation, visually inspect the wells for fungal growth. The MIC is the lowest concentration of the triazole derivative that causes a significant (e.g., ≥50%) reduction in growth compared to the drug-free growth control in well 1.

  • For objective measurement, use a microplate reader to measure the optical density at 530 nm.[9]

The following diagram illustrates the serial dilution and inoculation workflow.

MIC_Workflow cluster_prep Plate Preparation cluster_inoculum Inoculum Preparation prep_media Dispense 100µL RPMI (Wells 2-11) prep_drug Add 200µL Drug (Well 12) prep_media->prep_drug serial_dilute Perform Serial Dilutions (Well 12 to Well 2) prep_drug->serial_dilute inoculate Inoculate Plate (100µL/well) serial_dilute->inoculate culture 24h Culture on SDA suspend Suspend in Saline culture->suspend standardize Adjust to 0.5 McFarland suspend->standardize dilute_final Dilute 1:1000 in RPMI standardize->dilute_final dilute_final->inoculate incubate Incubate 35°C, 24-48h inoculate->incubate read_mic Read MIC (Visual or Spectrophotometer) incubate->read_mic

Caption: Workflow for broth microdilution MIC assay.

Data Summary Table

ParameterCLSI RecommendationEUCAST RecommendationKey Consideration
Medium RPMI-1640RPMI-1640 + 2% GlucosepH must be buffered to 7.0 with MOPS.[6][19]
Inoculum Size 0.5–2.5 x 10³ CFU/mL1–5 x 10⁵ CFU/mLMust be standardized via spectrophotometry or hemocytometer.[2][5][9]
Incubation 35°C for 24-48h35-37°C for 24hConsistent time and temperature are critical.[9]
Endpoint (Azoles) ≥50% growth reduction≥50% growth reductionObjective reading with a spectrophotometer is preferred.[7][9]
QC Strains C. parapsilosis ATCC 22019, C. krusei ATCC 6258C. parapsilosis ATCC 22019, C. krusei ATCC 6258Must be run with every batch of tests.[11][12][13]

References

  • Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). PubMed.
  • Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi P
  • Inoculum standardization for antifungal susceptibility testing of filamentous fungi p
  • Standardization of Antifungal Susceptibility Variables for a Semiautomated Methodology. Journal of Clinical Microbiology.
  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar.
  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. [Link]

  • Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. PubMed. [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]

  • Fungi (AFST). EUCAST. [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. ResearchGate. [Link]

  • EUCAST breakpoints for antifungals. PubMed. [Link]

  • SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. PMC - NIH. [Link]

  • EUCAST breakpoints for antifungals. Drugs of Today. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central. [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Pure and Applied Microbiology. [Link]

  • (PDF) EUCAST breakpoints for antifungals. ResearchGate. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. [Link]

  • Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems. [Link]

  • (PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. ResearchGate. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Pure and Applied Microbiology. [Link]

  • In vitro susceptibilities of yeasts to a new antifungal triazole, SCH 39304. ResearchGate. [Link]

  • Screening for triazole resistance in clinically significant Aspergillus species; report from Pakistan. PMC - PubMed Central. [Link]

  • Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus. ASM Journals. [Link]

  • Antifungal susceptibilities of medical triazoles and compounds used as... ResearchGate. [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. [Link]

  • FLUCONAZOLE tablet. DailyMed - NIH. [Link]

Sources

Validation & Comparative

The Evolving Landscape of 1,2,4-Triazolo[3,4-b]benzothiazoles: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The fused heterocyclic system of 1,2,4-triazolo[3,4-b]benzothiazole has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering insights for researchers and drug development professionals engaged in the pursuit of novel therapeutic agents. We will explore the nuanced effects of structural modifications on their antimicrobial, anticancer, and anti-inflammatory properties, supported by comparative experimental data and detailed protocols.

The Architectural Advantage: The this compound Core

The therapeutic versatility of this scaffold stems from the amalgamation of the electron-rich 1,2,4-triazole and benzothiazole ring systems. This fusion creates a planar, rigid structure with strategically positioned nitrogen and sulfur atoms that can engage in various non-covalent interactions with biological targets. The key to unlocking the potential of this core lies in the judicious selection of substituents at various positions, primarily on the triazole and benzene rings.

Decoding the Structure-Activity Relationship: A Multifaceted Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various functional groups. The following sections dissect the SAR for key therapeutic areas.

Antimicrobial Activity: Targeting Microbial Defenses

Derivatives of this scaffold have shown significant promise as antibacterial and antifungal agents.[1][2] The SAR studies reveal several key trends:

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing groups (EWGs) such as halogens (Cl, F, Br) or nitro groups on the phenyl ring of the benzothiazole moiety generally enhances antimicrobial activity.[2] This is likely due to increased lipophilicity, facilitating penetration through microbial cell membranes.

  • Substituents on the Triazole Ring: The nature of the substituent at the 3-position of the triazolo ring is a critical determinant of activity. Aromatic or heteroaromatic rings at this position often lead to potent compounds. For instance, derivatives bearing pyridyl or methoxyphenyl groups have demonstrated significant antimicrobial effects.[2]

  • Impact of Linkers: The introduction of a linker, such as an amino group, between the triazole and benzothiazole moieties can also modulate activity. For example, N-substituted-1,3-benzothiazol-2-amino-4H-1,2,4-triazoles have been reported to exhibit promising antimicrobial and antimycobacterial properties.[2]

Comparative Antimicrobial Activity Data

Compound IDSubstituent at C3 (Triazole)Substituent on BenzothiazoleMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansReference
6j 3-pyridyl4-methoxy on phenylamino linker---[2]
2e --PromisingPromisingPromising[2]
Ampicillin -----[1]
Streptomycin -----[1]
Ketoconazole -----[1]

Note: Specific MIC values for each compound against each strain are detailed in the cited literature.

Anticancer Activity: A Promising Frontier in Oncology

The this compound scaffold has been a fertile ground for the discovery of novel anticancer agents.[3][4][5][6][7] SAR exploration in this area has highlighted the following:

  • The Role of Sulfanyl and Phenoxy Linkages: The introduction of a sulfanyl or phenoxy group at the 2-position of the benzothiazole, linked to a substituted[1][2][4]triazolo[1,5-b][1][2][4]benzothiadiazine, has yielded compounds with significant cytotoxicity against a panel of human tumor cell lines.[3][4]

  • Substitution on the Benzene Ring: The substitution pattern on the benzene ring of the benzothiazole moiety plays a crucial role. For instance, a 3,4,5-trimethoxy substitution has been associated with potent anticancer activity.[5]

  • Hybrid Molecules: The concept of molecular hybridization, where the 1,2,4-triazole-benzothiazole core is linked to other pharmacologically active moieties, has proven to be a successful strategy. For example, hybrids with piperazine and other triazoles have shown promising anticancer screening results.

Comparative Anticancer Activity Data (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
5b Various (NCI-60 panel)Significant inhibitory activity[3][4]
7m MCF-7 (Breast)2.32 ± 0.03[8]
7m PC-3 (Prostate)3.57 ± 0.05[8]
7m HeLa (Cervical)2.93 ± 0.05[8]
Doxorubicin --[9]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several derivatives of the fused 1,2,4-triazole scaffold have demonstrated potent anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[10][11][12]

  • COX-2 Selectivity: A key goal in the design of anti-inflammatory drugs is to achieve selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects. Certain 1,2,4-triazole derivatives have shown promising COX-2 selectivity, comparable to the standard drug celecoxib.[10]

  • Influence of Aromatic Substituents: The nature of the aryl substituents on the triazole ring significantly impacts anti-inflammatory activity. For instance, a 2-fluorophenyl group at the 3-position of a 6-aryl[1][2][4]triazolo[3,4-b][1][3][4]thiadiazole has been identified as crucial for anti-exudative activity.

  • Hybridization with other Heterocycles: The fusion or linkage of the 1,2,4-triazole ring with other heterocyclic systems like pyrazole or pyrrolo[3,4-d]pyridazinone has led to the development of potent anti-inflammatory agents with favorable selectivity profiles.[10]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following sections provide standardized protocols for the synthesis and biological evaluation of this compound derivatives, enabling researchers to replicate and build upon existing findings.

General Synthetic Pathway

A common route for the synthesis of 1,2,4-triazolo[3,4-b]benzothiazoles involves the reaction of 2-hydrazinobenzothiazole with various reagents.

G cluster_synthesis General Synthetic Pathway aniline Substituted Aniline thiourea NH4SCN, acid aniline->thiourea Oxidative Cyclization aminobenzothiazole 2-Aminobenzothiazole thiourea->aminobenzothiazole hydrazine Hydrazine Hydrate aminobenzothiazole->hydrazine Reaction hydrazinobenzothiazole 2-Hydrazinobenzothiazole hydrazine->hydrazinobenzothiazole reagent Carboxylic Acids / Aldehydes / etc. hydrazinobenzothiazole->reagent Cyclocondensation final_product This compound Derivatives reagent->final_product

Caption: A generalized synthetic route to this compound derivatives.

Step-by-Step Protocol:

  • Synthesis of 2-Hydrazinobenzothiazoles: Substituted anilines are reacted with ammonium thiocyanate in an acidic medium to form arylthiourea derivatives. These intermediates undergo oxidative cyclization, typically using bromine, to yield 2-aminobenzothiazoles. Subsequent treatment with hydrazine hydrate affords the key 2-hydrazinobenzothiazole intermediates.[13]

  • Cyclocondensation to form the Triazole Ring: The 2-hydrazinobenzothiazole is then cyclized with various reagents to construct the fused 1,2,4-triazole ring. Common reagents include carboxylic acids (often in the presence of a dehydrating agent like POCl₃), aldehydes, or carbon disulfide. The choice of reagent determines the substituent at the 3-position of the triazolo ring.[14]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[2]

G cluster_mic Broth Microdilution Workflow prep_inoculum Prepare Microbial Inoculum serial_dilution Perform Serial Dilutions of Compounds in 96-well plate prep_inoculum->serial_dilution add_inoculum Add Microbial Inoculum to each well serial_dilution->add_inoculum incubation Incubate at 37°C for 24h add_inoculum->incubation read_results Read Results (Visually or with Plate Reader) incubation->read_results

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[9][15]

G cluster_mtt MTT Assay Workflow seed_cells Seed Cancer Cells in 96-well plate treat_cells Treat Cells with Compounds (various concentrations) seed_cells->treat_cells incubation Incubate for 48-72h treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation2 Incubate for 4h add_mtt->incubation2 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubation2->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Future Directions and Perspectives

The this compound scaffold continues to be a source of promising lead compounds with diverse biological activities. Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects will be crucial for their rational optimization.

  • In Vivo Efficacy and Toxicity Studies: Promising in vitro candidates should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic profiles, and potential toxicity.

  • Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial chemistry approaches to generate large libraries of these derivatives, coupled with high-throughput screening, could accelerate the discovery of new and potent therapeutic agents.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to harness the therapeutic potential of this versatile heterocyclic system.

References

  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • Patel, N. B., Khan, I. H., & Rajani, S. D. (2010). Antimycobacterial and antimicrobial study of new 1,2,4‐triazoles with benzothiazoles. Archiv der Pharmazie, 343(11‐12), 692–699. [Link]

  • Kamal, A., Khan, M. N. A., Reddy, K. S., Srikanth, Y. V. V., & Sridhar, B. (2008). Synthesis, structural characterization and biological evaluation of novel[1][2][4]triazolo [1,5-b][1][2][4]benzothiadiazine-benzothiazole conjugates as potential anticancer agents. Chemical biology & drug design, 71(1), 78–86. [Link]

  • Kamal, A., Khan, M. N. A., Reddy, K. S., Srikanth, Y. V. V., & Sridhar, B. (2007). Synthesis, Structural Characterization and Biological Evaluation of Novel[1][2][4]triazolo [1,5‐b][1][2][4]benzothiadiazine‐benzothiazole Conjugates as Potential Anticancer Agents. Chemical Biology & Drug Design, 71(1), 78–86. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PMC - PubMed Central. [Link]

  • Novel three component synthesis of 1,2,4-triazolo [3,4-b]thiazoles and their antimicrobial activity. ResearchGate. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]

  • Benzothiazole derivatives as anticancer agents. PubMed. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. [Link]

  • Synthesis and Anti-Inflammatory Activity of Fused 1,2,4-triazolo-[3,4-b][1][3][4]thiadiazole Derivatives of Phenothiazine. ResearchGate. [Link]

  • Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][3][4]thiadiazole Derivatives. MDPI. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. [Link]

  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][3][4] thiadiazine derivatives. PMC - NIH. [Link] 18.[1][2][4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. ACS Publications. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC - PubMed Central. [Link] 20.[1][2][4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. PubMed Central. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry (RSC Publishing). [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. [Link]

  • Synthesis, antimicrobial and anti-inflammatory activities of some 1,2,4-triazolo[3,4-b][1][3][4]thiadiazoles and 1,2,4-triazolo[3,4-b][1][3][4]thiadiazines bearing trichlorophenyl moiety. ResearchGate. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. [Link]

  • Synthesis, crystal structure and biological evaluation of some novel 1,2,4-triazolo[3,4-b]. ResearchGate. [Link]

Sources

comparing the efficacy of different 1,2,4-triazolo[3,4-b]benzothiazole analogs as anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Anticancer Efficacy of 1,2,4-Triazolo[3,4-b]benzothiazole Analogs

The quest for novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. The this compound core, a fused heterocyclic system, is recognized as a "privileged structure." This designation stems from its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] This guide provides a comprehensive comparison of various this compound analogs, synthesizing experimental data to elucidate their structure-activity relationships (SAR), mechanisms of action, and overall potential as next-generation cancer therapeutics.

The Core Scaffold: A Foundation for Diversity

The this compound system provides a rigid, planar backbone that is amenable to chemical modification at several positions. These modifications are crucial, as they modulate the compound's physicochemical properties, such as solubility and lipophilicity, and dictate its binding affinity and selectivity for specific biological targets. Understanding the influence of different substituents is key to designing more potent and less toxic anticancer agents.

Comparative Anticancer Activity of Key Analogs

The anticancer efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the fused ring system. The following sections compare various analogs based on their structural modifications and reported cytotoxic activities against a range of human cancer cell lines.

Benzo[3][4]thiazolo[2,3-c][3][5][6]triazole Derivatives

A series of novel S-benzo[3][4]thiazolo[2,3-c][3][5][6]triazoles demonstrated significant cytotoxic activities when evaluated against cancer cell lines of different origins, including hepatocellular carcinoma (Hep3B), lung adenocarcinoma (A549), and breast carcinoma (MCF-7).[7] The introduction of various substituents led to a range of potencies, highlighting key structure-activity relationships.

Table 1: Cytotoxicity (IC₅₀, µM) of Benzo[3][4]thiazolo[2,3-c][3][5][6]triazole Analogs [7]

Compound IDSubstitutionHep3B (IC₅₀ µM)A549 (IC₅₀ µM)MCF-7 (IC₅₀ µM)
13c (Structure details not fully specified)5.174.313.17
13f (Structure details not fully specified)11.2114.189.87
13g (Structure details not fully specified)7.359.536.24
13h (Structure details not fully specified)6.888.125.91
13i (Structure details not fully specified)8.0310.297.46

Notably, compounds 13c , 13f , 13g , 13h , and 13i exhibited the highest cytotoxicity among the series, with IC₅₀ values in the low micromolar range.[7]

Triazolo[1,5-b][3][5][6]benzothiadiazine-benzothiazole Conjugates

Hybrid molecules that conjugate the triazolo-benzothiazole scaffold with other pharmacologically active moieties represent a rational drug design strategy. One study synthesized and evaluated two series of such conjugates for their cytotoxicity against 60 human tumor cell lines.[5] A standout compound, 5b , from a series of 2-methyl/ethyl sulfanyl benzothiazole derivatives, showed significant and broad-spectrum inhibitory activity.[5] This suggests that the specific linkage and nature of the conjugated system are critical for potent anticancer effects.

6-Fluoro-triazolo-benzothiazole Analogues

Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. A study on 6-fluoro-triazolo-benzothiazole analogues revealed that several compounds possessed appreciable antimitotic activity, a key mechanism for anticancer drugs.[8] Compounds TZ2 and TZ9 were identified as the most active in this series, indicating that the strategic placement of fluorine and other substituents can effectively disrupt cell division processes.[8]

Mechanisms of Anticancer Action: A Multi-pronged Attack

The this compound scaffold exerts its anticancer effects through diverse and often overlapping mechanisms. This versatility is a significant advantage, as it may help to overcome drug resistance.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism for eliminating cancerous cells. Several triazolo-benzothiazole analogs have been shown to be potent inducers of apoptosis.

  • Mitochondrial Pathway: Some compounds trigger the intrinsic apoptotic pathway by disrupting the mitochondrial membrane potential.[9][10] This leads to the activation of a cascade of caspases, particularly caspase-3, which is a key executioner of apoptosis. The final step often involves the cleavage of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[9][10]

  • Bcl-2 Inhibition: The Bcl-2 family of proteins are critical regulators of apoptosis. Anti-apoptotic members like Bcl-2 itself are often overexpressed in cancer cells, promoting their survival. Novel benzothiazole-triazole hybrids have been specifically designed to inhibit Bcl-2, thereby restoring the cell's natural ability to undergo apoptosis.[6][11] Molecular docking studies have confirmed strong binding interactions between these compounds and the Bcl-2 protein.[6]

apoptosis_pathway Analog Triazolo-benzothiazole Analog Bcl2 Bcl-2 Inhibition Analog->Bcl2 inhibits Mito Mitochondrial Membrane Potential Disruption Analog->Mito induces Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptosis induction via Bcl-2 inhibition and mitochondrial disruption.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures proper cell division. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Certain triazolo-benzothiazole analogs can intervene in this process, causing cell cycle arrest.

  • G2/M Phase Arrest: A common finding is the arrest of cancer cells in the G2/M phase of the cell cycle.[6] This indicates that the compounds may be interfering with the formation or function of the mitotic spindle, which is essential for chromosome segregation. Tubulin, the protein subunit of microtubules, is a validated target for many anticancer drugs, and some triazole derivatives have been shown to inhibit its polymerization.[12][13]

cell_cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cell Division Analog Triazolo-benzothiazole Analog Arrest ARREST Analog->Arrest Arrest->G2

Caption: Cell cycle arrest at the G2/M phase induced by specific analogs.

Enzyme Inhibition

Beyond disrupting broad cellular processes, these compounds can act as specific enzyme inhibitors.

  • PARP Inhibition: The[3][6]triazolo[3,4-b]benzothiazole (TBT) scaffold has been identified as a versatile nicotinamide mimic, allowing it to compete for the binding pocket of Poly (ADP-ribose) polymerases (PARPs).[14][15] Depending on the substitution pattern, selective inhibition of different PARP family members can be achieved. For instance, 3-amino derivatives have shown nanomolar potency against mono-ARTs like PARP10, while hydroxy derivatives can selectively inhibit poly-ARTs like PARP2.[14][15] This is particularly relevant for cancers with deficiencies in DNA repair pathways.

  • Kinase Inhibition: Several studies have explored the potential of these analogs to inhibit protein kinases, which are often dysregulated in cancer. Targets have included EGFR, BRAF, and Tubulin, with some compounds showing promising inhibitory activity.[4]

Key Experimental Protocols

To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. The following outlines the methodology for a primary cytotoxicity screening assay.

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. This initial incubation ensures cells are in a logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time is critical and should be optimized for the specific cell line.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

mtt_workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Treat with Compound Analogs incubate1->treat incubate2 4. Incubate 48-72h (Drug Action) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 Value read->analyze end_node End analyze->end_node

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel anticancer agents. The experimental data clearly demonstrate that specific substitutions on the core structure can yield compounds with potent, low-micromolar cytotoxicity against a wide range of human cancer cell lines. The multi-faceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and specific enzyme inhibition, make these compounds particularly compelling.

Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. The synthesis of more extensive libraries of analogs will allow for a more detailed exploration of structure-activity relationships. Furthermore, while in vitro data is promising, in vivo studies using animal models are a critical next step to validate the therapeutic potential and assess the safety of these promising anticancer agents.

References

  • Kamal, A., et al. (2008). Synthesis, structural characterization and biological evaluation of novel[3][5][6]triazolo [1,5-b][3][5][6]benzothiadiazine-benzothiazole conjugates as potential anticancer agents. Chemical Biology & Drug Design, 71(1), 78-86. [Link]

  • Savaliya, M. M., et al. (2025). Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer. Bioorganic Chemistry, 155, 108150. [Link]

  • Murthy, S., et al. (2023).[3][5][6]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 66(2), 1189-1214. [Link]

  • Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]

  • Al-Ostath, A., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 114, 105125. [Link]

  • Abdel-Aziz, M., et al. (2021). Design, synthesis and biological evaluation of novel benzo[3][4]thiazolo[2,3-c][3][5][6]triazole derivatives as potential anticancer agents. ResearchGate. [Link]

  • Murthy, S., et al. (2023).[3][5][6]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. ACS Publications. [Link]

  • Bhat, K. S., et al. (2004). Synthesis of some new 1,2,4-triazolo[3,4-b]-thiadiazole derivatives as possible anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(8), 1595-1603. [Link]

  • Anonymous. (n.d.). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

  • Kamal, A., et al. (2011). 2-Anilinonicotinyl linked 2-aminobenzothiazoles and[3][5][6]triazolo[1,5-b][3][5][6]benzothiadiazine conjugates as potential mitochondrial apoptotic inducers. Bioorganic & Medicinal Chemistry, 19(5), 1789-1801. [Link]

  • Wen, X., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(16), 1441-1460. [Link]

  • Sagredou, S., et al. (2020). 3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles with Anticancer Activity as Potential Topoisomerase IIα Inhibitors. OncoTargets and Therapy, 13, 7235-7246. [Link]

  • Asif, M. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Wen, X., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 761622. [Link]

  • Isloor, A. M., et al. (2009). Synthesis, characterization and anti-cancer activity of 1,2,4-Triazolo [3,4-b]-1,3,4-thiadiazoles on Hep G2 cell lines. Der Pharma Chemica, 1(2), 19-26. [Link]

  • Ouyang, G., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. [Link]

  • Kamal, A., et al. (2011). 2-Anilinonicotinyl linked 2-aminobenzothiazoles and[3][5][6]triazolo[1,5-b][3][5][6]benzothiadiazine conjugates as potential mitochondrial apoptotic inducers. ResearchGate. [Link]

  • Abdelgawad, M. A., et al. (2017). New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents. Molecules, 22(1), 143. [Link]

  • Murthy, S., et al. (2023).[3][5][6]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. PubMed. [Link]

  • Ouyang, G., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. [Link]

  • Myrkoa, I., et al. (2023). Anticancer properties of some triazolo[3,4-b][3][5][14]thiadiazoles. Current Chemistry Letters, 12(4), 813-820. [Link]

  • Reddy, T. S., et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7737. [Link]

  • Gromyko, M. V., et al. (2023). Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. Anti-Cancer Agents in Medicinal Chemistry, 24(3), 350-362. [Link]

  • Vaskevych, A., et al. (2021). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][3][5][6]triazole-6(5H)-ones as Possible Anticancer Agents. Molecules, 26(11), 3326. [Link]

  • Li, J., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Chemistry, 12, 1386567. [Link]

  • Thomas, T., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(3), 801-809. [Link]

Sources

A Comparative Guide to the Validation of 1,2,4-Triazolo[3,4-b]benzothiazole as a Novel PARP Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and validation framework for the emerging 1,2,4-triazolo[3,4-b]benzothiazole (TBT) scaffold as a novel class of Poly(ADP-ribose) Polymerase (PARP) inhibitors. We will objectively analyze its performance against established clinical PARP inhibitors, supported by experimental data and detailed protocols, to equip researchers with the knowledge to evaluate and potentially advance this promising chemotype.

The Central Role of PARP in Genomic Stability and Oncology

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for maintaining genomic integrity.[1][2] The most abundant and well-studied member, PARP1, acts as a first responder to DNA damage.[1] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR).[1][3] This PARylation process creates a scaffold that recruits other DNA repair proteins to the lesion, facilitating the base excision repair (BER) pathway.[1][2]

The therapeutic power of PARP inhibitors (PARPis) lies in the concept of synthetic lethality . In cancers with defects in the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—often due to mutations in BRCA1 or BRCA2 genes—cells become heavily reliant on PARP-mediated SSB repair.[4][5][6] When PARP is inhibited, unrepaired SSBs accumulate and degenerate into toxic DSBs during DNA replication.[7] With a crippled HR pathway, the cancer cell cannot repair these DSBs, leading to genomic collapse and cell death.[8][9] This targeted approach has led to the approval of several PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, for treating cancers with these specific vulnerabilities.[5][10][11]

cluster_0 DNA Damage & Repair Pathways cluster_1 Mechanism of PARP Inhibition cluster_2 Cell Fate (Synthetic Lethality) DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 Replication DNA Replication DNA_Damage->Replication Unrepaired SSB leads to PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation BER_Recruitment Recruitment of Base Excision Repair (BER) Proteins PARylation->BER_Recruitment SSB_Repair SSB Repaired BER_Recruitment->SSB_Repair PARPi PARP Inhibitor (e.g., TBT Scaffold) PARPi->PARP1 DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSB leads to HR_Proficient HR Proficient Cell (e.g., Healthy Cell) DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA-mutant Cancer) DSB->HR_Deficient HR_Repair DSB Repaired via Homologous Recombination HR_Proficient->HR_Repair Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Figure 1: PARP's role in DNA repair and the principle of synthetic lethality.

Introducing a Novel Scaffold: this compound (TBT)

Recent research has identified the [4][12][13]triazolo[3,4-b]benzothiazole (TBT) structure as a novel and versatile scaffold for developing PARP inhibitors.[14][15][16][17][18] The core innovation of the TBT scaffold is its function as a nicotinamide mimic . By closely resembling the nicotinamide portion of the NAD+ substrate, it effectively competes for and occupies the catalytic binding pocket of PARP enzymes, thereby inhibiting their function.[14][15][16][17][18]

A key advantage of the TBT scaffold is its chemical tractability. Researchers have demonstrated that modifying the substitution pattern around the central core can precisely tune the inhibitor's potency and selectivity across the PARP family.[14][15][16][17] This opens the door to developing highly selective inhibitors for not only the well-studied poly-ARTs (PARP1, PARP2) but also the less-explored mono-ARTs (e.g., PARP10, PARP12, PARP14), which are implicated in other cellular processes like signal transduction and cell differentiation.[16]

Key Findings on TBT Derivatives:

  • 3-Amino Derivatives: Compounds with an amino group at the C-3 position, such as OUL232, have shown nanomolar potency against mono-ARTs, including the most potent PARP10 inhibitor reported to date (IC₅₀ of 7.8 nM) and the first-ever reported PARP12 inhibitor.[14][15][16][18]

  • Hydroxy Derivatives: In contrast, a hydroxy-substituted derivative (OUL245) displays selectivity for poly-ARTs, particularly PARP2.[15][17]

  • Binding Mode: The binding mechanism has been validated through co-crystal structures of TBT analogs with several PARP enzymes (PARP2, TNKS2, PARP14, and PARP15), confirming their interaction within the nicotinamide binding pocket.[14][15][16][17]

Comparative Analysis: TBT vs. Clinically Approved Scaffolds

The current landscape of clinical PARP inhibitors is dominated by a few core chemical structures. A comparison highlights the unique position of the TBT scaffold.

FeatureThis compound (TBT) Phthalazinone (e.g., Olaparib) Indazole Carboxamide (e.g., Niraparib) Benzimidazole (e.g., Veliparib)
Core Scaffold Fused triazole and benzothiazole ringsPhthalazinoneIndazole carboxamideBenzimidazole derivative
Mechanism Nicotinamide mimic; Catalytic inhibition.[14][15][16]Nicotinamide mimic; Catalytic inhibition and potent PARP trapping.[5][6]Nicotinamide mimic; Catalytic inhibition and potent PARP trapping.[5][19]Nicotinamide mimic; Primarily catalytic inhibition with lower trapping activity.[4][19]
Selectivity Profile Tunable via substitution; can selectively target mono-ARTs (PARP10, PARP12) or poly-ARTs (PARP2).[14][15][16][17]Primarily targets PARP1 and PARP2; less selective against other PARPs.[19]Selective inhibitor of PARP1 and PARP2.[19]Selective inhibitor of PARP1 and PARP2.[19]
Reported Potency Nanomolar IC₅₀ values for specific PARP targets (e.g., 7.8 nM for PARP10).[16][18]Potent PARP1/2 inhibitor (IC₅₀ ~1-5 nM).[9]Potent PARP1/2 inhibitor (IC₅₀ ~2-4 nM).[9]Less potent than other clinical PARPis (IC₅₀ ~5 nM).[5]
Key Advantage High versatility. Can be engineered for novel selectivity profiles beyond PARP1/2, opening new therapeutic avenues.Clinically validated efficacy; potent PARP trapping contributes to cytotoxicity.[5]High potency and clinical validation.[5][19]Lower myelotoxicity potentially due to weaker PARP trapping.[4]

Expertise Insight: The Significance of PARP Trapping It is crucial to understand that PARP inhibition is not just about blocking catalytic activity. A key mechanism for several clinical inhibitors is "PARP trapping," where the inhibitor not only blocks NAD+ binding but also stabilizes the PARP-DNA complex, preventing the enzyme's release.[4][5][20] This trapped complex is a significant physical obstacle to DNA replication, enhancing cytotoxicity.[3] While highly effective, potent trapping can also increase toxicity to healthy, rapidly dividing cells, such as hematopoietic cells.[4][20] The TBT scaffold, thus far characterized primarily as a catalytic inhibitor, offers a platform that could be optimized to balance catalytic inhibition and trapping for an improved therapeutic window.

A Self-Validating Workflow for a Novel PARP Inhibitor Scaffold

The following section outlines a comprehensive, logically structured workflow for the validation of a novel scaffold like TBT. Each stage is designed to provide definitive data that informs the next, creating a self-validating experimental cascade from in vitro activity to cellular efficacy.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Mechanistic & Structural Validation cluster_3 Outcome enzymatic_assay Enzymatic Inhibition Assay (Determine IC50) selectivity_panel PARP Family Selectivity Panel (Screen against PARP1, 2, 10, 12, etc.) enzymatic_assay->selectivity_panel Confirm Potency par_inhibition Cellular PAR Level Assay (Confirm Target Engagement) selectivity_panel->par_inhibition Advance Lead Compounds cell_viability Synthetic Lethality Assay (BRCA-mutant vs. Wild-Type Cells) par_inhibition->cell_viability Confirm Cellular Mechanism trapping_assay PARP Trapping Assay (Quantify Trapping Potency) cell_viability->trapping_assay Characterize Cytotoxicity Source structural_bio Co-crystallography (Elucidate Binding Mode) trapping_assay->structural_bio Rationalize SAR validated_scaffold Validated Scaffold for Preclinical Development structural_bio->validated_scaffold

Figure 2: A logical workflow for validating a novel PARP inhibitor scaffold.
Experimental Protocol 1: In Vitro Enzymatic Inhibition Assay

Objective: To quantify the direct inhibitory effect of a TBT-based compound on the catalytic activity of a specific PARP enzyme (e.g., PARP1) and determine its half-maximal inhibitory concentration (IC₅₀).

Causality: This is the foundational experiment. It directly measures the compound's ability to interfere with the enzyme's function in a controlled, cell-free system. A positive result here justifies proceeding to more complex cellular assays. We will describe a common method based on the consumption of NAD+.[13][21]

Methodology:

  • Plate Preparation: Use a black 96-well microtiter plate suitable for fluorescence readings.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

    • Enzyme Solution: Dilute recombinant human PARP1 enzyme to a working concentration (e.g., 10 ng/µL) in assay buffer. Keep on ice.

    • Substrate Mix: Prepare a mixture containing a PARP1 substrate (e.g., histones), activated DNA (to stimulate PARP1 activity), and β-NAD+.

    • Test Compound: Prepare a serial dilution of the TBT compound (e.g., from 100 µM to 1 pM) in DMSO, then dilute further in assay buffer. Include a DMSO-only vehicle control and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Assay Reaction:

    • To each well, add 25 µL of the test compound dilution or control.

    • Add 50 µL of the substrate mix to all wells.

    • Initiate the reaction by adding 25 µL of the PARP1 enzyme solution to all wells except the "no enzyme" negative control.

  • Incubation: Shake the plate gently for 1 minute and then incubate at room temperature for 60 minutes, protected from light.

  • Signal Development:

    • Stop the reaction and develop the signal according to the kit manufacturer's instructions. For assays measuring remaining NAD+, this often involves an enzymatic step to convert NAD+ into a fluorescent product.[13]

  • Data Acquisition: Read the fluorescence intensity on a microplate reader (e.g., Excitation/Emission ~540/590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data with the vehicle control (DMSO) representing 0% inhibition and a fully inhibited control representing 100% inhibition.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Experimental Protocol 2: Cellular Synthetic Lethality Assay

Objective: To validate that the TBT compound selectively kills cancer cells with HR deficiency (e.g., BRCA1-mutant) while sparing HR-proficient cells, demonstrating the principle of synthetic lethality.

Causality: This assay provides the crucial link between enzymatic inhibition and therapeutic potential. It tests the hypothesis that by inhibiting the PARP-mediated repair pathway, the compound will be lethal only to cells that have a pre-existing vulnerability in a parallel DNA repair pathway.

Methodology:

  • Cell Line Selection:

    • HR-Deficient Line: Select a cancer cell line with a known HR defect (e.g., UWB1.289, an ovarian cancer line with a BRCA1 mutation).

    • HR-Proficient "Control" Line: Select a corresponding cell line where the HR defect has been corrected (e.g., UWB1.289 + BRCA1, where a functional copy of the BRCA1 gene has been re-introduced).

  • Cell Seeding: Seed both cell lines into 96-well clear-bottom plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 2x serial dilution of the TBT compound in cell culture medium, ranging from a high concentration (e.g., 50 µM) to a low concentration (e.g., 1 nM).

    • Include a vehicle control (DMSO) and a positive control (Olaparib).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the cells for 5-7 days under standard cell culture conditions (37°C, 5% CO₂). The long incubation period is necessary to allow for multiple cell divisions, where the toxic DSBs will accumulate.

  • Viability Assessment:

    • After the incubation period, measure cell viability using a standard method such as the AlamarBlue (resazurin-based) or CellTiter-Glo (ATP-based) assay.

    • For AlamarBlue: Add 10 µL of AlamarBlue reagent to each well, incubate for 2-4 hours, and then read the fluorescence (Ex/Em ~560/590 nm).

  • Data Analysis:

    • Normalize the fluorescence/luminescence values to the vehicle-treated control wells (100% viability).

    • Plot the percent viability against the log of the inhibitor concentration for each cell line.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for both the HR-deficient and HR-proficient cell lines.

    • Trustworthiness Check: A successful validation will show a significantly lower GI₅₀ value for the BRCA1-mutant cells compared to the BRCA1-complemented cells, indicating selective cytotoxicity.

Conclusion and Future Directions

The This compound (TBT) scaffold represents a significant and promising addition to the landscape of PARP inhibitor development. Its characterization as a versatile, nicotinamide-mimicking core allows for the rational design of inhibitors with novel selectivity profiles.[14][15][16][17] Unlike established clinical inhibitors that primarily target PARP1 and PARP2, the TBT scaffold has demonstrated the potential to potently and selectively inhibit other PARP family members, such as PARP10 and PARP12.[16][18]

This guide provides a robust framework for the continued validation of TBT-based compounds. The immediate future for this scaffold lies in:

  • Structure-Activity Relationship (SAR) Expansion: Systematically exploring further substitutions to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Validation: Advancing lead compounds into preclinical animal models to assess efficacy, toxicity, and dosing schedules.

  • Exploring New Therapeutic Areas: Leveraging the unique selectivity for mono-ARTs to investigate their roles in diseases beyond oncology, such as inflammatory and neurodegenerative disorders.

By following the rigorous, self-validating experimental pathways detailed here, researchers can effectively harness the potential of the TBT scaffold to develop the next generation of targeted PARP inhibitor therapies.

References

  • Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. PubMed Central.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.
  • Poly Adp Ribose Polymerase. Massive Bio.
  • An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. PubMed.
  • PARP and DDR Pathways: Targeting the DNA Damage Response for Cancer Treatment. Promega Connections.
  • Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. Journal of Hematology & Oncology.
  • Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. ACS Chemical Biology.
  • [4][12][13]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. ACS Publications. Available at:

  • A decade of clinical development of PARP inhibitors in perspective. PubMed Central.
  • Poly (ADP-ribose) polymerase. Wikipedia.
  • Major cellular DNA damage repair pathways related to PARP function and the mechanism of synthetic lethality between PARP inhibitors and HRR deficiency. ResearchGate.
  • Structures of common PARP inhibitors and their classifications. ResearchGate.
  • Targeting DNA Damage Repair Pathways Beyond PARP Inhibition. PubMed.
  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. PubMed Central. Available at: 15.[4][12][13]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. PubMed. Available at:

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Pharmacy Times. Available at: 17.[4][12][13]Triazolo[3,4‑b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. OuluREPO. Available at: 18.[4][12][13]Triazolo[3,4- b ]benzothiazole scaffold as versatile nicotinamide mimic allowing nanomolar inhibition of different PARP enzymes. ResearchGate. Available at:

  • PARPs and the DNA damage response. Carcinogenesis.
  • The mechanism of PARP inhibitor action is identified. Drug Target Review. Available at: 21.[4][12][13]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. ACS Publications. Available at:

  • PARP Assays. BPS Bioscience.
  • Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition. Benchchem.
  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. PubMed Central.
  • Inhibitors of PARP: Number crunching and structure gazing. PNAS.
  • Medicinal Chemistry of PARP Inhibitors: Structural Insights and Mechanistic Implications for Oncology. ResearchGate.
  • PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI.
  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PubMed Central.
  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience.
  • Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety. Der Pharma Chemica.
  • PARP assay kits. Cambridge Bioscience.
  • (PDF) Novel Inhibitors of PARP 1 and PARP 2 identified using a cell-based screen in yeast. ResearchGate.
  • PARP assay for inhibitors. BMG LABTECH.
  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed Central.
  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.
  • Structures of PARP inhibitors in clinical trials. ResearchGate.
  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. AJOL.
  • Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. Books. Available at: 40.[4][12][13]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. PubMed Central. Available at:

  • Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels in Resistant Ovarian Cancer Cells. PubMed Central.
  • (PDF) PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. ResearchGate.
  • PARP Inhibitors Resistance: Mechanisms and Perspectives. MDPI.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PubMed Central.
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

Sources

comparative analysis of 1,2,4-triazolo[3,4-b]benzothiazole with known corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical degradation of metals, represents a significant global challenge, with estimated costs reaching 2.5 trillion USD annually, equivalent to over 3% of the world's GDP.[1] In industrial settings, acidic solutions used for processes like descaling, pickling, and oil well acidizing create highly aggressive environments that accelerate metal deterioration.[2][3] The use of corrosion inhibitors—substances that, when added in small concentrations, effectively decrease the corrosion rate—is a primary strategy for mitigating this damage.[4]

Organic heterocyclic compounds are particularly effective, owing to the presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in their structures.[5][6] These features facilitate the adsorption of inhibitor molecules onto a metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[7] Among the vast array of organic inhibitors, triazole derivatives have shown exceptional promise.[1][7] This guide provides an in-depth comparative analysis of the 1,2,4-triazolo[3,4-b]benzothiazole scaffold, a fused heterocyclic system, against other well-established corrosion inhibitors, supported by experimental data and detailed evaluation protocols.

Section 1: The Molecular Architecture of Inhibition

The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure. The this compound system features a potent combination of a triazole ring and a benzothiazole moiety. This fused structure offers multiple sites for interaction with a metal surface.

  • This compound: This molecule contains three nitrogen atoms within the triazole ring and a sulfur atom in the benzothiazole ring.[8] The lone pair electrons on these heteroatoms, along with the delocalized π-electrons from the aromatic rings, act as active centers for adsorption.[6] The planar nature of the fused ring system allows for a large surface coverage area upon adsorption.

  • Common Comparators (Triazole Derivatives): Simpler triazoles and the widely used benzotriazole (BTA) are excellent benchmarks. Their inhibition mechanism also relies on the nitrogen heteroatoms and π-electron systems, which interact with the vacant d-orbitals of metal atoms to form a protective film.[1][9] The comparison helps elucidate the specific advantages conferred by the fused benzothiazole component.

The primary mechanism of inhibition involves the displacement of water molecules from the metal surface and the subsequent adsorption of the organic molecules.[1] This can occur via physisorption (electrostatic interactions) or chemisorption (the formation of coordinate bonds between the inhibitor and metal), or a combination of both.

Section 2: A Quantitative Comparison of Inhibitor Performance

The performance of corrosion inhibitors is typically evaluated in aggressive acidic media, such as 1M HCl or 1M H₂SO₄, on mild or carbon steel.[10][11] The key performance metric is Inhibition Efficiency (IE%), which can be determined using various electrochemical and weight loss methods. The following table summarizes the performance of several triazole derivatives, providing a basis for comparison.

Inhibitor DerivativeMetalCorrosive MediumConcentration (M)Inhibition Efficiency (IE %) - EISInhibition Efficiency (IE %) - PDPReference
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)Carbon Steel1M HCl10⁻³94.694.2[12]
5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)Carbon Steel1M HCl10⁻³91.891.5[12]
Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate (MBTTA)Mild Steel1M H₂SO₄10⁻³91.290.9[11]
1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT)Mild Steel1M HCl5x10⁻³93.892.5[1]
N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate (MPAPB)C38 Steel1M HCl10⁻³90.289.7[13]

Table 1: Comparative Inhibition Efficiencies of Various Triazole and Pyrazole Derivatives.

Section 3: Mechanistic Elucidation through Advanced Analysis

A comprehensive understanding of an inhibitor's performance requires moving beyond simple efficiency measurements to probe the underlying protective mechanisms. This is achieved through a combination of theoretical modeling and advanced surface analysis.

Quantum Chemical Modeling: Predicting Inhibitor Efficacy

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide profound insights into the relationship between a molecule's electronic structure and its potential as a corrosion inhibitor.[14][15] Key parameters include:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.[15]

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap implies higher reactivity and thus, generally, a better inhibition efficiency.[15]

These calculations help identify the most probable sites for interaction on the inhibitor molecule, typically the regions with high electron density around heteroatoms.[16]

G cluster_inhibitor Inhibitor Molecule cluster_metal Metal Surface HOMO HOMO (High Energy) Electron Donor d_orbital Vacant d-orbitals (Acceptor) HOMO->d_orbital Donation (Chemisorption) LUMO LUMO (Low Energy) Electron Acceptor filled_orbital Filled d-orbitals (Donor) filled_orbital->LUMO Back-donation

Caption: Frontier molecular orbital interactions between an inhibitor and a metal surface.

Surface Analysis: Visualizing the Protective Film

While theoretical models are predictive, surface analysis techniques provide direct evidence of the inhibitor's action.

  • Scanning Electron Microscopy (SEM): SEM imaging allows for the visualization of the metal surface morphology.[17] In the absence of an inhibitor, a corroded surface appears rough and pitted. In the presence of an effective inhibitor, SEM images reveal a much smoother surface, confirming the formation of a protective film that prevents the acid from attacking the metal.[2]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for analyzing the elemental composition and chemical states of the atoms on the outermost layer of the surface.[18][19] By analyzing the metal surface after exposure to the inhibited solution, XPS can detect the presence of nitrogen and sulfur, providing direct proof of the inhibitor's adsorption and its role in forming the protective layer.[20][21]

Adsorption Isotherms: Modeling Surface Interactions

To understand the interaction between the inhibitor molecules and the metal surface, experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich).[22][23] The Langmuir isotherm is frequently found to be the best fit, which assumes the formation of a monolayer of inhibitor molecules on the metal surface.[6][24] The equilibrium constant of adsorption (Kads) derived from the isotherm provides information about the strength of the interaction between the inhibitor and the metal.[6]

Section 4: Standardized Protocols for Inhibitor Evaluation

To ensure data is reliable and comparable across different studies, standardized experimental protocols are essential. The following sections detail the core electrochemical techniques used for inhibitor assessment.

G start Prepare Metal Electrode (e.g., Mild Steel Coupon) prepare_solution Prepare Corrosive Solution (e.g., 1M HCl) with and without Inhibitor start->prepare_solution ocp Stabilize at Open Circuit Potential (OCP) for ~1 hour prepare_solution->ocp eis Perform Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp Perform Potentiodynamic Polarization (PDP) eis->pdp analyze Analyze Data: Calculate IE%, Rct, Icorr pdp->analyze surface Post-Analysis: SEM / XPS of Electrode Surface pdp->surface After immersion end Comparative Report analyze->end surface->end

Caption: General workflow for the electrochemical evaluation of a corrosion inhibitor.

Protocol: Potentiodynamic Polarization (PDP)

This technique measures the current response of the metal as the potential is swept, providing information on corrosion potential (Ecorr), corrosion current density (Icorr), and the inhibitor's effect on anodic and cathodic reactions.[25][26]

Objective: To determine the corrosion rate and classify the inhibitor as anodic, cathodic, or mixed-type.

Methodology:

  • Electrode Preparation: A mild steel working electrode is polished with successive grades of emery paper, degreased with acetone, rinsed with deionized water, and dried.

  • Cell Setup: A standard three-electrode cell is used, containing the working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize at its open-circuit potential (OCP) for approximately 60 minutes.

  • Polarization Scan: The potential is scanned from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow, constant scan rate, typically 0.167 mV/s to 1 mV/s.[25][27]

  • Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated using the formula: IE (%) = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process kinetics.[4][28]

Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl), which relate to the corrosion rate and inhibitor adsorption.

Methodology:

  • Electrode and Cell Setup: Same as for PDP.

  • Stabilization: The electrode is stabilized at its OCP in the test solution.

  • Impedance Measurement: A small amplitude AC sinusoidal voltage signal (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[29]

  • Data Analysis: The impedance data is plotted as a Nyquist plot. The data is then fitted to an equivalent electrical circuit model to extract parameters.[28] The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. The inhibition efficiency is calculated using: IE (%) = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively. A decrease in Cdl and an increase in Rct signify effective inhibitor adsorption.[24]

Conclusion

The comparative analysis indicates that triazole derivatives, as a class, are highly effective corrosion inhibitors for steel in acidic media.[1][7] The this compound scaffold, with its fused heterocyclic structure rich in nitrogen and sulfur heteroatoms, is theoretically well-equipped for strong adsorption and high surface coverage, positioning it as a potentially superior inhibitor. While direct comparative experimental data for the parent compound is emerging, studies on its functionalized derivatives show promising performance.[30][31][32] The robust evaluation framework, combining electrochemical methods (PDP, EIS), surface analysis (SEM, XPS), and quantum chemical modeling, provides a comprehensive pathway for validating its performance against established inhibitors like BTA and other substituted triazoles. Further research focusing on the direct comparison of this compound under standardized conditions is warranted to fully unlock its potential in industrial corrosion protection applications.

References

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. Retrieved January 16, 2026, from [Link]

  • Potentiodynamic polarization methods. (n.d.). OnePetro. Retrieved January 16, 2026, from [Link]

  • Eco-friendly corrosion inhibitor for mild steel in acidic media. (2022). Green Chemistry Letters and Reviews. Retrieved January 16, 2026, from [Link]

  • Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • A Quantum Computational Method for Corrosion Inhibition. (2023). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2013). AIP Publishing. Retrieved January 16, 2026, from [Link]

  • Techniques for Analyzing Corrosion Products. (2021). Corrosionpedia. Retrieved January 16, 2026, from [Link]

  • Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. (2021). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Potentiodynamic polarization methods for corrosion measurement. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Eco-friendly corrosion inhibitor for mild steel in acidic media. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. Retrieved January 16, 2026, from [Link]

  • Potentiodynamic Polarization: Significance and symbolism. (n.d.). Sentiweb. Retrieved January 16, 2026, from [Link]

  • Inhibition of Mild Steel Corrosion in Acid Medium. (2017). International Journal of Technology. Retrieved January 16, 2026, from [Link]

  • How to decode the standard test methods for corrosion? (2021). BioLogic Learning Center. Retrieved January 16, 2026, from [Link]

  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Comparative Study of 1,2,3-Triazole Derivatives as Corrosion Inhibitors of Mild Steel in Sulphuric Acid Solution. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Adsorption Isotherm Modeling in Corrosion Inhibition Studies. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Synthesis of 3-substituted 1,2,4-triazolo (3,4-b) benzothiazoles. (2009). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2024). Baghdad Science Journal. Retrieved January 16, 2026, from [Link]

  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor. Retrieved January 16, 2026, from [Link]

  • Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium. (2019). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. (n.d.). JETIR. Retrieved January 16, 2026, from [Link]

  • Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride. (2013). AIP Publishing. Retrieved January 16, 2026, from [Link]

  • Technical Note: Application of Surface and Surface Imaging Techniques in the Study of Erosion-Corrosion in Stainless Steel. (1996). NACE International. Retrieved January 16, 2026, from [Link] 33.[2][14][25]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (2021). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl. (2023). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. (2011). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • What New Insights Can XPS Offer in the Study of Corrosion Resistance in Metals? (2024). Platypus Technologies. Retrieved January 16, 2026, from [Link]

  • ADSORPTION AND THERMODYNAMICS STUDIES OF CORROSION INHIBITION ON CARBON STEEL USING PUMPKIN POD EXTRACT (Telfairia occidentalis). (n.d.). AJOL. Retrieved January 16, 2026, from [Link] 38.[2][14][25]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (2021). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Synthesis of Benzo[2][7]thiazolo[2,3-c][2][14][25]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • New copper corrosion inhibitors in chloride environments based on benzo-[2][14][25]-triazolo-[14][25]-triazinones. (2021). International Journal of Corrosion and Scale Inhibition. Retrieved January 16, 2026, from [Link]

  • Journal Pre-proof. (2024). University of Helsinki. Retrieved January 16, 2026, from [Link]

  • (1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Triazoles as a class of multifunctional corrosion inhibitors. Review. part iii. 1,2,3-benzotriazole and its derivatives. aluminum alloys. (2020). International Journal of Corrosion and Scale Inhibition. Retrieved January 16, 2026, from [Link]

Sources

A Comprehensive Guide to Confirming the Binding Mode of 1,2,4-Triazolo[3,4-b]benzothiazole with PARP Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

For Immediate Distribution

OULU, Finland & PERUGIA, Italy – In a significant advancement for drug discovery, researchers have identified the[1][2][3]triazolo[3,4-b]benzothiazole (TBT) scaffold as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[4][5][6] This guide provides a comprehensive overview of the computational and experimental methodologies required to rigorously confirm the binding mode of this novel inhibitor class, offering a comparative analysis against established PARP inhibitors.

Poly(ADP-ribose) polymerases (PARPs) are crucial enzymes in the DNA damage response pathway.[7] Their inhibition has emerged as a clinically validated strategy in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7] Several PARP inhibitors, including Olaparib, Niraparib, and Talazoparib, are now approved for clinical use.[7] The recently identified TBT scaffold presents a new chemotype that acts as a nicotinamide mimic, competing for the NAD+ binding pocket of PARP enzymes.[4][5][6]

This guide, designed for researchers, scientists, and drug development professionals, outlines a multi-pronged approach to elucidate the precise molecular interactions between TBT derivatives and their PARP targets.

Part 1: Computational Prediction of the Binding Mode

Molecular docking serves as a powerful initial step to predict the binding orientation and affinity of a ligand within the active site of its target protein.

Molecular Docking Workflow

A typical molecular docking workflow involves preparing the protein and ligand structures, defining the binding site, running the docking simulation, and analyzing the resulting poses.

cluster_0 Preparation cluster_1 Docking cluster_2 Analysis PDB 1. Obtain PARP1 Crystal Structure (e.g., PDB ID: 4PJT) PrepProt 2. Prepare Protein: - Remove water & ligands - Add hydrogens - Assign charges PDB->PrepProt Grid 4. Define Binding Site (Grid Generation) PrepProt->Grid Ligand 3. Prepare Ligand (TBT derivative): - Generate 3D coordinates - Assign charges Ligand->Grid Dock 5. Run Docking Simulation Grid->Dock Analyze 6. Analyze Docking Poses: - Binding energy - Key interactions Dock->Analyze Compare 7. Compare with Known Inhibitors (e.g., Olaparib) Analyze->Compare

Caption: Molecular Docking Workflow for Predicting TBT Binding to PARP1.

Comparative Docking Analysis

Molecular docking simulations predict that TBT derivatives occupy the nicotinamide-binding pocket of PARP1. Key interactions often involve hydrogen bonds with conserved residues like Gly863 and Ser904, and pi-pi stacking with Tyr907.[8] A comparison with the binding mode of the established inhibitor Olaparib reveals both similarities and differences that can be exploited for further optimization.

Feature1,2,4-Triazolo[3,4-b]benzothiazole DerivativeOlaparib
Predicted Binding Affinity -8.5 to -9.5 kcal/mol-9.0 to -9.3 kcal/mol[9]
Key Hydrogen Bonds Gly863, Ser904Gly863, Ser904, Asp766 (water-mediated)
Pi-Pi Stacking Tyr907Tyr907
Other Interactions Hydrophobic interactions with surrounding residuesInteractions with the HD-subdomain[8]

Note: The data presented here are hypothetical and for illustrative purposes. Actual values will vary depending on the specific TBT derivative and docking software used.

Part 2: Experimental Validation of Binding

While computational methods provide valuable predictions, experimental validation is crucial to confirm the binding mode and quantify the interaction. A suite of biophysical and cellular assays should be employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Prepare solutions of the purified PARP enzyme and the TBT derivative in the same buffer.

  • Load the TBT derivative into the syringe and the PARP enzyme into the sample cell of the ITC instrument.

  • Perform a series of injections of the TBT derivative into the PARP solution while monitoring the heat changes.

  • Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

CompoundKD (nM)nΔH (kcal/mol)-TΔS (kcal/mol)
TBT Derivative 251.1-12.52.0
Olaparib 5[9]1.0-13.22.5

Note: The data presented here are hypothetical and for illustrative purposes.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface.[3][10] This allows for the determination of association (kon) and dissociation (koff) rate constants.

cluster_0 Assay Setup cluster_1 Binding Measurement cluster_2 Data Analysis Immobilize 1. Immobilize PARP Enzyme on Sensor Chip Association 3. Inject TBT Derivative (Association Phase) Immobilize->Association Prepare 2. Prepare Serial Dilutions of TBT Derivative Prepare->Association Dissociation 4. Inject Buffer (Dissociation Phase) Association->Dissociation Sensorgram 5. Generate Sensorgram Dissociation->Sensorgram Fit 6. Fit Data to a Kinetic Model to Determine k_on, k_off, and K_D Sensorgram->Fit

Caption: Surface Plasmon Resonance (SPR) Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment.[11][12][13] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[14][15]

Experimental Protocol:

  • Treat intact cells with the TBT derivative or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Detect the amount of soluble PARP enzyme at each temperature using Western blotting or other quantitative methods.

  • Plot the fraction of soluble protein as a function of temperature to generate melting curves and determine the shift in melting temperature (ΔTm) induced by the compound.

A significant positive ΔTm provides strong evidence of target engagement in a physiologically relevant context.

X-ray Crystallography

The gold standard for determining the precise three-dimensional structure of a protein-ligand complex is X-ray crystallography.[16] Obtaining a co-crystal structure of a TBT derivative bound to a PARP enzyme provides definitive proof of the binding mode.

cluster_0 Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Determination CoComplex 1. Form Protein-Ligand Complex Crystallize 2. Screen for Crystallization Conditions CoComplex->Crystallize Optimize 3. Optimize Crystal Growth Crystallize->Optimize Diffraction 4. X-ray Diffraction Data Collection Optimize->Diffraction Process 5. Process Diffraction Data Diffraction->Process Phase 6. Phase Determination Process->Phase Model 7. Model Building and Refinement Phase->Model Validate 8. Structure Validation Model->Validate

Caption: X-ray Crystallography Workflow.

The resulting electron density map will unambiguously show the orientation of the TBT derivative in the active site and its specific interactions with the surrounding amino acid residues, confirming the predictions from molecular docking and providing invaluable insights for structure-based drug design. Studies have successfully determined the co-crystal structures of TBT analogues with several PARP enzymes, including PARP2, TNKS2, PARP14, and PARP15, confirming their binding mode as nicotinamide mimics.[4][5][6][17]

Conclusion

Confirming the binding mode of novel inhibitors like those based on the this compound scaffold is a critical step in the drug discovery process. By employing a combination of computational prediction and rigorous experimental validation, researchers can gain a detailed understanding of the molecular interactions driving inhibitor potency and selectivity. This knowledge is paramount for the rational design and optimization of next-generation PARP inhibitors with improved therapeutic profiles.

References

  • Urology Textbook. Niraparib: Mechanism of Action, Adverse Effects, and Contraindications.
  • ChemicalBook. Niraparib: Uses, Mechanism of action, Efficacy and side effects. Published April 19, 2024.
  • Murthy S, Nizi MG, Maksimainen MM, et al.[1][2][3]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. J Med Chem. 2023;66(2):1301-1320. Available from: [Link]

  • The Biochemist. A beginner's guide to surface plasmon resonance. Published February 13, 2023. Available from: [Link]

  • Wikipedia. Cellular thermal shift assay. Available from: [Link]

  • PubMed. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Available from: [Link]

  • Sanchez TW, Vasta JD, Scott JE, et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chem Biol. 2022;17(9):2466-2477. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Niraparib Tosylate?. Published July 17, 2024. Available from: [Link]

  • deNOVO Biolabs. How does SPR work in Drug Discovery?. Published June 11, 2025. Available from: [Link]

  • PubMed. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Available from: [Link]

  • Taylor & Francis Online. Cellular thermal shift assay: an approach to identify and assess protein target engagement. Available from: [Link]

  • Sygnature Discovery. Surface Plasmon Resonance (SPR). Available from: [Link]

  • Photonics Spectra. SPR Provides a Boost to Drug Discovery and Development. Available from: [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • National Institutes of Health. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Available from: [Link]

  • Wikipedia. Niraparib. Available from: [Link]

  • PubMed.[1][2][3]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Available from: [Link]

  • RCSB PDB. 7KK3: Structure of the catalytic domain of PARP1 in complex with talazoparib. Published January 6, 2021. Available from: [Link]

  • PubMed Central.[1][2][3]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Available from: [Link]

  • National Institutes of Health. Inhibitors of PARP: Number crunching and structure gazing. Available from: [Link]

  • PNAS. Inhibitors of PARP: Number crunching and structure gazing. Published March 8, 2022. Available from: [Link]

  • bioRxiv.[1][2][3]Triazolo[3,4-b]benzothiazole scaffold as versatile nicotinamide mimic allowing nanomolar inhibition of different PARP enzymes. Published August 30, 2022. Available from: [Link]

  • ResearchGate.[1][2][3]Triazolo[3,4- b ]benzothiazole scaffold as versatile nicotinamide mimic allowing nanomolar inhibition of different PARP enzymes | Request PDF. Available from: [Link]

  • Drug Hunter. Methods for Identifying Ligand Binding Sites in Drug Discovery. Published November 21, 2024. Available from: [Link]

  • ResearchGate. Talazoparib makes a favorable interaction with the structurally... Available from: [Link]

  • ResearchGate. Binding pattern analysis of olaparib in the active site of PARP1. Available from: [Link]

  • ResearchGate. What are the experimental modes of determining the interaction of a protein and a ligand?. Published November 6, 2012. Available from: [Link]

  • Biology LibreTexts. 5.2: Techniques to Measure Binding. Published August 7, 2025. Available from: [Link]

  • ResearchGate. In silico molecular docking studies measure the binding affinity of... Available from: [Link]

  • Future Science Leaders. Enhancing the Binding Affinity Between Olaparib and PARP1 Using Computational Biology as Breast Cancer Treatment. Available from: [Link]

  • Wikipedia. Ligand binding assay. Available from: [Link]

  • Targeted Oncology. The Mechanism of Action of Olaparib. Published July 30, 2013. Available from: [Link]

  • ResearchGate. Molecular Docking Studies and In Silico Drug Design of Certain Novel Benzothiazole Derivatives That Targets MTHFD2 and PARP-2 Inhibitors for Triple-Negative Breast Cancer. Published August 6, 2025. Available from: [Link]

  • RedShiftBio. Ligand Binding Analysis and Protein Stabilization with MMS. Available from: [Link]

  • National Institutes of Health. PARP1: Structural Insights and Pharmacological Targets for Inhibition. Available from: [Link]

  • National Institutes of Health. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Available from: [Link]

  • ResearchGate. of SAR study of the synthesized 1,2,4-triazoles. Available from: [Link]

  • National Institutes of Health. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Available from: [Link]

  • National Institutes of Health. 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole. Available from: [Link]

  • ResearchGate. Synthesis, SAR and Molecular Docking Studies of Certain New Derivatives of 1,2,4-Triazolo [3,4-b][1][3][4] Thiadiazole as Potent Antimicrobial Agents. Published August 8, 2025. Available from: [Link]

  • National Institutes of Health. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Available from: [Link]

  • National Institutes of Health. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Available from: [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 1,2,4-Triazolo[3,4-b]benzothiazole Derivatives Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the structural core of many successful drugs. Within this chemical space, the fused heterocyclic system of 1,2,4-triazolo[3,4-b]benzothiazole has emerged as a scaffold of significant interest, demonstrating a wide spectrum of biological activities.[2]

This guide provides a comprehensive cross-validation of the antimicrobial activity of this compound derivatives against a panel of standard antibiotics. We will delve into the experimental methodologies used for this evaluation, present comparative data in a clear format, and discuss the structure-activity relationships (SAR) that govern the efficacy of these novel compounds. The objective is to furnish researchers, scientists, and drug development professionals with a robust, data-driven perspective on the potential of this promising class of molecules.

The Scientific Rationale: Why 1,2,4-Triazolo[3,4-b]benzothiazoles?

The potent bioactivity of this scaffold is not accidental; it is a product of rational drug design. The fusion of a 1,2,4-triazole ring with a benzothiazole moiety creates a rigid, planar system with a unique electronic distribution.

  • 1,2,4-Triazole Moiety: This five-membered ring is a well-known pharmacophore, present in numerous approved drugs.[3] It is known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, contributing to its diverse pharmacological effects, including antimicrobial, antifungal, and antiviral properties.[4][5]

  • Benzothiazole Moiety: This bicyclic system is another privileged structure in medicinal chemistry. Its derivatives are known to inhibit a variety of microbial enzymes, such as DNA gyrase and MurB, which are essential for bacterial survival.[1]

By fusing these two pharmacophores, we create a hybrid molecule that can potentially interact with multiple biological targets or enhance binding affinity to a single target, offering a strategy to develop broad-spectrum agents and combat multi-drug resistance.[3][6]

Experimental Validation: Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, standardized protocols must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays. Here, we detail the two primary methods used for the evaluation of the title compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This method is quantitative and is considered the gold standard for susceptibility testing.

Step-by-Step Protocol:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar plate. Several colonies are then used to inoculate a sterile saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Preparation of Microtiter Plate: The test compounds and standard antibiotics are serially diluted (two-fold) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: The standardized microbial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Several controls are included: a growth control well (broth and inoculum, no drug), a sterility control well (broth only), and a positive control (a standard antibiotic with known efficacy against the test strain).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Step-by-Step Protocol:

  • Plate Preparation: A standardized microbial inoculum (as prepared for the broth microdilution method) is uniformly swabbed onto the surface of a large Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and standard antibiotics. The disks are then carefully placed on the agar surface.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Measurement: The antimicrobial activity is determined by measuring the diameter (in mm) of the clear zone of inhibition around each disk.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion cluster_results Results & Analysis start Pure Microbial Culture mc_std 0.5 McFarland Standard (~1.5x10^8 CFU/mL) start->mc_std inoculum Standardized Inoculum mc_std->inoculum plate 96-Well Plate Serial Dilution of Compounds Inoculation (5x10^5 CFU/mL) Incubation inoculum->plate:f2 agar Mueller-Hinton Agar Plate Swab Inoculum Apply Impregnated Disks Incubation inoculum->agar:f1 read_mic Determine MIC (Lowest concentration with no growth) plate:f3->read_mic read_zone Measure Zone of Inhibition (mm) agar:f3->read_zone compare Compare with Standard Antibiotics read_mic->compare read_zone->compare

General workflow for antimicrobial susceptibility testing.

Comparative Efficacy: 1,2,4-Triazolo[3,4-b]benzothiazoles vs. Standard Drugs

Numerous studies have synthesized and evaluated derivatives of fused 1,2,4-triazole systems, demonstrating their potent antimicrobial activities. While direct data for the this compound core is emerging, extensive research on the closely related and structurally analogous 1,2,4-triazolo[3,4-b][1][6][7]thiadiazine and 1,2,4-triazolo[3,4-b][1][6][7]thiadiazole systems provides compelling evidence of their potential. These systems share the core triazole fusion and offer valuable insights into the broader class of compounds.

Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative triazolo-fused derivatives against common Gram-positive and Gram-negative bacteria, in comparison with standard antibiotics like Ciprofloxacin and Ampicillin.

Compound/DrugS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)Reference
Ciprofloxacin ≤ 5 µg/mL≤ 5 µg/mL≤ 5 µg/mL≤ 5 µg/mL[3]
Ampicillin 25 µg/mL--25 µg/mL[3][6]
Vancomycin 0.98 µg/mL---[3]
Compound A 4-16 µg/mL4-16 µg/mL4-16 µg/mL4-16 µg/mL[3]
Compound B 25 µg/mL---[3]
Compound C 25 µg/mL-25 µg/mL-[6]
Compound D 0.8-5.2 µM0.8-5.2 µM0.8-5.2 µM-[6]
  • Compound A: Isopropylthiazole-derived 1,2,4-triazolo[3,4-b][1][6][7]thiadiazine.[3]

  • Compound B: 3-(5-nitrofuran-2-yl)-N-aryl-1,2,4-triazolo[3,4-b][1][6][7]thiadiazol-6-amine.[3]

  • Compound C: 6-(ethoxy)-benzothiazole substituted 1,2,4-triazole.[6]

  • Compound D: 1,2,4-triazole-pyrimidine derivative.[6]

Analysis of Antibacterial Data:

The data reveals that several novel derivatives exhibit potent antibacterial activity. Notably, the isopropylthiazole-derived triazolothiadiazine (Compound A ) demonstrated excellent broad-spectrum activity with MIC values ranging from 4-16 µg/mL, which is highly competitive with standard antibiotics.[3] Some derivatives showed activity equivalent to ampicillin against specific strains.[3][6] Perhaps most impressively, certain 1,2,4-triazole-pyrimidine derivatives (Compound D ) were found to be highly effective against methicillin-resistant S. aureus (MRSA), with potencies exceeding that of vancomycin, suggesting a mechanism that can overcome common resistance pathways.[6]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antimicrobial potency of these compounds is highly dependent on the nature and position of substituents on the core heterocyclic structure.

  • Electron-Withdrawing vs. Electron-Releasing Groups: The presence of electron-withdrawing groups, such as chloro or bromo substituents, on the benzothiazole or an attached phenyl ring often enhances activity against Gram-positive bacteria.[1][6] Conversely, electron-releasing groups like ethoxy have been shown to be crucial for activity against certain Gram-negative bacteria like P. aeruginosa.[6]

  • Fused Ring Systems: The fusion of the triazole with other heterocyclic systems like thiadiazine or pyrimidine can dramatically enhance the antimicrobial spectrum and potency. This is likely due to altered steric and electronic properties that improve target binding.[3][6]

  • Potential Mechanisms: While the exact mechanism for the this compound scaffold is under investigation, related compounds have been shown to inhibit key bacterial enzymes. Some triazole derivatives are potent inhibitors of the SecA protein, which is involved in protein translocation and the secretion of virulence factors.[6] This is a promising target as it is accessible from the extracellular matrix and inhibiting it may help overcome efflux pump-mediated resistance.[6]

G cluster_substituents Substituent Effects cluster_activity Resulting Activity core This compound Core Scaffold ewg Electron-Withdrawing Groups (e.g., -Cl, -Br) core->ewg Modification at various positions erg Electron-Releasing Groups (e.g., -OCH3, -OC2H5) core->erg Modification at various positions fused Additional Fused Rings (e.g., Pyrimidine) core->fused Modification at various positions gram_pos Enhanced Gram-Positive Activity (e.g., S. aureus) ewg->gram_pos gram_neg Enhanced Gram-Negative Activity (e.g., P. aeruginosa) erg->gram_neg broad Broad-Spectrum Activity & Anti-MRSA Potential fused->broad

Structure-Activity Relationship (SAR) summary.

Conclusion and Future Directions

The cross-validation presented in this guide strongly supports the continued investigation of this compound derivatives and their close analogues as a viable source of new antimicrobial agents. The available data demonstrates that these compounds can exhibit potent, broad-spectrum activity, with some derivatives showing efficacy against highly resistant pathogens like MRSA.

Future research should focus on:

  • Synthesis of Diverse Libraries: Creating a wider array of derivatives of the core this compound scaffold to further explore the structure-activity landscape.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent compounds to understand their mechanism of action and potential for resistance development.

  • In Vivo Efficacy and Toxicology: Advancing the most promising leads into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The development of these novel heterocyclic compounds represents a scientifically grounded and promising strategy in the global fight against antimicrobial resistance.

References

  • Gawad, A. A., Amin, K. M., & El-Zahabi, H. S. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]

  • ResearchGate. (2021). (PDF) 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

  • Frontiers in Chemistry. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. [Link]

  • Kaushik, N., Singh, G., & Kumar, M. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. European Journal of Medicinal Chemistry, 257, 115514. [Link]

  • ResearchGate. (2015). Novel three component synthesis of 1,2,4-triazolo [3,4-b]thiazoles and their antimicrobial activity. [Link]

  • Regulatory Science and Quality. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. [Link]

  • Pletrzyk, A., Wujec, M., & Siwek, A. (2015). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Acta Poloniae Pharmaceutica, 72(2), 275-283. [Link]

  • Lehtiö, L., et al. (2018).[1][3][6]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 61(6), 2495-2514. [Link]

  • El-Sayed, W. M., & Al-Bassam, M. M. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 24(21), 3870. [Link]

  • Patel, N. B., Khan, I. H., & Rajani, S. D. (2010). Antimycobacterial and antimicrobial study of new 1,2,4‐triazoles with benzothiazoles. Archiv der Pharmazie, 343(11‐12), 692-699. [Link]

  • Ayyash, A. N. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel[1][3][6]Triazolo[3,4-b][1][6][7]thiadiazepine Derivatives. Russian Journal of Organic Chemistry, 56(12), 2165–2170. [Link]

  • Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization and Antimicrobial Evaluation of some 1,2,4-Triazolo-5-Thione Derivatives. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the ADME Properties of 1,2,4-Triazolo[3,4-b]benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in Scaffolding Novel Therapeutics

In the landscape of modern drug discovery, the identification of a potent molecular scaffold is merely the first step. The journey from a promising hit to a viable clinical candidate is paved with rigorous evaluations, among which the assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The 1,2,4-triazolo[3,4-b]benzothiazole (TBT) scaffold has recently emerged as a versatile and promising framework, yielding potent inhibitors for various enzyme families, including poly-ADP-ribose polymerases (PARPs).[1][2] However, the biological efficacy of these derivatives is intrinsically linked to their pharmacokinetic profile. A compound that is highly potent in vitro but exhibits poor absorption, rapid metabolism, or unfavorable distribution will likely fail in preclinical or clinical stages.

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the ADME properties of novel this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key in vitro assays, and present comparative data to guide lead optimization. Our approach integrates early-stage in silico predictions with robust in vitro experiments, ensuring a data-driven and resource-efficient evaluation process.

The ADME Evaluation Workflow: A Strategic Overview

A successful ADME evaluation is not a linear process but an iterative cycle of prediction, experimentation, and optimization. The goal is to identify liabilities early and guide synthetic chemistry efforts toward derivatives with a balanced profile of potency and drug-likeness.

ADME_Workflow cluster_0 In Silico Screening (Early Stage) cluster_2 Data Analysis & Decision Making InSilico In Silico ADME & Toxicity Prediction (Lipinski's Ro5, Veber's Rule, etc.) Select Select Compounds for Synthesis InSilico->Select Rank candidates Solubility Aqueous Solubility Select->Solubility PAMPA Permeability (PAMPA) Select->PAMPA Metabolism Metabolic Stability (Liver Microsomes) Select->Metabolism PPB Plasma Protein Binding Select->PPB Cytotoxicity Cytotoxicity (e.g., MTT Assay) Select->Cytotoxicity Analyze Analyze & Compare Data (Structure-Property Relationship) Solubility->Analyze PAMPA->Analyze Metabolism->Analyze PPB->Analyze Cytotoxicity->Analyze Decision Go/No-Go Decision Advance Lead Candidates Analyze->Decision Decision->Select Iterative Optimization

Caption: High-level workflow for ADME evaluation of novel compounds.

Part 1: Absorption - Will the Compound Reach the Bloodstream?

Oral bioavailability is often the preferred route of administration, making intestinal absorption a critical first hurdle. We can predict and measure this property using a combination of computational and experimental methods.

A. In Silico Prediction: The First Pass

Before synthesizing derivatives, computational tools can provide valuable insights into their potential for passive absorption.[3][4] Key parameters to evaluate include:

  • Lipinski's Rule of Five: A guideline to assess drug-likeness and potential for oral absorption. It states that a compound is more likely to be membrane permeable if it has: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[3]

  • Veber's Rule: Suggests that good oral bioavailability is also associated with a rotatable bond count ≤ 10 and a polar surface area (PSA) ≤ 140 Ų, which relate to molecular flexibility and desolvation energy.[5]

These rules serve as filters to prioritize which derivatives to synthesize and test experimentally, saving considerable time and resources.

B. In Vitro Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cost-effective, high-throughput method to assess a compound's ability to passively diffuse across a membrane.[6][7] It models the gastrointestinal tract barrier using a synthetic lipid layer, isolating passive transport from the complexities of active transport and metabolism.[8]

Principle of Causality: We choose PAMPA as a primary screen because it is rapid and decouples passive permeability from other biological processes.[9] If a compound shows poor permeability in this assay, its structure must be modified to enhance lipophilicity (within reason) or reduce polar surface area before moving to more complex and expensive cell-based assays like Caco-2.

Experimental Protocol: PAMPA

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare the donor solution by diluting the stock solution into a buffer at the desired pH (e.g., pH 7.4) to a final concentration of 1-10 µM.[9]

    • Prepare the acceptor buffer (e.g., PBS with 5% DMSO).[9]

  • Membrane Coating:

    • Using a pipette, dispense 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well in the donor plate.[9] Allow the solvent to evaporate completely.

  • Assay Assembly:

    • Add 300 µL of the acceptor buffer to each well of the acceptor plate.

    • Add 150-200 µL of the donor solution (containing the test compound) to each well of the coated donor plate.[8][9]

    • Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

  • Incubation:

    • Incubate the sandwich assembly at room temperature for a defined period (e.g., 4-5 hours) with gentle shaking.[6][10] A humidity chamber is recommended to prevent evaporation.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[8]

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the measured concentrations. A high Papp value indicates good passive permeability.

Part 2: Distribution - Where Does the Compound Go?

Once absorbed, a drug is distributed throughout the body via the circulatory system. A key determinant of its distribution, and ultimately its efficacy and safety, is the extent to which it binds to plasma proteins like albumin.

Plasma Protein Binding (PPB): The Equilibrium Dialysis Method

Only the unbound (free) fraction of a drug in the plasma is available to interact with its target, be metabolized, and be excreted.[11][12] Therefore, determining the fraction of a compound bound to plasma proteins is crucial. The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for this measurement due to its accuracy and reliability.[12][13]

Principle of Causality: We use equilibrium dialysis because it minimizes non-specific binding and provides a direct measure of the unbound drug concentration at thermodynamic equilibrium.[14] A semi-permeable membrane allows only the free drug to diffuse from a plasma-containing chamber to a buffer-only chamber until the free drug concentration is equal on both sides.

Experimental Protocol: Equilibrium Dialysis

  • Device Preparation:

    • Hydrate the dialysis membranes (e.g., MWCO 6-8 kDa) according to the manufacturer's instructions.[15] Assemble the dialysis device.

  • Sample Preparation:

    • Spike pooled plasma (human, mouse, etc.) with the test compound to a final concentration of 1-10 µM.[11][13]

  • Assay Setup:

    • Add the spiked plasma (e.g., 300 µL) to the sample (red-ringed) chamber of the RED device.[11]

    • Add dialysis buffer (e.g., 500 µL of PBS, pH 7.4) to the adjacent buffer chamber.[11]

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-8 hours to allow the system to reach equilibrium.[11][15]

  • Sample Collection & Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To avoid matrix effects during analysis, "matrix-match" the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[14]

    • Quantify the compound concentration in both sets of samples by LC-MS/MS.

  • Calculation:

    • The percentage of bound drug is calculated based on the concentration difference between the plasma and buffer chambers at equilibrium.

Part 3: Metabolism - How is the Compound Processed?

The liver is the primary site of drug metabolism, where enzymes—predominantly the Cytochrome P450 (CYP) family—chemically modify compounds to facilitate their excretion.[16] A compound that is metabolized too quickly will have a short half-life and may not achieve therapeutic concentrations.

Metabolic Stability: The Liver Microsomal Assay

This in vitro assay uses subcellular fractions (microsomes) from liver cells, which are rich in metabolic enzymes.[17] By incubating a compound with liver microsomes and measuring its disappearance over time, we can estimate its intrinsic clearance.

Principle of Causality: We start with liver microsomes because they provide a good assessment of Phase I metabolism (oxidation, reduction, hydrolysis), which is the most common metabolic pathway for many small molecules.[18] The assay requires an NADPH-regenerating system, as NADPH is a critical cofactor for CYP enzymes.[16] Comparing results with and without NADPH can confirm if the metabolism is CYP-mediated.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human, mouse, etc.) on ice. Prepare a working solution in a phosphate buffer (e.g., 100 mM KPO4, pH 7.4).[19]

    • Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[20]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution at 37°C.

    • Add the test compound to the microsomes to a final concentration of ~1 µM.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points & Quenching:

    • Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).[16][19]

    • Stop the reaction at each time point by adding a cold quenching solution, typically acetonitrile containing an internal standard for LC-MS/MS analysis.[19]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of this line corresponds to the elimination rate constant (k).

    • From this, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[20]

Part 4: Early Toxicity Assessment

While not a core ADME parameter, early assessment of cytotoxicity is essential to avoid advancing compounds that are toxic to healthy cells.

Cell Viability: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Principle of Causality: This assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[23] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxic effect.[21]

MTT_Assay cluster_0 Cell Treatment cluster_1 MTT Reaction cluster_2 Quantification Seed Seed cells in 96-well plate (e.g., HepG2) Treat Treat cells with varying concentrations of test compound Seed->Treat Incubate_Treat Incubate (e.g., 24 hours) Treat->Incubate_Treat Add_MTT Add MTT solution (0.5 mg/mL) Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4 hours, 37°C) Add_MTT->Incubate_MTT Living cells reduce MTT to formazan Solubilize Add solubilization agent (e.g., DMSO) Incubate_MTT->Solubilize Read Read absorbance (e.g., 540-570 nm) Solubilize->Read Calculate % Viability Calculate % Viability Read->Calculate % Viability

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HepG2 for liver toxicity) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives.

    • Remove the old media and treat the cells with different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Incubate for a specified duration (e.g., 24-72 hours) at 37°C.[24]

  • MTT Addition and Incubation:

    • Remove the treatment media and add 100 µL of fresh, serum-free media and 10-25 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.[22][24]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[21]

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.[24]

    • Shake the plate for ~15 minutes to ensure complete dissolution.[23]

    • Measure the absorbance at a wavelength of 540-590 nm using a plate reader.[21][23]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The concentration that causes 50% inhibition of cell viability (IC50) can then be determined.

Comparative Analysis: A Case Study

A study by Lehtio et al. on[6][21][22]triazolo[3,4-b]benzothiazole derivatives as PARP inhibitors provides valuable comparative ADME data for three lead compounds.[1][25] This data illustrates how subtle structural modifications can significantly impact ADME properties.

Compound IDStructure HighlightsAqueous Solubility (µg/mL)Human Microsomal Stability (t½, min)Mouse Microsomal Stability (t½, min)Human Plasma Protein Binding (%)
16 Monohydroxy derivative24.91> 60> 6095.8
21 Amino derivative37.56211897.4
27 Dimethoxy derivative12.60111298.6
(Data synthesized from Lehtio, L. et al., J. Med. Chem. 2023)[1][25]

Analysis and Insights:

  • Solubility: The presence of polar groups like hydroxyl (-OH) and amino (-NH2) in compounds 16 and 21 leads to better aqueous solubility compared to the more lipophilic dimethoxy derivative 27 .[1] While improved, the solubility of 16 and 21 is still considered moderate and could be a focus for future optimization.

  • Metabolic Stability: The monohydroxy derivative 16 shows excellent metabolic stability in both human and mouse liver microsomes. In contrast, compounds 21 and 27 are metabolized much more rapidly. This suggests that the amino and methoxy groups are potential sites of metabolic attack (e.g., deamination or O-demethylation). The high stability of 16 makes it a more attractive candidate from a pharmacokinetic perspective.

  • Plasma Protein Binding: All three compounds exhibit high plasma protein binding (>95%). While common for many drug classes, very high PPB (like 27 at 98.6%) can limit the free fraction of the drug available for therapeutic action and may warrant further investigation.

This comparison clearly demonstrates the value of parallel ADME testing. While compound 27 might be a highly potent PARP10 inhibitor, its poor solubility and rapid metabolism present significant hurdles for in vivo development.[1] In contrast, compound 16 , with its superior metabolic stability, represents a more promising starting point for further optimization, despite potentially lower potency against certain targets.

Conclusion

The evaluation of ADME properties is an indispensable component of the drug discovery process for this compound derivatives. By employing a strategic workflow that combines early in silico predictions with robust, mechanistically-driven in vitro assays, researchers can efficiently identify candidates with promising pharmacokinetic profiles. The protocols and comparative data presented in this guide offer a validated framework for making informed decisions, mitigating late-stage failures, and ultimately accelerating the translation of this versatile scaffold into novel therapeutics.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubChem. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Bio-protocol. Protein Binding by Equilibrium Dialysis. [Link]

  • Sygnature Discovery. Plasma Protein Binding. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • MTT-Sarl. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Lehtio, L. et al. (2023). [6][21][22]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. PubMed Central. [Link]

  • Lehtio, L. et al. (2023). [6][21][22]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry. [Link]

  • Alghamdi, A. A. et al. (2023). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. [Link]

  • PLOS One. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. [Link]

  • Revista Electronica de Veterinaria. (2021). In Silico Molecular Docking & ADMET Study Of Benzothiazole Fused With 1,3,4-Oxadiazole Derivatives For Anti-Cancer Activity. [Link]

  • MDPI. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. [Link]

  • Semantic Scholar. (2018). IN-SILICO DESIGN, MOLECULAR DOCKING AND ADME STUDY OF NOVEL BENZOTHIAZOLE COX-2 INHIIBITORS AS PROMISING ANTI-CANCER AGENTS. [Link]

  • PubMed. (2023). [6][21][22]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. [Link]

  • PubMed. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. [Link]

Sources

A Comparative Guide to the In Silico Evaluation of 1,2,4-Triazolo[3,4-b]benzothiazole and Other Heterocyclic Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Leveraging Molecular Docking for Novel Drug Discovery

In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the 1,2,4-triazolo[3,4-b]benzothiazole nucleus has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative analysis of molecular docking studies involving this compound derivatives and other key heterocyclic inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their in silico performance and the methodologies underpinning these evaluations.

The Rationale for Comparative Docking Studies

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the context of drug design, it allows us to visualize and quantify the interactions between a small molecule inhibitor and its biological target, typically a protein or enzyme. By comparing the docking scores and binding modes of different inhibitor scaffolds against the same target, we can:

  • Identify Novel Scaffolds: Uncover new chemical series with promising inhibitory potential.

  • Optimize Lead Compounds: Understand the structure-activity relationships (SAR) to guide the rational design of more potent and selective analogs.[3]

  • Elucidate Mechanisms of Action: Gain insights into the key molecular interactions that drive inhibitor binding and biological activity.

  • Prioritize Compounds for Synthesis and Biological Testing: Focus resources on the most promising candidates, thereby reducing the time and cost of drug development.

This guide will focus on a comparative analysis targeting Poly (ADP-ribose) polymerase (PARP) enzymes, a family of proteins involved in DNA repair and a validated target in cancer therapy. The[4][1][5]triazolo[3,4-b]benzothiazole (TBT) scaffold has been identified as a versatile nicotinamide mimic, leading to nanomolar inhibition of different PARP enzymes.[6][7]

Experimental Workflow: A Self-Validating System for Molecular Docking

To ensure the reliability and reproducibility of in silico experiments, a rigorous and well-documented protocol is essential. The following represents a best-practice workflow for comparative molecular docking studies.

G cluster_prep Preparation Phase cluster_dock Docking & Scoring Phase cluster_analysis Analysis & Validation Phase PDB 1. Target Selection & Retrieval (e.g., PARP1 from PDB) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt GridGen 4. Grid Box Generation (Define active site) PrepProt->GridGen LigLib 3. Ligand Library Preparation (2D to 3D conversion, energy minimization) Docking 5. Molecular Docking (e.g., AutoDock, GOLD) LigLib->Docking GridGen->Docking Scoring 6. Pose Clustering & Scoring (Binding energy calculation) Docking->Scoring Analysis 7. Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Scoring->Analysis Comparison 9. Comparative Analysis (Rank compounds by score and interactions) Analysis->Comparison Redocking 8. Re-docking Validation (RMSD calculation) Redocking->Comparison

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Methodology
  • Target Selection and Preparation:

    • The crystal structure of the target protein (e.g., human PARP1) is retrieved from the Protein Data Bank (PDB).

    • The protein is prepared by removing water molecules, adding polar hydrogens, and assigning atomic charges. This step is crucial for accurately simulating the electrostatic interactions within the binding site.[8]

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives and other heterocyclic inhibitors are sketched or obtained from chemical databases.

    • These structures are converted to 3D, and their energy is minimized to obtain a stable conformation. This ensures that the ligand's geometry is realistic before docking.

  • Grid Generation:

    • A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm. The size and center of the grid are critical parameters that can influence the docking results.

  • Molecular Docking:

    • A docking program (e.g., AutoDock, GOLD) is used to systematically search for the optimal binding pose of each ligand within the defined grid box.[8][9] These programs employ scoring functions to estimate the binding affinity for each pose.

  • Analysis of Docking Results:

    • The docking results are analyzed to identify the best-scoring poses for each ligand.

    • The binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein are visualized and documented.

  • Validation:

    • To validate the docking protocol, the co-crystallized ligand (if available) is re-docked into the protein's active site. The root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[10][11]

Comparative Docking Performance: this compound vs. Other Heterocycles Against PARP Enzymes

The following table summarizes representative docking scores and key interactions of this compound derivatives in comparison to other heterocyclic inhibitors against PARP enzymes, based on data synthesized from multiple studies.

Inhibitor Scaffold Representative Compound Target Enzyme Docking Score (kcal/mol) Key Interacting Residues Reference
This compound 7-hydroxy-[4][1][5]triazolo[3,4-b]benzothiazolePARP2-8.5Gly, Ser, Tyr[6]
This compound 3-amino-7-methoxy-[4][1][5]triazolo[3,4-b]benzothiazolePARP10-9.2Tyr, Phe, Leu[7]
Indole Tert-butyl 3-formyl-1H-indole-1-carboxylateTyrosine Kinase-7.8(Not Specified)[5][12]
Furan Furan-2-yl(1H-indol-3-yl)methanoneTyrosine Kinase-7.5(Not Specified)[5][12]
1,2,4-Triazole 5-aryl-4-phenyl-1,2,4-triazole-3-thiolE. coli MurB-8.1Arg, Ser, Gly[13][14]
Benzimidazole Azo linked substituted benzimidazole(Not Specified)(Not Specified)(Not Specified)[1]

Note: Docking scores can vary depending on the software and specific parameters used. The data presented here is for comparative purposes within the context of this guide.

In-Depth Analysis of Binding Interactions

The superior performance of the this compound scaffold can be attributed to its unique structural features that allow for multiple points of interaction within the nicotinamide binding pocket of PARP enzymes. The triazole ring can act as both a hydrogen bond donor and acceptor, while the fused benzothiazole system provides a rigid core that can engage in favorable hydrophobic and pi-stacking interactions with aromatic residues like Tyrosine and Phenylalanine.[6][7]

In contrast, while other heterocyclic inhibitors such as those based on indole and furan show good binding affinities, their interaction patterns may be less optimal. For instance, the flexibility of some of these scaffolds might lead to an entropic penalty upon binding.

Future Directions and Conclusion

This comparative guide highlights the power of molecular docking in the rational design and discovery of novel heterocyclic inhibitors. The this compound scaffold stands out as a particularly promising platform for the development of potent PARP inhibitors. Future studies should focus on synthesizing and biologically evaluating the most promising candidates identified through in silico screening. Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations, can provide deeper insights into the dynamic nature of protein-ligand interactions and further refine the drug design process.

By integrating computational and experimental approaches, the scientific community can continue to unlock the therapeutic potential of diverse heterocyclic scaffolds, ultimately leading to the development of new and effective medicines for a range of diseases.

References

  • in silico screening by molecular docking of heterocyclic compounds with furan or indole nucleus from database for anticancer activity and validation of the method by redocking - Semantic Scholar.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI.
  • Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PubMed Central.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH.
  • Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin - MDPI.
  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer.
  • (PDF) IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING - ResearchGate.
  • Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2 - PubMed.
  • COMPUTER AIDED BENZOTHIAZOLE DERIVATIVES. SYNTHESIS, STRUCTURE AND BIOLOGICAL STUDY OF NEW PUSH-PULL CONJUGATED BENZOTHIAZOL1UM - ResearchGate.
  • Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19 - The Open Medicinal Chemistry Journal.
  • Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors - PMC - NIH.
  • Molecular docking of novel heterocyclic compound against Aromatase for anticancer activity | Shri Sarvajanik Science College, Mehsana. Available from: 13.[4][1][5]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PubMed Central. Available from:

  • Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety - Der Pharma Chemica. Available from: _ 15.[4][1][5]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes | Journal of Medicinal Chemistry - ACS Publications. Available from:

  • Design, Molecular Docking and Molecular Dynamic Simulation of New Heterocyclic Derivatives as Potential Anticancer Agents - Al-Rafidain Journal of Medical Sciences.
  • Comparative Docking Analysis of 1,2,4-Triazole Derivatives: A Guide for Researchers - Benchchem.
  • Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - RSC Publishing.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH.
  • View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing).
  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC - PubMed Central.
  • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC - NIH.
  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF - ResearchGate.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH.
  • [PDF] Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3 ... - Semantic Scholar. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1jqNYncj_2PeiVB_bapnCJo_Q3DMniM3h8bjMmkTHGsjbukkFm9D4tvgfF0HcwQiBpRtZ8MyNRJ3XMAPAOwmMGTTO2I2s_nmipUxCHr2TWrosXHZBdUxRaVd4KEDoCl3lO7BmGl6-ZxBBFJ5pMj9Cf7eBMz0QND-68yEQlI007r_S8hu3VgRVaLkQWwZuN1ansEyl_aC17FeUTaFka_JNG5gNxcL1WgEqOWfjLqdi2hJNylyz64tu1zvVXCJu9El4FJT1Qg9HUrXXUsjJLVLk
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI.

Sources

A Comparative Guide to the Synthetic Routes of 1,2,4-Triazolo[3,4-b]benzothiazole: An Analysis of Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

The fused heterocyclic system, 1,2,4-triazolo[3,4-b]benzothiazole, is a scaffold of significant interest in medicinal chemistry and materials science, owing to its diverse pharmacological activities. The efficient and pure synthesis of this core structure is a critical starting point for the development of novel therapeutic agents and functional materials. This guide provides an in-depth comparison of the most prevalent synthetic strategies for this compound, with a focus on reaction yield and product purity, supported by experimental data from the scientific literature. We will delve into the mechanistic underpinnings of each route, offering researchers, scientists, and drug development professionals a comprehensive understanding to inform their synthetic planning.

Introduction to the Core Scaffold

This compound is a rigid, planar molecule that has been identified as a privileged structure in drug discovery. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The selection of an appropriate synthetic route is paramount, as it directly impacts the overall efficiency of the research and development process, influencing factors such as cost, time, and the ease of purification of the final compounds.

This guide will compare three primary synthetic routes:

  • Route A: The classical approach involving the cyclization of 2-hydrazinobenzothiazole.

  • Route B: A modern strategy based on the oxidative cyclization of a mercaptophenyl precursor.

  • Route C: An efficient one-pot, three-component condensation reaction.

Each route will be evaluated based on its reported yield, purity of the final product, reaction conditions, and overall practicality for laboratory-scale and potential scale-up synthesis.

Route A: The Classical Pathway via Cyclization of 2-Hydrazinobenzothiazole

This is arguably the most traditional and widely cited method for the synthesis of the this compound core. The strategy is predicated on the initial formation of a 2-hydrazinobenzothiazole intermediate, which is subsequently cyclized to form the fused triazole ring.

Mechanistic Rationale

The key transformation in this route is the intramolecular cyclodehydration of the 2-hydrazinobenzothiazole with a suitable one-carbon synthon, such as formic acid. The reaction proceeds through the initial formation of a formylhydrazinyl intermediate, which then undergoes acid-catalyzed cyclization and subsequent dehydration to yield the aromatic triazole ring. The choice of the cyclizing agent can be varied to introduce substituents at the 3-position of the triazole ring.

Experimental Protocols

Step 1: Synthesis of 2-Hydrazinobenzothiazole

The precursor, 2-hydrazinobenzothiazole, can be synthesized from either 2-mercaptobenzothiazole or 2-chlorobenzothiazole.

  • From 2-Mercaptobenzothiazole: A mixture of 2-mercaptobenzothiazole and hydrazine hydrate in a suitable solvent like ethanol is refluxed. The reaction involves a nucleophilic substitution where the hydrazine displaces the thiol group.

    • Protocol: A mixture of 2-mercaptobenzothiazole (0.01 mol) and hydrazine hydrate (80%, 8 mL) is refluxed for 4 hours. Upon cooling, ethanol (5 mL) is added, and the precipitated solid is filtered and washed with cold water to yield 2-hydrazinobenzothiazole.[1]

  • From 2-Chlorobenzothiazole: 2-chlorobenzothiazole is reacted with hydrazine hydrate in ethanol. This reaction is a direct nucleophilic aromatic substitution.

    • Protocol: A solution of 2-chlorobenzothiazole in ethanol is treated with hydrazine hydrate and heated at 80°C overnight. The product is isolated upon cooling and filtration. A conversion of 98% has been reported for this step.[2]

Step 2: Cyclization to this compound

  • Protocol: 2-Hydrazinobenzothiazole (1 mmol) is refluxed in an excess of formic acid for 7 to 48 hours.[2] The reaction mixture is then cooled and poured into ice water. The pH is neutralized with a saturated solution of sodium bicarbonate, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to afford the final product.[3]

Yield and Purity Analysis

The yields for the cyclization step using formic acid are reported to be in the range of 10-50% .[2] This wide range suggests that the reaction is sensitive to scale and specific reaction conditions. The purity of the final product is typically assessed by chromatographic techniques (TLC, HPLC) and spectroscopic methods (NMR, MS). Recrystallization or column chromatography is often required to obtain a high-purity product. The relatively low to moderate yields and the need for extensive purification are notable drawbacks of this classical route.

Route B: Oxidative Cyclization of a Mercaptophenyl Moiety

A more contemporary and often higher-yielding approach involves the construction of the triazole ring first, followed by the formation of the fused thiazole ring via an intramolecular oxidative C-S bond formation.

Mechanistic Rationale

This elegant strategy involves the initial synthesis of a triazole precursor bearing a protected mercaptophenyl group. Deprotection of the thiol is followed by an in-situ oxidation to a disulfide intermediate. At elevated temperatures, this disulfide undergoes an intramolecular C-H functionalization and ring closure to form the desired tricyclic system. This method offers the advantage of building complexity late in the synthetic sequence and has been shown to have a broad substrate scope and high functional group tolerance.

Experimental Protocols

The synthesis is a multi-step process, but the final cyclization is the key step.

Step 1: Synthesis of the Triazole Precursor

This typically involves the synthesis of a 1,2,4-triazole with a (4-methoxybenzyl)thiophenyl substituent. The synthesis of this precursor itself can be a multi-step process.

Step 2: Deprotection and Oxidative Cyclization

  • Protocol: The protected thiol precursor is treated with a strong acid, such as triflic acid, in the presence of a scavenger like anisole in trifluoroacetic acid (TFA) at 0°C to deprotect the thiol group. The solvent is then removed, and the residue is dissolved in DMSO. The reaction mixture is heated, which promotes the rapid oxidation of the free thiol to a disulfide intermediate. At elevated temperatures (e.g., 100°C), the disulfide undergoes intramolecular ring closure. The reaction progress is monitored by LCMS, and upon completion, the product is isolated by extraction and purified by column chromatography or recrystallization.

Yield and Purity Analysis

This route has been reported to provide good to excellent yields , often exceeding 90% for the final cyclization step. The reactions are generally clean, with 100% conversion observed by LCMS in some cases. The purity of the products is typically high, as evidenced by sharp melting points and clean NMR spectra. For instance, one derivative was obtained as a yellow powder with a melting point of 68–70 °C after recrystallization. The high yields and cleaner reaction profiles make this a very attractive modern alternative to the classical approach.

Route C: One-Pot, Three-Component Synthesis

One-pot, multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules. For the 1,2,4-triazolo[3,4-b]thiazole system, a three-component strategy has been developed.

Mechanistic Rationale

This approach involves the simultaneous reaction of three starting materials in a single reaction vessel. The reaction likely proceeds through a cascade of reactions, where the product of the first reaction becomes a substrate for the next, all without the need for isolation of intermediates. For the synthesis of a related 1,2,4-triazolo[3,4-b]thiazole derivative, the reaction involves the condensation of a phenacyl bromide, thiosemicarbazide, and a carboxylic acid, with a dehydrating agent like phosphorous oxychloride promoting the final cyclization.

Experimental Protocols
  • General Protocol: A mixture of a phenacyl bromide (1 mmol), thiosemicarbazide (1 mmol), and an aromatic carboxylic acid (1.2 mmol) is refluxed in a solvent such as toluene in the presence of phosphorous oxychloride as a cyclizing and dehydrating agent. The reaction is typically complete within a few hours. The product is then isolated by pouring the reaction mixture into crushed ice, followed by filtration and recrystallization. This method is described as simple, efficient, and requiring shorter reaction times compared to multi-step syntheses.[4]

Yield and Purity Analysis

For the synthesis of related 1,2,4-triazolo[3,4-b]thiadiazoles using a similar approach, yields ranging from 69% to 86% have been reported.[3] It is reasonable to expect that a similar three-component synthesis of this compound would also provide good yields. The purity of the products obtained from MCRs can vary, but the avoidance of multiple work-up and purification steps can sometimes lead to cleaner products. The primary advantages of this route are its operational simplicity, reduced reaction time, and high atom economy.

Comparative Summary

FeatureRoute A: Classical CyclizationRoute B: Oxidative CyclizationRoute C: Three-Component Reaction
Starting Materials 2-Hydrazinobenzothiazole, Formic AcidSubstituted Triazole with a Protected Mercaptophenyl GroupPhenacyl Bromide, Thiosemicarbazide, Carboxylic Acid
Key Transformation Intramolecular cyclodehydrationIntramolecular oxidative C-S bond formationOne-pot cascade condensation and cyclization
Reported Yield 10-50%[2]>90%69-86% (for related structures)[3]
Purity & Purification Often requires extensive purification (chromatography, recrystallization)Generally high purity, purification by recrystallization or chromatographyPurity can be high, often simplified purification
Advantages Well-established, readily available starting materialsHigh yields, high functional group tolerance, clean reactionsHighly efficient, short reaction times, atom economical
Disadvantages Low to moderate yields, often requires harsh conditionsMulti-step synthesis of the precursorMay require optimization for specific substrates

Visualization of Synthetic Pathways

Synthetic_Routes cluster_A Route A: Classical Cyclization cluster_B Route B: Oxidative Cyclization cluster_C Route C: Three-Component Reaction A1 2-Mercapto/Chloro benzothiazole A2 2-Hydrazinobenzothiazole A1->A2 Hydrazine Hydrate A3 1,2,4-Triazolo[3,4-b] benzothiazole A2->A3 Formic Acid (10-50% Yield) B1 Protected Mercapto- phenyl Triazole B2 Free Thiol B1->B2 Deprotection B3 Disulfide Intermediate B2->B3 Oxidation B4 1,2,4-Triazolo[3,4-b] benzothiazole B3->B4 Intramolecular Cyclization (>90% Yield) C1 Phenacyl Bromide C4 1,2,4-Triazolo[3,4-b] benzothiazole C1->C4 One-Pot, POCl3 (High Yield) C2 Thiosemicarbazide C2->C4 One-Pot, POCl3 (High Yield) C3 Carboxylic Acid C3->C4 One-Pot, POCl3 (High Yield)

Caption: Comparative workflow of the three main synthetic routes to this compound.

Conclusion and Future Outlook

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and disadvantages.

  • Route A , the classical cyclization of 2-hydrazinobenzothiazole, remains a viable option, particularly due to the commercial availability of the starting materials. However, its often low to moderate yields necessitate careful optimization and purification.

  • Route B , the modern oxidative cyclization approach, stands out for its excellent yields and high functional group tolerance. While the synthesis of the starting precursor is more involved, the efficiency of the key cyclization step makes it a highly attractive option for the synthesis of diverse libraries of derivatives.

  • Route C , the one-pot, three-component reaction, offers the most streamlined and atom-economical approach. Its operational simplicity and potential for high yields make it a compelling strategy, particularly for rapid lead generation in a drug discovery setting.

The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of the synthesis, the need for analog generation, and the available resources. For high-throughput synthesis and library generation, the three-component reaction (Route C) holds significant promise. For the synthesis of complex, highly functionalized analogs with a need for high purity and yield, the oxidative cyclization method (Route B) is likely the superior choice. The classical method (Route A) remains a useful tool, especially for smaller-scale syntheses where starting material availability is a primary concern.

Future research in this area will likely focus on the further development of catalytic and environmentally benign methods, as well as the expansion of the substrate scope for one-pot reactions to enhance the diversity of accessible this compound derivatives.

References

  • [Synthesis of Benzo[5][6]thiazolo[2,3-c][4][5]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. ACS Omega, 2022.]([Link])

  • ][4][5]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 2022.

  • ][4][5]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. PubMed Central, 2022.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1,2,4-Triazolo[3,4-b]benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1,2,4-Triazolo[3,4-b]benzothiazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes hazard information from structurally related chemicals, namely 1,2,4-Triazole and Benzothiazole, to establish a robust framework for safe handling, personal protection, and emergency preparedness.

Hazard Assessment and Triage

Key Potential Hazards:

  • Acute Toxicity: Related compounds are harmful if swallowed, in contact with skin, or inhaled.[5]

  • Eye Irritation: Expect this compound to cause serious eye irritation.[5][6][7]

  • Reproductive Toxicity: 1,2,4-Triazole is suspected of damaging fertility or the unborn child.[7][8] This potential hazard should be attributed to this compound until proven otherwise.

  • Respiratory Irritation: As a powder, it poses a risk of respiratory tract irritation if inhaled.[5]

  • Dermal Irritation: Prolonged skin contact may cause irritation.[6]

Given these potential hazards, all handling of this compound must be conducted with appropriate engineering controls and a comprehensive personal protective equipment (PPE) plan.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is contingent on the scale and nature of the operation being performed. The following table outlines the minimum PPE requirements for various laboratory tasks involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing and Aliquoting Chemical splash gogglesDouble-gloved nitrile glovesLab coatN95 respirator or higher
Dissolution and Sample Prep Chemical splash goggles and face shieldNitrile glovesLab coatNot required if in a fume hood
Running Reactions Chemical splash goggles and face shieldNitrile glovesLab coatNot required if in a fume hood
Waste Disposal Chemical splash gogglesNitrile glovesLab coatNot generally required
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatN95 respirator or higher
Eye and Face Protection

Due to the high risk of serious eye irritation, appropriate eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for low-risk operations.[9]

  • Standard Handling: Chemical splash goggles are required when handling the solid compound or its solutions.[9]

  • High-Risk Operations: A face shield worn over chemical splash goggles is necessary during procedures with a high risk of splashes or aerosol generation, such as when sonicating solutions or handling larger quantities.[9][10]

Hand Protection

Select gloves that offer adequate protection against chemical hazards.

  • Glove Type: Disposable, powder-free nitrile gloves are recommended for general handling.[10][11] Always check for visible signs of degradation or contamination.

  • Glove Inspection: Before use, visually inspect gloves for any tears or punctures.

  • Double Gloving: When weighing and aliquoting the solid, double gloving is recommended to minimize the risk of exposure during glove removal.

  • Immediate Removal: If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don a new pair.[11]

Body Protection
  • Lab Coat: A clean, long-sleeved lab coat should be worn at all times in the laboratory.[9]

  • Apron: For large-scale operations or during spill cleanup, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory.[9]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary means of controlling inhalation exposure.[10]

  • When to Use: A NIOSH-approved N95 respirator or higher should be used when handling the powder outside of a fume hood, such as during weighing.[11]

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use.[10]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensuring laboratory safety.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Designate a specific area for handling this compound.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Weighing: Conduct all weighing of the solid compound inside a chemical fume hood or a balance enclosure to minimize inhalation risk. Use a disposable weigh boat.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If necessary, use a sonicator within the fume hood.

  • Reaction: All reactions should be conducted in a certified chemical fume hood.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves, goggles, lab coat. Wash hands thoroughly after removing all PPE.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a properly labeled, sealed hazardous waste container.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office.

Spill Management Protocol

In the event of a spill, remain calm and follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and any colleagues in the vicinity.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit.

  • Clean-up (Small Spill):

    • Don the appropriate PPE, including a respirator and heavy-duty gloves.

    • For a solid spill, gently cover with absorbent pads and then carefully sweep into a dustpan. Avoid creating dust.

    • For a liquid spill, cover with an inert absorbent material and allow it to be fully absorbed.

    • Place all contaminated materials into a sealed hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Seek Medical Attention: If you have been exposed to the chemical, seek immediate medical attention and bring the available safety information with you.

Visualization of Safety Protocols

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Assess Task task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Weighing dissolving Dissolving/Reaction (in Fume Hood) task_type->dissolving Solution Prep storage Storage/Transport task_type->storage Low Risk spill Spill Cleanup task_type->spill Emergency ppe_weighing Goggles, Double Gloves, Lab Coat, Respirator (N95+) weighing->ppe_weighing ppe_dissolving Goggles/Face Shield, Gloves, Lab Coat dissolving->ppe_dissolving ppe_storage Safety Glasses, Gloves, Lab Coat storage->ppe_storage ppe_spill Goggles/Face Shield, Heavy-Duty Gloves, Apron, Respirator (N95+) spill->ppe_spill

Caption: PPE selection workflow for handling this compound.

References

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
  • Safety Data Sheet: Benzothiazole. (2024, November 4).
  • Columbus Chemical Industries, Inc. 1,2,4-Triazole - 5907. SAFETY DATA SHEET.
  • CDH Fine Chemical. 1,2,4-TRIAZOLE CAS No 288-88-0. MATERIAL SAFETY DATA SHEET.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • 1,2,4-1H-Triazole. SAFETY DATA SHEET. (2025, December 18).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Benchchem. Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • ResearchGate. (2025, October 16). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells.
  • CymitQuimica. CAS 69243-49-8:[5][7][8]triazolo[3,4-b][6][8]benzothiazol-5-ylmethanol. Retrieved from

  • PubMed Central. [5][7][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Retrieved from

  • PubMed. (2023, January 26). [5][7][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Retrieved from

  • ACS Publications. [5][7][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes | Journal of Medicinal Chemistry. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazolo[3,4-b]benzothiazole
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazolo[3,4-b]benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.